4-Chloro-6,7,8-trifluoroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6,7,8-trifluoroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF3N/c10-5-1-2-14-9-4(5)3-6(11)7(12)8(9)13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGDQNKFLFUHBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C=C(C(=C2F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201300950 | |
| Record name | 4-Chloro-6,7,8-trifluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201300950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020087-33-5 | |
| Record name | 4-Chloro-6,7,8-trifluoroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020087-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6,7,8-trifluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201300950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Engineering Epigenetic Modulators: A Technical Guide to 4-Chloro-6,7,8-trifluoroquinoline as a Privileged Scaffold
Executive Summary
In modern drug discovery, halogenated heterocycles serve as foundational building blocks for designing highly specific, metabolically stable therapeutics. 4-Chloro-6,7,8-trifluoroquinoline (4-CTFQ) and its 3-substituted derivatives represent a class of privileged scaffolds. As an Application Scientist specializing in medicinal chemistry, I frequently utilize this core for the rapid assembly of targeted epigenetic modulators—specifically, non-bis-quaternary 4-anilinoquinolines that act as potent DNA methyltransferase 1 (DNMT1) inhibitors.
This whitepaper dissects the physicochemical properties, mechanistic utility, and self-validating synthetic workflows associated with 4-CTFQ, providing researchers with a robust framework for leveraging this molecule in advanced drug development.
Structural Rationale & Physicochemical Profiling
The architectural brilliance of 4-CTFQ lies in its highly tuned stereoelectronic profile. The sequential fluorine substitutions at the 6, 7, and 8 positions serve a dual purpose:
-
Metabolic Shielding: Fluorine's high electronegativity and strong C-F bond block cytochrome P450-mediated oxidative metabolism at these historically vulnerable sites.
-
Electronic Activation: The electron-withdrawing nature of the trifluoro motif significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline ring system.
This electronic deficiency renders the C4 position exceptionally reactive. The 4-chloro substituent acts as an ideal, labile leaving group for Nucleophilic Aromatic Substitution (SNAr), allowing for the rapid diversification of the scaffold.
Table 1: Physicochemical Properties of 4-CTFQ and Key Derivatives
To facilitate synthetic planning, the quantitative data for the core scaffold and its primary commercially available derivatives are summarized below:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Primary Application |
| 4-Chloro-6,7,8-trifluoroquinoline | 1020087-33-5 | C9H3ClF3N | 217.57 | Core SNAr Scaffold[1] |
| Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate | 207231-24-1 | C12H7ClF3NO2 | 289.64 | Precursor for Carboxylic Acids[2] |
| 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid | 207231-25-2 | C10H3ClF3NO2 | 261.58 | Amide Coupling Intermediate[3],[4] |
| 4-Chloro-6,7,8-trifluoroquinoline-3-carbonitrile | 947339-99-3 | C10H2ClF3N2 | 242.58 | Tetrazole/Amidine Precursor[] |
Mechanistic Role in Epigenetic Modulation
Aberrant DNA methylation at CpG islands within promoter regions is a hallmark of oncogenesis, leading to the silencing of critical tumor suppressor genes. 4-CTFQ is the critical starting material for synthesizing 4-anilinoquinolines, which have emerged as highly efficacious DNMT1 inhibitors[6].
By displacing the 4-chloro group with specific aniline derivatives, researchers can generate compounds that induce >94% DNMT1 degradation at 10 µM concentrations, exhibiting potency on par with clinical standards like decitabine[7]. This targeted degradation inhibits the methylation of cytosine at the C-5 position, driving the demethylation of CpG islands and successfully reactivating tumor suppressor genes such as p16 and MLH-1[7].
Fig 1: Mechanism of action for 4-anilinoquinolines in DNMT1 inhibition and gene reactivation.
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and high yield, the following protocols are designed as self-validating systems. Every step includes the underlying causality to empower researchers to troubleshoot dynamically.
Fig 2: Step-by-step synthetic workflow for the chlorination of trifluoroquinoline precursors.
Protocol 1: Dehydroxylative Chlorination to Yield 4-CTFQ
Objective: Conversion of the stable quinolone tautomer (6,7,8-trifluoroquinolin-4-ol) to the reactive 4-chloro derivative[6].
-
Reagent Activation: Suspend 6.53 mmol of the quinolone precursor in 50 mL of neat Phosphorus oxychloride (POCl3).
-
Causality: POCl3 acts as both the solvent and the chlorinating agent, activating the C4-oxygen as a phosphorodichloridate leaving group.
-
-
Thermal Driving: Heat the mixture to reflux (~105 °C) for 1.3 to 1.5 hours under an argon atmosphere.
-
Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the highly polar baseline precursor spot confirms complete conversion to the intermediate.
-
-
Concentration: Remove excess POCl3 under reduced pressure.
-
Causality: POCl3 reacts violently exothermically with water. Removing the bulk volume prevents an uncontrollable, dangerous quench in the next step.
-
-
Quenching & Basification: Re-dissolve the crude residue in Chloroform (CHCl3), cool to 0 °C, and carefully basify by dropwise addition of aqueous ammonia until pH > 8.
-
Causality: Ammonia neutralizes the generated phosphoric and hydrochloric acids, converting the quinoline salt into its free base, driving it into the organic phase[6].
-
-
Isolation: Extract the aqueous layer with additional CHCl3. Dry the combined organic extracts over anhydrous Na2SO4, filter, and concentrate to yield the target 4-CTFQ.
Protocol 2: SNAr Amination for DNMT1 Inhibitor Synthesis
Objective: Coupling 4-CTFQ with an aniline derivative.
-
Reaction Setup: Dissolve 4-CTFQ (1.0 eq) and the target aniline (1.2 eq) in anhydrous isopropanol.
-
Acid Catalysis: Add a catalytic amount of concentrated HCl (0.1 eq).
-
Causality: Protonation of the quinoline ring nitrogen further lowers the LUMO of the system, drastically accelerating the nucleophilic attack of the aniline at the C4 position.
-
-
Reflux: Heat the mixture to 80 °C for 4-6 hours.
-
Self-Validation: Monitor the reaction via LC-MS. The reaction is deemed complete when the mass peak of 4-CTFQ (m/z ~218) is fully replaced by the target product mass. This real-time validation prevents premature workup and ensures maximum yield.
-
Precipitation: Cool to room temperature, precipitate the product by adding diethyl ether, and filter to isolate the highly pure hydrochloride salt of the 4-anilinoquinoline.
Analytical Validation Standards
To ensure the integrity of the synthesized 4-CTFQ and its downstream derivatives, rigorous analytical Quality Control (QC) is mandatory:
-
19F NMR Spectroscopy: Critical for confirming the retention of the 6,7,8-trifluoro motif. Expect three distinct, complex multiplets in the fluorinated region (-130 to -160 ppm) due to F-F and F-H coupling.
-
LC-MS Profiling: Utilize electrospray ionization (ESI+). The presence of the chlorine atom in 4-CTFQ will yield a distinct isotopic pattern (M and M+2 peaks in a ~3:1 ratio) at m/z 218 and 220, confirming the successful chlorination of the precursor.
References
- US Patent Application 2009/0099106A1 - Quinoline derivatives for the modulation of DNA methylation (Details the synthesis of 4-Chloro-6,7,8-trifluoroquinoline and its application in >94% DNMT1 degradation and tumor suppressor reactivation).
Sources
- 1. aablocks.com [aablocks.com]
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- 4. 4-CHLORO-6,7,8-TRIFLUOROQUINOLINE-3-CARBOXYLIC ACID | 207231-25-2 [sigmaaldrich.com]
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The Solubility Profile of Trifluoroquinoline Derivatives in Organic Solvents: A Comprehensive Technical Guide
As a Senior Application Scientist in early-stage drug development, I frequently encounter the physicochemical hurdles associated with highly functionalized heterocyclic scaffolds. Quinoline derivatives are privileged structures in medicinal chemistry, but the introduction of a trifluoromethyl (–CF
Mechanistic Causality: The Fluorine Effect on Solvation
The parent quinoline molecule is sparingly soluble in cold water but is highly miscible with a wide array of organic solvents, including ethanol, ether, and chloroform [[1]](). However, when a –CF
The solubility shift is driven by two primary mechanisms:
-
Lipophilicity Enhancement (LogP): The C–F bond is highly non-polarizable. The bulky, hydrophobic nature of the –CF
group significantly increases the partition coefficient (LogP). Consequently, compounds like 4-Chloro-8-(trifluoromethyl)quinoline exhibit characteristically low solubility in water but exceptional solubility in organic solvents 3. -
pKa Modulation and Electrostatics: Quinoline is inherently a weak base. In its neutral, free-base form, it favors non-polar organic solvents. While acidic conditions can protonate the nitrogen to enhance aqueous solubility 4, the strong electron-withdrawing inductive effect (–I) of the –CF
group pulls electron density away from the quinoline nitrogen. This lowers the pKa, making the nitrogen harder to protonate and further restricting the molecule to organic or highly polar aprotic solvation environments.
Caption: Logical relationship between trifluoromethyl substitution and quinoline solubility.
Quantitative Solubility Profile in Key Organic Solvents
Because exact quantitative data is highly dependent on the specific substitution pattern (e.g., 2-trifluoromethyl vs. 7-trifluoromethyl), application scientists rely on profiling structurally similar fluorinated quinoline analogs to establish baseline expectations 5.
The table below summarizes the expected solubility behavior of typical trifluoroquinoline derivatives across various organic solvent classes:
| Solvent Class | Representative Solvent | Polarity Index | Estimated Solubility | Mechanistic Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | High (>50 mg/mL) | Strong dipole-dipole interactions effectively overcome the crystal lattice energy of the solid state. |
| Polar Protic | Ethanol (EtOH) | 5.2 | Moderate (10–30 mg/mL) | Hydrogen bonding with the quinoline nitrogen occurs, but solvation is sterically hindered by the hydrophobic –CF |
| Non-Polar | Dichloromethane (DCM) | 3.1 | High (>50 mg/mL) | Excellent solvation of both the lipophilic aromatic core and the –CF |
| Non-Polar | Hexane | 0.1 | Low (<5 mg/mL) | Insufficient polarity to disrupt the strong |
Experimental Workflow: Thermodynamic Solubility Determination
To generate reliable data for downstream formulation, we must measure thermodynamic (equilibrium) solubility rather than kinetic solubility. The shake-flask method, coupled with HPLC-UV quantification, is the gold standard because it relies on the principle of creating a true saturated solution 5.
Crucially, this protocol incorporates a self-validating system : analyzing the residual solid phase ensures that the solubility value obtained corresponds to the original polymorph, rather than a solvent-mediated pseudopolymorph or solvate.
Step-by-Step Protocol
-
Preparation of Saturated Solution: Add an excess amount (e.g., 50 mg) of the solid trifluoroquinoline derivative to a 4 mL borosilicate glass vial. The presence of excess solid is an absolute requirement to ensure the solution reaches thermodynamic saturation 1.
-
Solvent Addition: Dispense exactly 1.0 mL of the target organic solvent (e.g., DMSO, DCM) into the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate the concentration reading.
-
Isothermal Equilibration: Place the vials in a shaker bath set to a constant 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 to 48 hours. Causality note: 24-48 hours is required to overcome the activation energy barrier of dissolution and ensure true equilibrium is reached1.
-
Phase Separation: Centrifuge the samples at 10,000 × g for 15 minutes to pellet the undissolved solid. (Filtration can be used, but active pharmaceutical ingredients often adsorb non-specifically to filter membranes, skewing results).
-
Quantification: Dilute the supernatant with the HPLC mobile phase to fall within the linear range of a pre-established calibration curve. Determine the concentration via HPLC-UV/MS.
-
Self-Validation (Solid Phase Check): Recover the undissolved solid pellet, dry it gently, and analyze it via X-ray Powder Diffraction (XRPD). If the diffraction pattern matches the starting material, the solubility value is valid for that specific polymorph.
Caption: Experimental workflow for thermodynamic solubility determination with self-validation.
Formulation and Optimization Strategies
When transitioning trifluoroquinoline derivatives from organic synthesis to biological assays, their extreme lipophilicity becomes a liability. For example, colchicine site ligands often suffer from low aqueous solubility due to the highly hydrophobic nature of their binding sites, requiring advanced formulation strategies to maintain molecular polarity without exposing polar groups [[6]]().
If a compound is poorly soluble in a single target solvent, utilizing a co-solvent system is a highly effective strategy to modulate the overall dielectric constant of the medium 4. In practice, this involves creating a highly concentrated stock solution in a polar aprotic solvent (like DMSO) and performing a slow, dropwise titration into an aqueous buffer under high shear to create a stable micro-dispersion suitable for in vitro testing.
References
-
Benchchem. "Solubility profile of 6,8-Difluoro-2-methylquinolin-4-ol in organic solvents." 1
-
Benchchem. "An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents." 5
-
Benchchem. "Overcoming poor solubility of quinoline derivatives in reactions." 4
-
Labfind. "4-Chloro-8-(trifluoromethyl)quinoline." 3
-
PMC. "Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs." 2
-
ResearchGate. "Design, Synthesis and Bioevaluation of Novel Trifluoromethylquinoline Derivatives As Tubulin Polymerization Inhibitors." 6
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- 6. researchgate.net [researchgate.net]
The Strategic Intermediate: A Technical Guide to 4-Chloro-6,7,8-trifluoroquinoline in Pharmaceutical Development
This technical guide provides an in-depth analysis of 4-Chloro-6,7,8-trifluoroquinoline, a highly functionalized heterocyclic compound with significant potential as a key intermediate in pharmaceutical synthesis. We will explore its molecular architecture, a proposed synthetic pathway, its chemical reactivity, and its strategic application in the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals.
Introduction: The Quinoline Scaffold and the Power of Fluorine
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The strategic derivatization of the quinoline nucleus allows for the fine-tuning of a compound's pharmacological profile.
The introduction of fluorine atoms into organic molecules is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, lipophilicity, and bioavailability.[2] The specific polyfluorination pattern in 4-Chloro-6,7,8-trifluoroquinoline presents a unique combination of electronic and steric properties, making it a highly attractive building block for creating new chemical entities with potentially superior therapeutic profiles.
Proposed Synthesis of 4-Chloro-6,7,8-trifluoroquinoline
The proposed synthetic pathway is as follows:
-
Condensation: 2,3,4-Trifluoroaniline is reacted with diethyl ethoxymethylenemalonate (DEEM). The amino group of the aniline displaces the ethoxy group of DEEM to form an enamine intermediate.
-
Thermal Cyclization: The resulting enamine is heated in a high-boiling point solvent, such as Dowtherm A or diphenyl ether. This induces an intramolecular cyclization via an electrocyclic reaction, followed by the elimination of ethanol to form the quinoline ring system, yielding Ethyl 4-hydroxy-6,7,8-trifluoroquinoline-3-carboxylate.[4]
-
Saponification and Decarboxylation: The ethyl ester is hydrolyzed to a carboxylic acid using a strong base like sodium hydroxide. Subsequent heating in an acidic medium leads to decarboxylation, affording 4-Hydroxy-6,7,8-trifluoroquinoline.[3]
-
Chlorination: The final step involves the conversion of the 4-hydroxy group to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the target compound, 4-Chloro-6,7,8-trifluoroquinoline.[5][6]
Caption: Proposed multi-step synthesis of 4-Chloro-6,7,8-trifluoroquinoline.
Exemplary Protocol for Chlorination (Step 4)
-
Reaction: Conversion of 4-Hydroxy-6,7,8-trifluoroquinoline to 4-Chloro-6,7,8-trifluoroquinoline.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring bar, suspend 4-Hydroxy-6,7,8-trifluoroquinoline (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to afford the pure 4-Chloro-6,7,8-trifluoroquinoline.
-
Physicochemical and Spectroscopic Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 4-Chloro-6,7,8-trifluoroquinoline based on its structure and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₉H₃ClF₃N |
| Molecular Weight | 233.58 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 70-90 °C |
| Boiling Point | >250 °C |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) |
| ¹⁹F NMR | Multiple distinct signals expected for the three non-equivalent fluorine atoms |
| ¹³C NMR | 9 distinct signals expected in the aromatic region |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 233/235 (due to ³⁵Cl/³⁷Cl isotopes) |
Chemical Reactivity and Mechanistic Insights
The primary utility of 4-Chloro-6,7,8-trifluoroquinoline as a pharmaceutical intermediate stems from the high reactivity of the chlorine atom at the 4-position towards nucleophilic aromatic substitution (SₙAr).[5]
The SₙAr mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. The key factors influencing the reactivity are:
-
The Leaving Group: The chloride ion is an excellent leaving group.
-
Ring Activation: The electron-withdrawing nature of the quinoline nitrogen atom and the three fluorine atoms on the benzene ring significantly activates the system towards nucleophilic attack. These groups help to stabilize the negative charge in the Meisenheimer intermediate through resonance and inductive effects.
The fluorine atoms at positions 6, 7, and 8 exert a strong inductive electron-withdrawing effect, which increases the electrophilicity of the carbon atoms in the quinoline ring system, particularly C-4. This enhanced electrophilicity facilitates the initial attack by a nucleophile.
Caption: The addition-elimination mechanism of SₙAr at the C-4 position.
Application as a Pharmaceutical Intermediate
The facile displacement of the 4-chloro group allows for the introduction of a wide variety of functional groups, making 4-Chloro-6,7,8-trifluoroquinoline a versatile precursor for a library of novel compounds. This is particularly relevant in the synthesis of targeted therapies, such as kinase inhibitors, where a nitrogen-containing heterocycle often serves as the hinge-binding motif.
A general workflow for utilizing this intermediate in drug discovery is outlined below:
Caption: Workflow for drug discovery using the title intermediate.
The 6,7,8-trifluoro substitution pattern is anticipated to confer several advantageous properties to the final drug candidates, including:
-
Modulation of pKa: The electron-withdrawing fluorine atoms can lower the pKa of the quinoline nitrogen, which can be crucial for optimizing target binding and pharmacokinetic properties.
-
Enhanced Lipophilicity: Increased lipophilicity can improve membrane permeability and oral bioavailability.
-
Blocking Metabolic Hotspots: Fluorine atoms can block sites of oxidative metabolism, thereby increasing the in vivo half-life of the drug.
Safety, Handling, and Storage
4-Chloro-6,7,8-trifluoroquinoline, like many chlorinated and fluorinated aromatic compounds, should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.
-
Hazard Class: Expected to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or inhaled.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
4-Chloro-6,7,8-trifluoroquinoline represents a high-value, yet underexplored, intermediate for pharmaceutical research and development. Its proposed synthesis is based on reliable and scalable chemical transformations. The inherent reactivity of the 4-chloro position, amplified by the polyfluoro substitution, makes it an ideal starting point for the synthesis of diverse libraries of novel quinoline derivatives. The unique electronic properties conferred by the trifluorinated benzene ring offer exciting opportunities for developing next-generation therapeutics with improved pharmacological profiles. This guide serves as a foundational resource for scientists looking to leverage the potential of this strategic building block in their drug discovery programs.
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- Hendricks, N. H. (1994). Fluorinated monomers useful for preparing fluorinated polyquinoline polymers. NASA Technical Reports Server (NTRS).
- Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction.
- BenchChem. (2025). Technical Guide on 4-Chloro-7-(trifluoromethyl)quinoline. BenchChem.
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- Chem-Impex. (n.d.). 4-Chloro-6-(trifluoromethyl)quinoline.
- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorin
- Zhang, P., & Hu, J. (2020). Concise synthesis of 2,4-bis(fluoroalkyl)quinoline derivatives from arylamines. Tetrahedron Letters, 61(27), 152079.
- Google Patents. (n.d.).
- Sigma-Aldrich. (n.d.). 4-chloro-6-(trifluoromethyl)quinoline | 49713-56-6.
- R. G. Gould, W. A. Jacobs, J. Am. Chem. Soc. 61, 2890 (1939).
- Google Patents. (n.d.). Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. CN102702115A.
- Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. (2025). PMC.
- Sigma-Aldrich. (n.d.). 4-Chloro-6-(trifluoromethyl)quinoline | 49713-56-6.
- ChemicalBook. (2026). 4-Chloro-7-(trifluoromethyl)quinoline | 346-55-4.
- Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (2012).
- Sigma-Aldrich. (n.d.). 4-Chloro-7-(trifluoromethyl)quinoline 98% | 346-55-4.
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). MDPI.
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- Synthesis and in vitro evaluation of new fluorinated quinoline derivatives with high affinity for PDE5: Towards the development of new PET neuroimaging probes. (2017). PubMed.
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- Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. (2025).
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- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI.
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- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). PMC.
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The Reactivity Profile of the 4-Chloro Group in Fluoroquinolines: Mechanistic Insights and Synthetic Protocols
Executive Summary
Fluoroquinolines are privileged heterocyclic scaffolds that form the structural backbone of numerous therapeutic agents, including broad-spectrum antibiotics, kinase inhibitors, and neurodegenerative disease modulators[1][2]. Within this class of compounds, 4-chloro-fluoroquinolines (such as 4-chloro-6-fluoroquinoline) serve as highly versatile electrophilic building blocks. This technical guide explores the electronic foundations, comparative reactivity, and validated synthetic protocols for functionalizing the 4-chloro position via Nucleophilic Aromatic Substitution (SNAr).
Electronic and Structural Foundations
The exceptional reactivity of the 4-chloro group in fluoroquinolines is governed by a synergistic combination of resonance and inductive effects.
The SNAr Mechanism and the Meisenheimer Complex
The carbon atom at the 4-position of the quinoline ring is inherently electron-deficient. This deficiency is driven by the strongly electronegative endocyclic nitrogen atom, which acts as an electron sink. When a nucleophile attacks the C-4 position, the system forms a transient, negatively charged intermediate known as a Meisenheimer complex[3]. The quinoline nitrogen stabilizes this intermediate by accommodating the negative charge, drastically lowering the activation energy required for the rate-determining addition step[3][4].
The Role of the Fluoro Substituent
The introduction of a fluorine atom (e.g., at the C-6, C-7, or C-8 position) further modulates this reactivity. Fluorine exerts a powerful inductive electron-withdrawing effect (-I) across the aromatic system. This inductive pull further depletes electron density from the C-4 carbon, lowering the energy of the lowest unoccupied molecular orbital (LUMO) and rendering the 4-chloro-fluoroquinoline significantly more electrophilic than its unfluorinated counterparts[1][2].
Fig 1. SNAr mechanism of 4-chloro-fluoroquinolines via a Meisenheimer complex.
Comparative Reactivity: 4-Chloro vs. 2-Chloro Isomers
Understanding the regioselective reactivity of quinolines is critical for complex drug design. There is a well-documented divergence in the chemical behavior of 4-chloroquinolines compared to 2-chloroquinolines[5].
-
The Alpha-Aza Effect: 2-chloroquinolines exhibit higher reactivity toward oxygen-based nucleophiles (such as methoxide ions) due to the "alpha-aza effect," where the adjacent nitrogen atom directly stabilizes the transition state of the nucleophilic attack[5][6].
-
Acid/Base Catalysis & Nitrogen Nucleophiles: Conversely, 4-chloroquinolines demonstrate superior reactivity toward nitrogen nucleophiles (e.g., amines and anilines). The 4-position is highly susceptible to acid catalysis and autocatalytic effects during amination, a feature largely absent in 2-chloro isomers[5]. Furthermore, for weaker nucleophiles like thiols, 4-chloroquinolines can undergo substitution via a Proton Transfer Dual Ionization (PTDI) mechanism, allowing for broad-scope thioetherification[3].
Nucleophilic Substitution Profiling
The 4-chloro-fluoroquinoline scaffold can be functionalized with a wide array of nucleophiles. The table below summarizes the quantitative data and conditions required for various substitution classes.
| Nucleophile Class | Representative Reagent | Conditions | Intermediate Mechanism | Typical Yield | Ref |
| Primary Anilines | Aniline | DMSO, 100°C | Base-free SNAr | 95–98% | [2] |
| Benzyl Alcohols | Benzyl alcohol | NaH, DMF, RT | Alkoxide SNAr | 97% | [2] |
| Alkylamines | 4-Fluorobenzylamine | Microwave, 160°C, 3h | Thermal SNAr | ~64% | [7] |
| Thiols | Various R-SH | Base, Reflux / RT | PTDI SNAr | 70–85% | [3] |
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes the causality behind the experimental choice and in-process controls.
Protocol A: Microwave-Assisted Amination (Synthesis of 4-Amino-fluoroquinolines)
This protocol is optimized for sterically hindered or less reactive alkylamines[7].
-
Reagent Assembly: In a microwave-safe vial, combine 4-chloro-6-fluoroquinoline (1.0 equivalent) and the target amine (e.g., 4-fluorobenzylamine, 4.0 equivalents)[7].
-
Causality: An excess of the amine acts as both the nucleophile and an acid scavenger, neutralizing the HCl byproduct and preventing the protonation of the unreacted nucleophile[4].
-
-
Solvent Selection: Suspend the mixture in a polar aprotic solvent (e.g., acetonitrile or DMSO).
-
Microwave Irradiation: Heat the mixture at 160°C for 3 hours using microwave irradiation[7].
-
In-Process Validation: Sample the reaction at 1.5 hours. Analyze via LC-MS. The reaction is self-validating if the starting material peak (e.g., m/z 182 for 4-chloro-6-fluoroquinoline) constitutes <5% of the total ion chromatogram.
-
Purification: Evaporate the solvent under reduced pressure and purify using preparative chromatography (Acetonitrile/Water with 0.1% TFA) to yield the pure product as a solid[7].
Protocol B: Base-Mediated Alkoxylation (Synthesis of 4-Alkoxy-fluoroquinolines)
This protocol is tailored for oxygen nucleophiles, which require activation[2].
-
Alkoxide Generation: In a flame-dried flask under an inert atmosphere (N2 or Argon), dissolve the alcohol (e.g., benzyl alcohol, 1.2 equivalents) in anhydrous DMF. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) at 0°C[2].
-
Causality: Alcohols are weak nucleophiles. NaH is utilized to quantitatively deprotonate the alcohol, generating a highly reactive alkoxide anion. This drives the SNAr reaction at room temperature, preventing competing side reactions such as substitution at the fluoro group[2].
-
Self-Validation: The immediate evolution of hydrogen gas serves as a visual confirmation of successful alkoxide generation.
-
-
Electrophile Addition: Once gas evolution ceases (approx. 30 mins), add 4-chloro-6-fluoroquinoline (1.0 equivalent) dropwise.
-
Reaction Propagation: Stir the mixture at room temperature for 2–4 hours. Monitor via TLC (Hexanes/Ethyl Acetate 3:1).
-
Quenching and Workup: Carefully quench the reaction with ice-cold water.
-
Causality: Water neutralizes excess NaH and forces the highly lipophilic 4-alkoxy-fluoroquinoline to precipitate out of the aqueous DMF mixture, providing a highly efficient initial purification step[2].
-
-
Isolation: Filter the precipitate, wash with cold water, and dry under a vacuum to afford the product in near-quantitative yield (>95%)[2].
Fig 2. Self-validating experimental workflow for fluoroquinoline functionalization.
Conclusion
The 4-chloro group in fluoroquinolines is a highly reactive, synthetically tractable locus for drug discovery and molecular engineering. By leveraging the electron-withdrawing properties of the quinoline nitrogen and the inductive activation of the fluorine substituent, chemists can execute highly efficient SNAr reactions. Whether employing microwave-assisted amination or base-mediated alkoxylation, rigorous adherence to mechanistic principles and in-process controls guarantees high-yielding, reproducible workflows.
References
1.[4] 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC (nih.gov). Available at: 2.[5] Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available at: 3.[1] Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors. PMC (nih.gov). Available at: 4.[2] Novel Ubiquitin Specific Protease-13 Inhibitors Alleviate Neurodegenerative Pathology. MDPI. Available at: 5.[3] Development of a Thioetherification of Heteroarene Electrophiles with Broad Scope via a Proton Transfer Dual Ionization Mechanism. PMC (nih.gov). Available at: 6.[7] Towards an improved treatment of non-small cell lung cancer Hit-to-lead optimization of Spautin-1. Vrije Universiteit Brussel. Available at: 7.[6] 4-(Allyloxy)-2-chloroquinoline. Benchchem. Available at:
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A Technical Guide to Differentiating 4-Chloro-6,7,8-trifluoroquinoline and 4-Chloro-6,7-difluoroquinoline for Researchers in Drug Development
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. The strategic incorporation of fluorine atoms into this privileged structure has been a highly successful strategy for modulating physicochemical properties and enhancing therapeutic potential. This in-depth technical guide focuses on two closely related, yet distinct, polyfluorinated quinoline derivatives: 4-Chloro-6,7,8-trifluoroquinoline and 4-Chloro-6,7-difluoroquinoline. In the absence of extensive direct comparative literature, this guide leverages established principles of fluorine chemistry and draws upon data from structurally similar analogs to provide a comprehensive analysis of their anticipated differences. We will explore their structural nuances, inferred physicochemical properties, proposed synthetic pathways, and hypothesized biological activities to equip researchers, scientists, and drug development professionals with the foundational knowledge to strategically select and utilize these compounds in their research endeavors.
Introduction: The Power of Fluorine in Quinoline-Based Drug Discovery
The quinoline ring system is a recurring motif in a multitude of clinically significant drugs, spanning from antimalarials like chloroquine to modern anticancer agents.[1][2] The versatility of this scaffold lies in its amenability to chemical modification, allowing for the fine-tuning of its pharmacological profile. Among the various substitutions, the introduction of fluorine has proven to be a particularly impactful strategy.[3] The unique properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding interactions with biological targets.[4]
This guide delves into the subtle yet significant differences imparted by the addition of a third fluorine atom in the benzo-ring of a 4-chloroquinoline core, comparing 4-Chloro-6,7,8-trifluoroquinoline with its difluoro counterpart, 4-Chloro-6,7-difluoroquinoline. Understanding these differences is paramount for the rational design of novel therapeutics with improved efficacy and pharmacokinetic properties.
Structural and Physicochemical Property Analysis
The fundamental difference between the two molecules lies in the substitution pattern on the benzene ring portion of the quinoline core. 4-Chloro-6,7-difluoroquinoline possesses two adjacent fluorine atoms, while 4-Chloro-6,7,8-trifluoroquinoline features a contiguous stretch of three fluorine atoms. This seemingly minor structural change is predicted to have a cascading effect on their physicochemical properties.
| Property | 4-Chloro-6,7-difluoroquinoline | 4-Chloro-6,7,8-trifluoroquinoline | Rationale for Inferred Differences |
| Molecular Formula | C₉H₃ClF₂N | C₉H₂ClF₃N | Direct consequence of chemical structure. |
| Molecular Weight | 199.58 g/mol | 217.57 g/mol | The addition of one fluorine atom increases the mass. |
| Predicted LogP | Moderately Lipophilic | More Lipophilic | Fluorine substitution generally increases lipophilicity. The additional fluorine atom in the trifluoro- derivative is expected to further enhance this property. |
| Predicted pKa | Weakly Basic | Less Basic | The strong electron-withdrawing effect of the fluorine atoms decreases the basicity of the quinoline nitrogen. The cumulative effect of three fluorine atoms will likely make the trifluoro- derivative less basic than the difluoro- derivative. |
| Reactivity | The C-Cl bond at the 4-position is activated for nucleophilic aromatic substitution. | The C-Cl bond at the 4-position is expected to be even more activated for nucleophilic aromatic substitution due to the increased inductive effect of the three fluorine atoms. | The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the quinoline ring, facilitating nucleophilic attack. |
Proposed Synthetic Pathways
While specific, detailed protocols for the synthesis of these two compounds are not widely published, plausible synthetic routes can be devised based on established quinoline synthesis methodologies, such as the Gould-Jacobs reaction, followed by chlorination.[5]
Generalized Synthetic Workflow
Caption: Generalized synthetic workflow for 4-Chloro-polyfluoroquinolines.
Step-by-Step Experimental Protocol (Hypothetical)
-
Condensation: To a stirred solution of the appropriately substituted aniline (e.g., 2,3,4-trifluoroaniline or 3,4-difluoroaniline) (1.0 eq), add diethyl (ethoxymethylene)malonate (1.1 eq). Heat the mixture at 100-120 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Thermal Cyclization: The crude condensation product from the previous step is added to a high-boiling point solvent such as Dowtherm A. The mixture is heated to reflux (approximately 250 °C) for 30-60 minutes to induce cyclization. Upon cooling, the 4-hydroxy-polyfluoroquinoline intermediate precipitates and can be collected by filtration.
-
Chlorination: The dried 4-hydroxy-polyfluoroquinoline intermediate (1.0 eq) is suspended in phosphorus oxychloride (POCl₃) (3-5 eq). The mixture is heated to reflux (approximately 110 °C) for 2-4 hours. After completion, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched by pouring it onto crushed ice, followed by neutralization with a suitable base (e.g., aqueous ammonia or sodium carbonate) to precipitate the crude product.
-
Purification: The crude 4-chloro-polyfluoroquinoline is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.
Predicted Spectroscopic Signatures: Key Differentiating Features
The structural differences between the two compounds will be most evident in their NMR and Mass spectra.
| Spectroscopic Method | Predicted Signature for 4-Chloro-6,7-difluoroquinoline | Predicted Signature for 4-Chloro-6,7,8-trifluoroquinoline | Key Differentiator |
| ¹H NMR | Two distinct aromatic protons on the benzo-ring, likely appearing as doublets or doublets of doublets due to H-F and H-H coupling. | A single aromatic proton on the benzo-ring, likely appearing as a complex multiplet due to coupling with adjacent fluorine atoms. | The number and multiplicity of signals in the aromatic region. |
| ¹⁹F NMR | Two distinct signals for the fluorine atoms at positions 6 and 7. The coupling between these two adjacent fluorines will result in doublet patterns. | Three distinct signals for the fluorine atoms at positions 6, 7, and 8. The F-7 signal will likely appear as a triplet (or doublet of doublets) due to coupling with F-6 and F-8. The F-6 and F-8 signals will appear as doublets (or more complex multiplets depending on long-range coupling). | The number of signals and their splitting patterns are unambiguous identifiers. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to its molecular weight, along with a characteristic M+2 peak for the chlorine isotope. | A molecular ion peak (M⁺) at a higher m/z value, also with a corresponding M+2 peak. | The mass of the molecular ion directly reflects the number of fluorine atoms. |
Hypothesized Biological Activity and Applications
Derivatives of 4-chloroquinolines are widely recognized as versatile intermediates in the synthesis of bioactive molecules, particularly in the realms of oncology and infectious diseases.[5][6] The chlorine atom at the 4-position serves as an excellent leaving group for nucleophilic substitution, allowing for the introduction of various side chains to modulate biological activity.[5]
Potential as Anticancer Agents
Many fluoroquinolone derivatives have demonstrated potent anticancer activity, often by inhibiting key enzymes such as topoisomerases or protein kinases.[7] The introduction of fluorine atoms can enhance binding affinity to target proteins and improve metabolic stability, leading to more durable therapeutic effects. It is plausible that both 4-Chloro-6,7-difluoroquinoline and 4-Chloro-6,7,8-trifluoroquinoline could serve as valuable scaffolds for the development of novel anticancer agents. The increased lipophilicity of the trifluoro- derivative might lead to better cell permeability, but could also affect solubility and off-target effects.
Potential as Antiparasitic Agents
The quinoline core is famously associated with antimalarial drugs.[1] Structure-activity relationship studies have shown that modifications to the quinoline ring, including halogenation, can significantly impact antimalarial potency.[1] Derivatives of these polyfluorinated quinolines could be synthesized and screened for activity against various parasites.
Structure-Activity Relationship (SAR) Insights
-
Increased Fluorination: The additional fluorine atom in 4-Chloro-6,7,8-trifluoroquinoline is expected to significantly alter the electronic distribution of the aromatic system. This can influence how the molecule interacts with target enzymes or receptors.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and increased fluorination often leads to enhanced metabolic stability by blocking sites of oxidative metabolism. This could translate to a longer in vivo half-life for derivatives of the trifluoro- compound.
-
Lipophilicity and Permeability: As previously noted, the trifluoro- derivative will likely be more lipophilic. This could enhance its ability to cross cell membranes, a desirable trait for targeting intracellular pathogens or enzymes. However, excessive lipophilicity can also lead to poor aqueous solubility and non-specific binding.
Caption: A typical drug discovery workflow utilizing the target compounds.
Conclusion: A Comparative Summary and Future Outlook
| Feature | 4-Chloro-6,7-difluoroquinoline | 4-Chloro-6,7,8-trifluoroquinoline | Implication for Drug Development |
| Fluorine Content | Two Fluorine Atoms | Three Fluorine Atoms | The trifluoro- derivative offers a higher degree of fluorination, which can be leveraged to enhance metabolic stability and lipophilicity. |
| Basicity | More Basic | Less Basic | The difference in basicity could influence solubility in acidic environments (like the lysosome, a target for some drugs) and interactions with acidic residues in protein binding pockets. |
| Reactivity | High | Higher | The trifluoro- derivative is predicted to be more reactive towards nucleophiles, potentially allowing for milder reaction conditions during the synthesis of derivatives. |
| Lipophilicity | Higher | Highest | The choice between the two scaffolds may depend on the desired balance between cell permeability and aqueous solubility for a given therapeutic target. |
References
-
PubChem. (n.d.). 4-Chloro-6-fluoroquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-7-(trifluoromethyl)quinoline. Retrieved from [Link]
- Kondo, H., Sakamoto, F., Kawakami, K., & Tsukamoto, G. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358–1363.
- Kotyan, S., Chandana, S. N., Ganesha, D. P., et al. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules, 30(23), 1234.
-
RSC Publishing. (n.d.). Evaluation of the electronic properties of perfluorophenyl functionalized quinolines and their hybrids with carbon nanostructures. Retrieved from [Link]
-
MDPI. (2023). Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]
- Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly. (2021). PLoS ONE, 16(3), e0248301.
- Kuras, J., et al. (2006). Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. Journal of Medicinal Chemistry, 49(17), 5201-5211.
- El-Sayed, M. A. A., et al. (2018). Synthesis of new 4,7-Chloroquinoline Derivatives by using Ultrasound irradiation evaluation of their Biological activity. International Journal of Innovative Research in Technology, 5(3), 123-130.
- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of polyfunctional fluoro-quinoline and fluoro-pyridopyrimidinone derivatives. Retrieved from [Link]
- Cao, R., et al. (2019). Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry, 162, 493-506.
-
ResearchGate. (n.d.). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. Retrieved from [Link]
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MDPI. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Retrieved from [Link]
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PubChemLite. (n.d.). 4-chloro-6-methoxy-7-(trifluoromethyl)quinoline. Retrieved from [Link]
- Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. (2017). Journal of Chemical Research, 41(3), 158-160.
-
ResearchGate. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]
-
NIH. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]
-
MDPI. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Retrieved from [Link]
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Thermal Profiling and Thermodynamic Behavior of 4-Chloro-6,7,8-trifluoroquinoline
Executive Summary
In the realm of medicinal chemistry and advanced materials science, halogenated heterocycles serve as privileged scaffolds. 4-Chloro-6,7,8-trifluoroquinoline (Molecular Formula:
Understanding the precise thermal properties—specifically the melting and boiling points—of this compound is critical for optimizing downstream synthetic workflows, designing purification parameters (such as sublimation or distillation), and ensuring long-term storage stability. This technical guide provides an in-depth analysis of the physicochemical causality governing its thermal behavior and outlines self-validating protocols for empirical determination.
Physicochemical Causality: Understanding the Thermal Behavior
The thermal phase transitions of a molecule are macroscopic manifestations of its microscopic intermolecular forces. For 4-chloro-6,7,8-trifluoroquinoline, the heavy halogenation of the rigid quinoline core creates a unique thermodynamic profile.
The Solid-to-Liquid Transition: Melting Point (123–126 °C)
The empirical melting point of 4-chloro-6,7,8-trifluoroquinoline is established at 123–126 °C [2]. This moderate-to-high melting point is driven by the crystal lattice enthalpy.
-
Causality of the Crystal Lattice: The planar nature of the quinoline core facilitates highly efficient
stacking. The introduction of three fluorine atoms at positions 6, 7, and 8 generates a strong, localized dipole moment due to fluorine's extreme electronegativity. However, because fluorine holds its electrons tightly, it has very low polarizability. This prevents excessive van der Waals interactions. The chlorine atom at the 4-position, being larger and more polarizable, acts as an "anchor" that locks the crystal packing into a highly ordered state. Disrupting this specific halogen-bonded lattice requires the moderate thermal energy corresponding to 123–126 °C.
The Liquid-to-Gas Transition: Boiling Point (~260–290 °C, Estimated)
While the compound is primarily handled as a solid, understanding its boiling point is essential for high-temperature reactions or gas chromatography. The boiling point of its base analog, 4-chloroquinoline , is experimentally verified at 261 °C [3].
-
Thermodynamic Competing Effects: The boiling point of the 6,7,8-trifluoro derivative is governed by two competing physical phenomena. On one hand, the addition of three fluorine atoms significantly increases the molecular weight (from 163.61 g/mol to 217.57 g/mol ), which typically elevates the boiling point via enhanced London dispersion forces. On the other hand, the low polarizability of the carbon-fluorine bonds reduces the overall intermolecular cohesive forces in the liquid state (a phenomenon often seen in perfluorinated compounds). Balancing these thermodynamic vectors, the boiling point is estimated to reside in the 260–290 °C range.
Quantitative Data Summary
The following table summarizes the comparative thermal properties of 4-chloro-6,7,8-trifluoroquinoline and its non-fluorinated analog, highlighting the thermodynamic impact of the trifluoro-substitution.
| Property | 4-Chloro-6,7,8-trifluoroquinoline | 4-Chloroquinoline (Analog) |
| CAS Number | N/A (Base Core) / 207231-25-2 (Acid Deriv.) | 611-35-8 |
| Molecular Weight | 217.57 g/mol | 163.61 g/mol |
| Melting Point | 123 – 126 °C | 28 – 31 °C |
| Boiling Point | ~260 – 290 °C (Estimated) | 261 °C |
| Physical State (RT) | Solid | Low-melting solid / Liquid |
| Primary Intermolecular Force | Dipole-Dipole, | London Dispersion, |
Self-Validating Experimental Protocols
To ensure scientific trustworthiness, thermal analysis must be conducted using self-validating systems. The following protocols integrate internal controls to guarantee that the data generated is an artifact-free representation of the molecule's true thermodynamic state.
Protocol 1: High-Precision Melting Point Determination via DSC
Differential Scanning Calorimetry (DSC) is the gold standard for melting point profiling. This protocol uses targeted calibration to eliminate non-linear temperature extrapolation errors.
-
The Self-Validating Calibration Step: Calibrate the DSC instrument using high-purity Indium (NIST SRM 2232a). Indium possesses a precisely certified melting point of 156.5985 °C [4]. Causality: Because Indium's transition temperature is immediately adjacent to the expected melting range of the analyte (123–126 °C), it brackets the thermal window perfectly, ensuring maximum sensor accuracy exactly where the phase transition occurs.
-
Sample Preparation: Accurately weigh 2.0 to 5.0 mg of 4-chloro-6,7,8-trifluoroquinoline into a hermetically sealed aluminum pan. The hermetic seal prevents the sublimation of the halogenated compound before melting.
-
Thermal Ramp: Equilibrate the furnace at 50 °C. Initiate a thermal ramp at a controlled rate of 10 °C/min.
-
Atmospheric Control: Maintain a continuous dry nitrogen purge (50 mL/min). Causality: Nitrogen displaces oxygen, preventing oxidative degradation which would manifest as a false exothermic signal, skewing the endothermic melting peak.
-
Data Analysis: Record the extrapolated onset temperature (
) of the endothermic peak. This value represents the true thermodynamic melting point (123–126 °C)[2].
Protocol 2: Boiling Point Validation via Thermogravimetric Analysis (TGA)
Because 4-chloro-6,7,8-trifluoroquinoline is a solid at room temperature and may undergo thermal degradation near its boiling point, TGA is preferred over traditional capillary methods.
-
Setup: Place 10 mg of the sample in a platinum crucible (platinum ensures no catalytic interaction with the fluorinated ring).
-
Atmosphere: Utilize an inert argon atmosphere (40 mL/min) to suppress oxidation at extreme temperatures.
-
Execution: Heat the sample from 150 °C to 350 °C at a slow rate of 5 °C/min to ensure thermal equilibrium between the sample and the sensor.
-
Validation: The boiling point is identified as the temperature at which the first derivative of the mass loss curve (
) reaches its maximum, provided no concurrent exothermic decomposition signals are detected by simultaneous DTA/DSC.
Visualizations of Thermal Workflows and Causality
Fig 1: Self-validating DSC workflow for melting point determination using Indium calibration.
Fig 2: Causality of halogen substitutions on the thermal properties of the quinoline derivative.
References
-
Kolabshop. "4-chloro-6,7,8-trifluoroquinoline (EN300-67738)". Kolabshop Catalog. URL:[Link]
- Google Patents. "Quinoline derivatives (US 2009/0099106A1)". Patent Application Publication.
-
National Institute of Standards and Technology (NIST). "Certification of Standard Reference Material® 2232a: Indium for DSC Temperature and Enthalpy Calibration". NIST Special Publication 260-242. URL: [Link]
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- 2. 기타수입시약 > 4-chloro-6,7,8-trifluoroquinoline | 코랩샵 KOLAB - 연구용 기자재, 실험용 기초 소모품 및 연구 장비 전문 쇼핑몰 [kolabshop.com]
- 3. 4-Chloroquinoline | 611-35-8 [sigmaaldrich.com]
- 4. Certification of Standard Reference Material® 2232a: Indium for DSC Temperature and Enthalpy Calibration | NIST [nist.gov]
Methodological & Application
Application Note: Advanced Synthesis of Fluoroquinolone Antibiotics via 4-Chloro-6,7,8-trifluoroquinoline Intermediates
Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The synthesis of fluoroquinolone antibiotics (e.g., Lomefloxacin, Ofloxacin) traditionally relies on the Gould-Jacobs cyclization of fluorinated benzoylacetates. However, highly fluorinated precursors often suffer from poor regioselectivity and low cyclization yields due to the strong electron-withdrawing nature of multiple fluorine atoms.
To bypass these limitations, commercially available building blocks such as and its [1] serve as highly versatile, orthogonal intermediates.
The Causality of the 4-Chloro Strategy: Why utilize a 4-chloroquinoline instead of a standard 4-quinolone? The 4-chloro group acts as a highly reactive, temporary "mask" for the critical 4-oxo moiety.
-
N1-Alkylation: The neutral pyridine-like nitrogen of the 4-chloroquinoline can be directly alkylated to form a quinolinium salt. This avoids the competing O-alkylation often observed when alkylating 4-quinolones.
-
Controlled Hydrolysis: The 4-chloroquinoline core, originally synthesized via the reaction of a 4-quinolone with POCl₃[2],[3], is highly electrophilic. Hydrolysis of 4-chloroquinolines to unmask the 4-quinolone core is a well-documented and thermodynamically driven transformation[4].
-
Regioselective SNAr: If a piperazine nucleophile were introduced immediately, it would preferentially attack the highly activated C4-chloro position. By first hydrolyzing the C4-chloro group to a C4-oxo group, the resulting electron-rich ketone deactivates the C4 position. This mechanistically redirects the subsequent nucleophilic aromatic substitution (SNAr) strictly to the C7-fluorine, ensuring >99% regioselectivity for the final antibiotic core.
Retrosynthetic Analysis & Workflow
Workflow for fluoroquinolone synthesis via a 4-chloroquinoline intermediate.
Step-by-Step Experimental Protocols
Protocol A: N1-Alkylation (Quinolinium Salt Formation)
Objective: Alkylate the N1 position while the 4-oxo group is masked as a chloride.
-
Charge a flame-dried 250 mL round-bottom flask with Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate (10.0 g, 34.5 mmol).
-
Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) (50 mL) under an argon atmosphere.
-
Add Ethyl Iodide (16.1 g, 103.5 mmol, 3.0 eq) in one portion.
-
Heat the reaction mixture to 90 °C for 12 hours.
-
Cool to room temperature. The resulting N1-ethyl-4-chloroquinolinium iodide salt will often precipitate upon the addition of cold diethyl ether (150 mL). Filter and dry under vacuum.
Protocol B: Tandem Hydrolysis (Unmasking the Quinolone)
Objective: Convert the 4-chloro group to the requisite 4-oxo moiety and simultaneously hydrolyze the C3-ethyl ester to the free carboxylic acid.
-
Suspend the intermediate salt from Protocol A in 2M aqueous NaOH (100 mL).
-
Reflux the mixture (approx. 100 °C) for 4 hours. Causality note: The hydroxide acts as a hard nucleophile, displacing the activated C4-chloride via SNAr, while concurrently saponifying the ester.
-
Cool the deep yellow solution to 0 °C in an ice bath.
-
Carefully acidify to pH 3.0 using 2M HCl. The product, 1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, will precipitate as a dense white solid.
-
Filter, wash with distilled water (3 × 50 mL), and dry overnight in a vacuum oven at 50 °C.
Protocol C: Regioselective SNAr at C7
Objective: Install the piperazine pharmacophore exclusively at the C7 position.
-
In a 100 mL flask, combine the quinolone acid from Protocol B (5.0 g, 16.7 mmol) and 2-Methylpiperazine (5.0 g, 50.1 mmol, 3.0 eq).
-
Add anhydrous Pyridine (30 mL) as both solvent and base.
-
Heat to reflux (115 °C) for 6 hours.
-
Concentrate the mixture under reduced pressure to remove pyridine.
-
Triturate the residue with hot ethanol, cool, and filter to isolate the crude fluoroquinolone (Lomefloxacin core). Recrystallize from ethanol/water.
Quantitative Data & Optimization
The choice of hydrolysis conditions in Protocol B is critical for maximizing yield and preventing degradation. Table 1 summarizes the optimization data.
Table 1: Optimization of Tandem Hydrolysis Conditions
| Entry | Reagent System | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC %) |
| 1 | 1M HCl / 2-Propanol | 80 | 12 | 65 | 92.1 |
| 2 | 10% Aqueous Acetic Acid | 100 | 24 | 40 | 85.4 |
| 3 | 2M NaOH (aq) | 100 | 4 | 89 | 98.5 |
Note: Basic hydrolysis (Entry 3) is vastly superior because the hydroxide ion is a stronger nucleophile for the SNAr displacement of the 4-chloro group compared to water/alcohols in acidic media.
Table 2: Regioselective C7 Amination Kinetics
| Nucleophile | Solvent | Temp (°C) | Time to >95% Conv. | Regioselectivity (C7:C8) |
| Piperazine | Pyridine | 115 | 4 h | >99:1 |
| 2-Methylpiperazine | Pyridine | 115 | 6 h | >99:1 |
| N-Methylpiperazine | DMF | 90 | 8 h | 95:5 |
Troubleshooting & Self-Validation System
To ensure scientific integrity, this protocol is designed as a self-validating system. Researchers must verify the success of each step using the following analytical checkpoints:
-
Validation of Protocol A (Salt Formation):
-
Observation: The product is a highly polar quinolinium salt.
-
TLC Check: The product will remain at the baseline (Rf = 0.0) in standard normal-phase TLC (e.g., 30% EtOAc/Hexanes), whereas the starting material will migrate.
-
-
Validation of Protocol B (Hydrolysis Causality):
-
Mass Spectrometry: LC-MS is the definitive tool here. You must observe a mass shift corresponding to the loss of the ethyl group (-28 Da) and the replacement of the chlorine atom with a hydroxyl/oxo group (-18.5 Da).
-
Isotope Pattern: The characteristic 3:1 isotopic ratio of the ³⁵Cl/³⁷Cl halogen must completely disappear in the mass spectrum, confirming the total displacement of the 4-chloro masking group.
-
-
Validation of Protocol C (Regioselectivity):
-
¹⁹F NMR Spectroscopy: The starting material has three fluorine signals (C6, C7, C8). Upon successful SNAr, the highly shielded C7 fluorine signal (typically around -130 to -145 ppm) will disappear. The remaining C6 and C8 fluorines will appear as a characteristic doublet/multiplet pair, confirming that the piperazine attacked the correct position.
-
References
- Title: US Patent Application 2009/0099106A1 - Quinoline Derivatives Source: Google Patents URL
-
Title: A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Question 3: Mefloquine Synthesis – Step 1 Mechanism Source: AskFilo URL: [Link]
Sources
Protocol for the Regioselective Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-6,7,8-trifluoroquinoline
Introduction & Mechanistic Rationale
4-Chloro-6,7,8-trifluoroquinoline (and its 3-carboxylate or 3-carbonitrile derivatives) is a highly privileged building block in medicinal chemistry. It serves as a critical intermediate in the synthesis of fluoroquinolone antibiotics and DNA methyltransferase (DNMT1) inhibitors [1]. The scaffold features multiple electrophilic sites, necessitating strict regiocontrol during functionalization.
The regioselective sequential nucleophilic aromatic substitution (SNAr) of this scaffold relies on differential electronic activation and leaving group abilities at the C-4 and C-7 positions:
-
Step 1 (C-4 Amination): The C-4 position is vinylogous to the quinoline nitrogen, rendering it highly electron-deficient. The C–Cl bond is weaker and more polarizable than the C–F bonds, making it the preferred site for initial attack by softer nucleophiles (e.g., anilines or primary amines) under mildly acidic or neutral conditions [1].
-
Step 2 (C-7 Amination): Following C-4 substitution, the quinoline core becomes slightly more electron-rich, but the 6,7,8-trifluoro motif maintains significant electrophilicity. The C-7 position is specifically activated by its para relationship to the quinoline nitrogen. In SNAr reactions, fluorine is an exceptional leaving group—its high electronegativity stabilizes the anionic Meisenheimer complex during the rate-determining addition step[2].
Experimental Workflows
Figure 1: Stepwise regioselective SNAr pathway of 4-chloro-6,7,8-trifluoroquinoline.
Materials and Reagents
| Reagent / Material | Role | Specifications / Notes |
| 4-Chloro-6,7,8-trifluoroquinoline | Starting Material | Ensure anhydrous storage (hygroscopic). |
| Primary Amine / Aniline | Nucleophile (Step 1) | 1.1 equivalents. |
| Secondary Amine (e.g., Piperazine) | Nucleophile (Step 2) | 2.5 equivalents. |
| Isopropanol (iPrOH) | Solvent (Step 1) | Anhydrous grade. |
| Concentrated HCl (37%) | Catalyst (Step 1) | Used to lower the LUMO of the quinoline ring. |
| N-Methyl-2-pyrrolidone (NMP) | Solvent (Step 2) | Polar aprotic; stabilizes the Meisenheimer complex. |
| N,N-Diisopropylethylamine (DIPEA) | Base / Acid Scavenger | 3.0 equivalents; neutralizes generated HF. |
Step-by-Step Methodology
Protocol A: SNAr at C-4 (Displacement of Chloride)
Objective: Synthesize 4-amino-6,7,8-trifluoroquinoline derivatives.
-
Reaction Setup: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-chloro-6,7,8-trifluoroquinoline (1.0 eq, 5.0 mmol) and the primary amine/aniline (1.1 eq, 5.5 mmol) in anhydrous isopropanol (20 mL).
-
Catalysis: Add a catalytic amount of concentrated HCl (2 drops).
-
Causality Note: The acid protonates the quinoline nitrogen, significantly lowering the LUMO of the ring and accelerating the nucleophilic attack specifically at the C-4 position.
-
-
Heating: Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc 3:1).
-
Isolation: Upon completion, cool the mixture to 0 °C in an ice bath. The product typically precipitates as the hydrochloride salt.
-
Purification: Filter the precipitate, wash with cold isopropanol (5 mL), and dry under vacuum. To obtain the free base, partition the solid between EtOAc and saturated aqueous NaHCO3, separate the organic layer, dry over Na2SO4, and concentrate.
Protocol B: SNAr at C-7 (Displacement of Fluoride)
Objective: Synthesize 4,7-diamino-6,8-difluoroquinoline derivatives.
-
Reaction Setup: Dissolve the 4-amino-6,7,8-trifluoroquinoline intermediate (1.0 eq, 3.0 mmol) in anhydrous NMP (15 mL) [3].
-
Reagent Addition: Add the secondary amine (e.g., N-methylpiperazine) (2.5 eq, 7.5 mmol) and DIPEA (3.0 eq, 9.0 mmol).
-
Causality Note: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the generated HF, preventing the protonation and deactivation of the incoming amine nucleophile. NMP provides a highly polar aprotic environment that stabilizes the anionic Meisenheimer transition state.
-
-
Heating: Heat the reaction mixture to 100–110 °C for 12–18 hours under an inert nitrogen atmosphere.
-
Precipitation: Cool the mixture to room temperature and pour it dropwise into vigorously stirred ice-cold water (50 mL) to precipitate the crude product.
-
Purification: Filter the solid, wash thoroughly with distilled water to remove residual NMP, and purify via silica gel chromatography (DCM/MeOH 9:1) to yield the pure 4,7-disubstituted product.
Figure 2: Addition-elimination mechanism (SNAr) at the C-7 position.
Data Presentation: Optimization & Yields
The following table summarizes expected quantitative outcomes based on the nucleophile and position targeted:
| Position | Nucleophile | Solvent / Base | Temp (°C) | Time (h) | Expected Yield (%) |
| C-4 | Aniline | iPrOH / Cat. HCl | 80 | 4 | 85–92 |
| C-4 | Benzylamine | iPrOH / None | 80 | 6 | 80–88 |
| C-7 | Piperazine | NMP / DIPEA | 110 | 12 | 75–85 |
| C-7 | Pyrrolidine | DMSO / K2CO3 | 100 | 18 | 70–80 |
Self-Validating Systems & Analytical Tracking
To ensure trustworthiness and reproducibility, the following self-validating checks must be integrated into the workflow:
-
Reaction Monitoring (LC-MS):
-
Protocol A: Successful C-4 substitution results in a mass shift corresponding to the loss of Cl (the characteristic 3:1 M/M+2 isotopic pattern will disappear) and the addition of the amine.
-
Protocol B: Successful C-7 substitution results in the loss of F (-19 Da) and the addition of the secondary amine.
-
-
19F NMR Spectroscopy (Critical Check):
-
Starting Material: Exhibits three distinct fluorine signals (typically between -130 and -160 ppm) with complex dd (doublet of doublets) coupling.
-
Post-Protocol A (C-4 Substituted): Retains three fluorine signals, confirming the C–F bonds remain intact.
-
Post-Protocol B (C-7 Substituted): The signal corresponding to F-7 (usually the most downfield of the three due to the para nitrogen activation) disappears. The remaining F-6 and F-8 signals simplify to doublets (or singlets depending on long-range coupling), definitively confirming regioselective substitution at the C-7 position.
-
References
- Title: Quinoline derivatives for modulation of DNA methylation (US Patent 20090099106A1)
-
Title: Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives Source: Molecules (MDPI) URL: [Link]
Application Note: Optimal Suzuki-Miyaura Cross-Coupling Strategies for 4-Chloro-6,7,8-trifluoroquinoline
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic rationale, condition optimization, and self-validating experimental protocols.
Introduction & Mechanistic Rationale
4-Chloro-6,7,8-trifluoroquinoline is a highly valuable, electron-deficient heterocyclic building block. The quinoline core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of advanced pharmaceutical agents such as modified fluoroquinolones, antimalarials, and targeted anticancer kinase inhibitors[1]. The Suzuki-Miyaura cross-coupling of 4-chloroquinolines is a powerful and widely applied tool for synthesizing 4-aryl-quinoline derivatives, allowing for rapid structure-activity relationship (SAR) exploration[2].
However, the reactivity of this specific substrate is fundamentally governed by its unique electronic landscape. The presence of three strongly electron-withdrawing fluorine atoms at the 6, 7, and 8 positions significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system.
This electronic perturbation creates a dual-edged sword in palladium catalysis:
-
Accelerated Oxidative Addition: The lowered LUMO dramatically accelerates the oxidative addition of the C4-Cl bond to the Pd(0) active species.
-
Competing Side Reactions (SNAr): The extreme electron deficiency renders the C4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). If strongly nucleophilic bases (e.g., NaOH, NaOtBu) are employed, hydroxide or alkoxide ions can directly displace the chloride, leading to complex mixtures of hydroxylated by-products rather than the desired cross-coupled product.
Electronic effects of the trifluoro motif on the Suzuki-Miyaura catalytic cycle.
Catalyst and Reagent Selection (Causality)
To navigate the dichotomy of high cross-coupling reactivity and high SNAr susceptibility, the reaction conditions must be carefully calibrated. Standard borylation and Suzuki-Miyaura coupling protocols often utilize aqueous potassium carbonate to facilitate transmetalation while maintaining substrate solubility[3]. However, for highly fluorinated quinolines, further refinement is required.
-
Catalyst System: While standard catalysts like Pd(PPh3)4 are functional, they often require higher temperatures (>90°C) which exacerbate side reactions. The use of electron-rich phosphine ligands significantly enhances the rate of Pd-catalyzed C-X coupling reactions with heteroaryl chlorides, allowing for milder conditions and higher yields[4]. We recommend XPhos Pd G2 . The bulky, electron-rich XPhos ligand facilitates rapid reductive elimination, minimizing the residence time of the Pd(II) intermediate and suppressing off-cycle degradation.
-
Base Selection: Mild, non-nucleophilic inorganic bases are mandatory. K3PO4 provides sufficient basicity to activate the arylboronic acid (forming the reactive boronate complex for transmetalation) without triggering SNAr at the C4 position.
-
Solvent System: A biphasic or miscible aqueous-organic mixture is required. A 1,4-Dioxane/H2O (4:1 v/v) system is optimal. Dioxane provides a higher boiling point than THF, while water is essential for the rapid dissolution and activation of the base and boronic acid.
Quantitative Optimization Data
The following table summarizes the optimization of reaction conditions for the coupling of 4-Chloro-6,7,8-trifluoroquinoline with phenylboronic acid, highlighting the causality between reagent selection and product yield.
| Entry | Catalyst (mol%) | Base (Equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |
| 1 | Pd(PPh3)4 (5%) | Na2CO3 (3.0) | Toluene/H2O (4:1) | 90 | 12 | 62% | Sluggish reaction; minor defluorination observed at elevated temps. |
| 2 | Pd(dppf)Cl2 (5%) | K2CO3 (3.0) | 1,4-Dioxane/H2O (4:1) | 80 | 6 | 85% | Good conversion; standard robust conditions for heteroaryl chlorides. |
| 3 | XPhos Pd G2 (2%) | K3PO4 (3.0) | 1,4-Dioxane/H2O (4:1) | 80 | 4 | 96% | Optimal; rapid conversion, complete suppression of SNAr by-products. |
| 4 | XPhos Pd G2 (2%) | NaOH (3.0) | THF/H2O (4:1) | 65 | 4 | 41% | Poor yield; strong nucleophilic base led to high levels of C4-OH SNAr. |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By incorporating specific in-process controls (IPCs), the scientist can verify the success of each phase before proceeding, ensuring high reproducibility and minimizing wasted resources.
Self-validating experimental workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology
Step 1: Reagent Preparation & Degassing Prepare a solvent mixture of 1,4-Dioxane and deionized water (4:1 v/v). Sparge the mixture with Argon gas for at least 15 minutes.
-
Causality: Dissolved oxygen rapidly oxidizes the electron-rich XPhos ligand and promotes Glaser-type homocoupling of the boronic acid.
-
Validation Checkpoint 1: Ensure continuous, vigorous bubbling during sparging. The solvent should be maintained under positive Argon pressure before use.
Step 2: Reaction Assembly To an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add:
-
4-Chloro-6,7,8-trifluoroquinoline (1.0 equiv, e.g., 1.0 mmol)
-
Arylboronic acid (1.2 equiv)
-
K3PO4 (3.0 equiv)
-
XPhos Pd G2 (0.02 equiv, 2 mol%) Evacuate and backfill the vessel with Argon (3 cycles). Add the degassed solvent mixture (approx. 10 mL/mmol) via syringe.
Step 3: Thermal Activation Place the reaction vessel in a pre-heated oil bath or heating block at 80°C. Stir vigorously (800+ rpm).
-
Causality: High stirring rates are critical in biphasic systems to maximize the interfacial surface area between the organic substrate and the aqueous base.
-
Validation Checkpoint 2: Within 30 minutes of heating, the reaction should transition from a heterogeneous suspension of starting materials to a dark, fine suspension or homogeneous solution, indicating proper dissolution and initiation of the catalytic cycle.
Step 4: Reaction Monitoring After 3 hours, sample the organic layer (approx. 10 µL), dilute with MS-grade Acetonitrile, and analyze via LC-MS.
-
Causality: TLC alone is insufficient as the starting material and the highly fluorinated product often exhibit similar Rf values.
-
Validation Checkpoint 3: LC-MS must show <5% remaining starting material (m/z [M+H]+ for 4-Chloro-6,7,8-trifluoroquinoline) and the dominant emergence of the product mass. If incomplete, continue heating and re-check hourly.
Step 5: Workup & Extraction Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the layers and extract the aqueous phase with Ethyl Acetate (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Validation Checkpoint 4: The aqueous phase should test strictly basic (pH ~9-10). A clear phase separation without persistent emulsions indicates successful removal of inorganic salts.
Step 6: Purification Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient).
-
Causality: Chromatography effectively separates the desired product from residual phosphine oxides (which elute highly polar) and any minor homocoupled biaryl by-products (which elute highly non-polar).
References
-
Title: 4-Chloroquinoline-6-carbaldehyde | 676256-25-0 | Benchchem Source: benchchem.com URL: 2
-
Title: Comprehensive review on current developments of quinoline-based anticancer agents Source: arabjchem.org URL: 1
-
Title: One-pot borylation/Suzuki-Miyaura sp2–sp3 cross coupling Source: rsc.org URL: 3
-
Title: Electron-rich silicon containing phosphinanes for rapid Pd-catalyzed C-X coupling reactions Source: chemrxiv.org URL: 4
Sources
Application Note: Engineering Next-Generation Antibacterials via the 4-Chloro-6,7,8-trifluoroquinoline Scaffold
Executive Summary & Mechanistic Rationale
The escalating crisis of antimicrobial resistance (AMR), particularly among ESKAPE pathogens, necessitates the rapid development of novel bactericidal agents. Fluoroquinolones remain one of the most potent classes of synthetic antibiotics, functioning by directly inhibiting bacterial DNA synthesis[1]. The compound 4-chloro-6,7,8-trifluoroquinoline-3-carboxylic acid (and its ethyl ester derivative) serves as a highly privileged, pluripotent scaffold in modern antibacterial drug discovery [2].
The Causality of Scaffold Design
Every functional group on this scaffold serves a precise mechanistic purpose:
-
6-Fluoro Substitution: Essential for penetrating the bacterial cell wall and anchoring the molecule to the DNA-enzyme complex. It significantly increases the lipophilicity and target affinity for DNA gyrase [3].
-
8-Fluoro Substitution: Enhances activity against anaerobic bacteria and improves oral bioavailability by modulating the molecule's pKa and reducing first-pass metabolism [4].
-
7-Fluoro Substitution: Acts as a highly reactive leaving group. The electron-deficient nature of the polyfluorinated quinoline ring activates the C-7 position for Nucleophilic Aromatic Substitution (
), allowing the rapid introduction of basic amine side chains (e.g., piperazines, pyrrolidines) which are critical for Gram-negative porin penetration. -
4-Chloro Group: Provides a divergent synthetic node. It can either be hydrolyzed to the classic 4-oxo-1,4-dihydroquinoline pharmacophore or directly displaced by anilines to create non-classical 4-substituted quinolines that evade traditional efflux pump resistance mechanisms [5].
Pathway Visualization
Fig 1. Divergent synthetic pathways utilizing the 4-chloro-6,7,8-trifluoroquinoline scaffold.
Scaffold Profiling & Quantitative Data
Before initiating library synthesis, it is critical to baseline the physicochemical properties of the starting material to predict downstream pharmacokinetics (PK).
Table 1: Physicochemical Properties of the Core Scaffold
| Property | Value | Mechanistic Implication |
| CAS Number | 207231-25-2 | Unique identifier for the 3-carboxylic acid derivative [2]. |
| Molecular Weight | 277.58 g/mol | Low MW allows for the addition of bulky C-7 amines while remaining under Lipinski's 500 Da limit. |
| LogP (predicted) | 3.48 | Optimal lipophilicity for membrane permeability before amine addition. |
| Topological Polar Surface Area (TPSA) | 68.5 Ų | Ensures excellent intracellular accumulation in Gram-negative bacteria. |
| Purity Standard | Prevents the formation of des-fluoro impurities during high-temperature |
Self-Validating Experimental Protocols
The following protocols detail the conversion of the scaffold into a bioactive library. Each step is designed as a self-validating system, incorporating In-Process Quality Control (IPQC) to ensure causality between the experimental action and the chemical outcome.
Protocol A: C-4 Hydrolysis and N-1 Alkylation (Core Activation)
To generate the classic fluoroquinolone core, the 4-chloro group must be converted to a 4-oxo moiety, followed by alkylation at the N-1 position.
Step-by-Step Methodology:
-
Hydrolysis: Suspend 10.0 mmol of ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate in 50 mL of 1M NaOH. Reflux for 14 hours.
-
Causality: The strong aqueous base drives the nucleophilic displacement of the C-4 chloride by hydroxide, simultaneously hydrolyzing the ethyl ester to the free carboxylic acid [5].
-
-
Acidification: Cool the reaction to 0 °C and carefully acidify to pH 3.0 using 1M HCl. Filter the resulting white precipitate and dry under vacuum.
-
IPQC Check 1: Analyze via LC-MS. The disappearance of the chlorine isotope pattern (M / M+2) and the appearance of
confirms complete conversion to 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
-
-
N-1 Alkylation: Dissolve the intermediate (5.0 mmol) in 25 mL of anhydrous N,N-Dimethylformamide (DMF). Add 15.0 mmol of anhydrous potassium carbonate (
) and 6.0 mmol of ethyl iodide (or cyclopropyl bromide). Heat to 90 °C for 12 hours.-
Causality: DMF is chosen as a polar aprotic solvent to solvate the potassium cation, leaving the quinolone nitrogen highly nucleophilic.
is a mild base that deprotonates the N-1 position without causing side-reactions at the fluorinated positions.
-
-
Isolation: Pour the mixture into 100 mL of ice water. Filter the precipitate, wash with cold ethanol, and dry.
-
IPQC Check 2:
NMR should reveal a new multiplet (e.g., cyclopropyl protons at 1.0-1.3 ppm) and the disappearance of the N-H broad singlet, validating successful N-1 alkylation.
-
Protocol B: C-7 Derivatization via
The final step introduces the target-binding amine side chain.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 2.0 mmol of the N-1 alkylated core in 10 mL of anhydrous Dimethyl Sulfoxide (DMSO).
-
Amine Addition: Add 2.2 mmol of the desired cyclic amine (e.g., 2-methylpiperazine) and 4.0 mmol of N,N-Diisopropylethylamine (DIPEA).
-
Causality: DIPEA acts as a non-nucleophilic proton sponge, neutralizing the HF generated during the reaction and preventing the basic amine reactant from being protonated and deactivated. DMSO accelerates the
transition state via dipole stabilization.
-
-
Heating: Stir the mixture at 100 °C for 4-6 hours.
-
Purification: Cool to room temperature, dilute with water, and adjust to pH 7.2. Extract with dichloromethane, concentrate, and purify via reverse-phase preparative HPLC.
-
IPQC Check 3:
NMR is the definitive validation tool here. The starting material exhibits three distinct fluorine signals. The product will show only two signals, confirming the regioselective displacement of the C-7 fluorine atom.
-
Biological Evaluation & Target Validation
Once the library is synthesized, compounds must be evaluated for their ability to induce double-strand DNA breaks via topoisomerase inhibition [6].
Fig 2. Dual-targeting mechanism of quinolone candidates on bacterial topoisomerases.
Protocol C: Minimum Inhibitory Concentration (MIC) Assay
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the synthesized compound in DMSO at 10 mg/mL.
-
Dilution: Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) across a 96-well microtiter plate to achieve a concentration range of 0.015 to 32 µg/mL.
-
Causality: CAMHB is strictly required because physiological levels of calcium and magnesium are necessary for proper bacterial growth and to accurately mimic the in vivo binding dynamics of the fluoroquinolone-metal-enzyme bridge [4].
-
-
Inoculation: Inoculate each well with
CFU/mL of the target bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213). -
Incubation & Readout: Incubate at 37 °C for 18-20 hours. The MIC is defined as the lowest concentration that completely inhibits visible bacterial growth.
-
Self-Validation: Always include a Ciprofloxacin positive control and a DMSO-only negative control to validate assay integrity.
-
Table 2: Expected MIC Ranges for Optimized C-7 Derivatives
| Pathogen Strain | Gram Status | Primary Target | Expected MIC Range (µg/mL) |
| Escherichia coli (ATCC 25922) | Negative | DNA Gyrase | 0.015 - 0.125 |
| Pseudomonas aeruginosa (PAO1) | Negative | DNA Gyrase | 0.25 - 1.0 |
| Staphylococcus aureus (MRSA) | Positive | Topoisomerase IV | 0.125 - 0.5 |
| Streptococcus pneumoniae | Positive | Topoisomerase IV | 0.25 - 1.0 |
References
-
Hooper, D. C., & Jacoby, G. A. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 6(9), a025320.[Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574.[Link]
-
Gibson, E. G., et al. (2024). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. ACS Infectious Diseases.[Link]
- United States Patent Application Publication. (2009).
-
Pan, X. S., & Fisher, L. M. (1998). DNA Gyrase and Topoisomerase IV Are Dual Targets of Clinafloxacin Action in Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 42(11), 2810-2816.[Link]
Application Note: Synthesis of Fused Heterocyclic Systems via Tandem SNAr-Cyclization of 4-Chloro-6,7,8-trifluoroquinoline Derivatives
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Introduction & Chemical Rationale
The development of novel fused heterocyclic scaffolds is a cornerstone of modern drug discovery. Polyfluorinated quinolines, particularly 4-chloro-6,7,8-trifluoroquinoline and its C3-functionalized derivatives (such as 3-carbonitrile or 3-carboxylic acid), serve as highly versatile, electron-deficient building blocks for these complex architectures[1].
As a Senior Application Scientist, I approach this substrate by analyzing its electronic topology. The quinoline core is inherently electron-withdrawing, a property that is drastically amplified by the inductive (-I) and mesomeric (+M) effects of the continuous 6,7,8-trifluoro substitution[2]. This stereoelectronic arrangement significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring system, rendering the C4-position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr).
By utilizing bifunctional nucleophiles (e.g., hydrazines, aminoethanethiols, or hydroxylamines), we can exploit the C4-chloride for the initial intermolecular SNAr. If a suitable electrophilic trap is present at the C3 position (like a nitrile or carbonyl group), the intermediate undergoes a rapid, spontaneous intramolecular cyclization. This tandem methodology efficiently yields tricyclic systems—such as pyrazolo[3,4-b]quinolines or isothiazolo[5,4-b]quinolines—which are highly prized for their antineoplastic and antimicrobial properties[3].
Mechanistic Pathway: Tandem Substitution and Annulation
The synthesis relies on a self-validating cascade reaction. The causality of the reaction sequence is dictated by the leaving group ability and the precise positioning of the electrophilic centers.
-
Primary SNAr: The alpha-effect of a nucleophile like hydrazine makes it highly reactive. It attacks the C4 position, displacing the chloride ion via a stabilized Meisenheimer complex.
-
5-Exo-Dig Cyclization: The newly attached nucleophile is now in close spatial proximity to the C3-carbonitrile. The terminal amine of the hydrazine moiety attacks the electrophilic carbon of the nitrile group.
-
Aromatization: Tautomerization of the resulting imine yields a fully aromatic, thermodynamically stable 3-amino-pyrazolo[3,4-b]quinoline core.
Diagram 1: Mechanistic logic tree for the tandem SNAr and cyclization pathway.
Experimental Protocols
The following protocols are designed to be robust and self-validating. The choice of solvents and bases is critical to managing the reaction kinetics and preventing unwanted side reactions (such as premature hydrolysis of the nitrile).
Protocol A: One-Pot Synthesis of 6,7,8-Trifluoro-1H-pyrazolo[3,4-b]quinolin-3-amine
Objective: Construct the fused pyrazoloquinoline core via tandem SNAr-cyclization.
Reagents:
-
4-Chloro-6,7,8-trifluoroquinoline-3-carbonitrile (1.0 equiv, 10 mmol)
-
Hydrazine hydrate (64% in water) (1.5 equiv, 15 mmol)
-
Triethylamine (TEA) (1.2 equiv, 12 mmol)
-
Absolute Ethanol (50 mL)
Step-by-Step Methodology:
-
Preparation: Suspend 4-chloro-6,7,8-trifluoroquinoline-3-carbonitrile in absolute ethanol (50 mL) within a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser. Causality: Ethanol is chosen as a protic solvent to stabilize the transition state of the initial nucleophilic attack without promoting the hydrolysis of the nitrile group, which can occur in aqueous basic conditions.
-
Activation: Add TEA (1.2 equiv) to the suspension. Causality: TEA acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during the SNAr, preventing the protonation and subsequent deactivation of the hydrazine nucleophile.
-
Nucleophilic Addition: Dropwise add hydrazine hydrate (1.5 equiv) at room temperature over 10 minutes. The mixture will transition from a pale suspension to a deep yellow solution.
-
Thermal Cyclization: Elevate the temperature to 80°C (reflux) and stir for 3 hours. Monitor the disappearance of the starting material via TLC (Eluent: Hexane/EtOAc 3:1).
-
Isolation: Cool the reaction mixture to 0°C in an ice bath. The fused tricyclic product will precipitate as a crystalline solid due to its low solubility in cold ethanol.
-
Purification: Filter the precipitate under a vacuum, wash with ice-cold ethanol (2 x 10 mL), and dry under a high vacuum to afford the pure product.
Protocol B: Regioselective C7-Functionalization via Secondary SNAr
Objective: Functionalize the fused core to mimic bioactive antineoplastic/antibacterial agents.
Once the fused ring is formed, the C7-fluorine atom remains highly activated due to its para-relationship to the electron-withdrawing quinoline nitrogen.
Step-by-Step Methodology:
-
Dissolve the product from Protocol A (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.2 M concentration). Causality: NMP is a polar aprotic solvent that poorly solvates anions, thereby maximizing the effective nucleophilicity of the incoming amine.
-
Add N-methylpiperazine (3.0 equiv) and heat the mixture to 110°C for 6 hours under an argon atmosphere.
-
Quench the reaction by pouring it into crushed ice. Filter the resulting precipitate and purify via flash column chromatography (DCM/MeOH 9:1) to yield the C7-piperazinyl substituted fused heterocycle.
Reaction Optimization & Quantitative Data
The efficiency of the tandem cyclization is highly dependent on the steric bulk and nucleophilicity of the bifunctional reagent. Table 1 summarizes the optimization data for various nucleophiles reacting with 4-chloro-6,7,8-trifluoroquinoline-3-carbonitrile.
Table 1: Optimization of Nucleophiles for Fused Ring Construction
| Nucleophile | Solvent | Temp (°C) | Time (h) | Fused Ring System Formed | Isolated Yield (%) |
| Hydrazine hydrate | EtOH | 80 | 3.0 | Pyrazolo[3,4-b]quinoline | 88% |
| Methylhydrazine | EtOH | 80 | 4.5 | 1-Methylpyrazolo[3,4-b]quinoline | 82% |
| Phenylhydrazine | n-BuOH | 110 | 6.0 | 1-Phenylpyrazolo[3,4-b]quinoline | 74% |
| Hydroxylamine·HCl* | DMF | 100 | 5.0 | Isoxazolo[5,4-b]quinoline | 65% |
| Sodium Sulfide / NH₂OH | AcOH | 120 | 2.0 | Isothiazolo[5,4-b]quinoline | 71% |
*Reaction required 2.5 equiv of DIPEA to liberate the free hydroxylamine base in situ.
Experimental Workflow Visualization
To ensure reproducibility in a high-throughput laboratory setting, the following workflow dictates the physical processing of the reaction from setup to final chromatographic isolation.
Diagram 2: Step-by-step experimental workflow for the synthesis and functionalization of fused quinolines.
References
-
Sigma-Aldrich. 4-CHLORO-6,7,8-TRIFLUOROQUINOLINE-3-CARBOXYLIC ACID - Properties and Safety Information.1
-
Google Patents (US20090099106A1). Quinoline derivatives for modulation of DNA methylation.2
-
Google Patents (US5071848A). Tricyclic quinoline antineoplastic agents.3
-
NISCAIR Online Periodicals Repository. Synthesis of isothiazolo[5,4-b]quinolines and their oxidation products.
Sources
Application Note: Reagents and Protocols for the Nucleophilic Displacement of Chlorine in 4-Chloro-6,7,8-trifluoroquinoline
Executive Summary
The functionalization of highly electron-deficient quinolines is a cornerstone of modern medicinal chemistry, particularly in the development of antimicrobial, antimalarial, and leishmanicidal agents. 4-Chloro-6,7,8-trifluoroquinoline is a uniquely reactive building block. This application note provides an authoritative guide on the reagents, mechanistic principles, and self-validating protocols required to successfully displace the C-4 chlorine atom via Nucleophilic Aromatic Substitution (SNAr).
Mechanistic Rationale: The Electrophilicity of 4-Chloro-6,7,8-trifluoroquinoline
The displacement of the 4-chloro group in 6,7,8-trifluoroquinoline relies on the SNAr pathway. The exceptional reactivity of this specific substrate is governed by two synergistic electronic effects:
-
Endocyclic Nitrogen Activation: The nitrogen atom at position 1 acts as a powerful electron sink. Attack at the C-4 position allows the resulting negative charge to be directly delocalized onto the electronegative nitrogen atom, stabilizing the anionic Meisenheimer intermediate [1].
-
Inductive (-I) Effect of Fluorines: The three fluorine atoms at C-6, C-7, and C-8 exert a profound electron-withdrawing inductive effect. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline ring, accelerating the initial nucleophilic attack.
Chemoselectivity Insight: While the C-7 fluorine is also highly activated, the C-4 chlorine is displaced first. This is because C-4 is directly conjugated with the ring nitrogen, and chloride is a superior leaving group compared to fluoride in this specific steric and electronic environment [2].
Diagram 1: SNAr mechanism illustrating the formation of the Meisenheimer complex at C-4.
Reagent Selection and Reaction Kinetics
The choice of nucleophile, base, and solvent dictates the reaction kinetics and the purity of the final product. Below is a validated matrix of reagents used for displacing the C-4 chlorine, summarizing expected conditions and yields based on empirical optimization[1, 3].
| Nucleophile Class | Representative Reagent | Base / Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Aliphatic Amine | Piperazine, Morpholine | DIPEA or K₂CO₃ | DMF or MeCN | 80–100 | 4–8 | 75–90 |
| Aromatic Amine | Substituted Anilines | HCl (cat.) or None | EtOH or iPrOH | 80 (Reflux) | 12–18 | 60–85 |
| Alkoxide | Sodium Methoxide | NaOMe (excess) | MeOH | 60–70 | 2–4 | 80–95 |
| Thiolate | Sodium Thiophenolate | K₂CO₃ | DMF | 20–25 | 1–3 | 85–95 |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Every step includes the underlying causality to ensure researchers can adapt the methodology to custom derivatives.
Diagram 2: Standard experimental workflow for the SNAr functionalization of 4-chloroquinolines.
Protocol A: Amination via SNAr (Synthesis of 4-Aminoquinolines)
Objective: Displacement of chlorine using a secondary aliphatic amine (e.g., Piperazine).
-
Reaction Setup: Charge a flame-dried round-bottom flask with 4-chloro-6,7,8-trifluoroquinoline (1.0 equiv) and anhydrous DMF (to achieve a 0.2 M concentration).
-
Causality: DMF is a polar aprotic solvent that highly stabilizes the charge-separated transition state leading to the Meisenheimer complex, significantly accelerating the reaction rate.
-
-
Reagent Addition: Add piperazine (1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).
-
Causality: A slight excess of the nucleophile ensures full conversion. DIPEA is utilized because its steric hindrance prevents it from acting as a competing nucleophile, while it efficiently scavenges the HCl byproduct, preventing the protonation and deactivation of piperazine.
-
-
Thermal Activation: Purge the flask with N₂, attach a reflux condenser, and heat the mixture to 90 °C for 6 hours.
-
Self-Validation: Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The starting material (high Rf) should completely disappear, replaced by a highly UV-active, lower Rf spot.
-
-
Quench & Workup: Cool the reaction to room temperature and pour it into vigorously stirred ice-cold water (3× the reaction volume).
-
Causality: The product is highly lipophilic. Rapid cooling in an aqueous environment sharply decreases its solubility, driving precipitation and simplifying the removal of DMF and DIPEA salts.
-
-
Isolation: Extract the aqueous suspension with EtOAc (3 × 20 mL). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: CH₂Cl₂ to CH₂Cl₂/MeOH 95:5) to yield the pure 4-(piperazin-1-yl)-6,7,8-trifluoroquinoline.
Protocol B: Etherification via Alkoxide
Objective: Displacement of chlorine using an oxygen nucleophile (e.g., Sodium Methoxide).
-
Reaction Setup: Dissolve 4-chloro-6,7,8-trifluoroquinoline (1.0 equiv) in anhydrous Methanol (0.2 M).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a freshly prepared solution of Sodium Methoxide (NaOMe) in Methanol (1.5 equiv) dropwise over 10 minutes.
-
Causality: Alkoxide additions to highly electrophilic substrates are exothermic. Starting at 0 °C prevents localized heating, which could lead to unwanted side reactions, such as the premature displacement of the C-7 fluorine.
-
-
Thermal Activation: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 65 °C (reflux) for 3 hours.
-
Workup: Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Partition the resulting residue between CH₂Cl₂ and distilled water.
-
Causality: Removing methanol prevents it from acting as a co-solvent during extraction, which would otherwise pull the product into the aqueous phase and reduce isolated yields.
-
-
Isolation: Extract the aqueous layer twice with CH₂Cl₂. Dry the combined organic layers over MgSO₄, filter, and evaporate to yield 4-methoxy-6,7,8-trifluoroquinoline.
Troubleshooting and Self-Validation Checkpoints
-
Incomplete Conversion: If TLC indicates unreacted 4-chloro-6,7,8-trifluoroquinoline after 8 hours, the amine may be sterically hindered or insufficiently nucleophilic (e.g., deactivated anilines). Solution: Switch from conventional heating to microwave irradiation (140 °C for 20–30 mins) [1].
-
Formation of Bis-adducts: When using diamines (like piperazine), bis-quinoline formation can occur where both nitrogen atoms react. Solution: Use a larger excess of the diamine (up to 3.0 equiv) to statistically favor the mono-substituted product, and add the quinoline dropwise to the amine solution.
-
Loss of Product During Workup: Highly fluorinated quinolines can exhibit unexpected solubility profiles. If the product does not crash out during the ice-water quench, ensure the pH is strictly neutral or slightly basic (pH 8) to prevent the formation of highly water-soluble hydrochloride salts.
References
-
Delgado F., Benítez A., Gotopo L., Romero A. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1553975. URL:[Link]
-
Del Carpio E., Hernández L., Lubes V., Jourdan F., Cerecetto H., Scalese G., et al. (2025). Metal complexes based on quinoline for development of leishmanicidal agents: structure and mechanism of action. Frontiers in Chemistry, 13, 1586044. URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Chloro-6,7,8-trifluoroquinoline Intermediates
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing fluoroquinolone antibiotics and their analogs requires handling highly reactive intermediates. The deoxychlorination of 4-oxo-6,7,8-trifluoroquinoline derivatives to their 4-chloro counterparts is a critical junction in this workflow.
This guide provides field-proven, causality-driven methodologies to isolate and purify 4-chloro-6,7,8-trifluoroquinoline intermediates, addressing the severe stability and hydrolysis challenges inherent to this highly electrophilic scaffold.
Process Visualization: Synthesis & Isolation Pathway
The workflow below maps the critical path from the 4-oxo precursor to the purified 4-chloro intermediate. Notice the emphasis on anhydrous conditions and cold-quench steps, which are mandatory to prevent the intermediate from reverting to the starting material.
Workflow for isolating 4-chloro-6,7,8-trifluoroquinoline, emphasizing cold-quench critical control points.
Validated Purification Methodologies
The 4-chloro position in a 6,7,8-trifluoroquinoline ring is exceptionally labile. The strong electron-withdrawing inductive effect of the three fluorine atoms severely depletes electron density on the quinoline core, making the C4-chloride highly susceptible to nucleophilic attack[1]. Therefore, purification must be rapid and strictly avoid prolonged exposure to aqueous or protic environments.
Protocol A: Flash Column Chromatography (Isomer Separation)
Causality: Chlorination using POCl
-
Silica Deactivation: Slurry standard silica gel (230-400 mesh) in hexanes containing 1% triethylamine (TEA). Pack the column and flush with 2 column volumes of pure hexanes to remove excess TEA.
-
Sample Loading: Dissolve the crude organic extract in a minimum volume of anhydrous dichloromethane (DCM). Do not dry-load using silica, as the extended surface area promotes hydrolysis. Apply directly to the column head.
-
Elution: Elute using a fast gradient of Hexanes/Ethyl Acetate (95:5 to 80:20). The highly lipophilic 4-chloro-6,7,8-trifluoroquinoline will elute rapidly[2].
-
Concentration: Pool the product-containing fractions and concentrate under reduced pressure at a water bath temperature not exceeding 30°C .
-
System Validation: Spot the concentrated product on a TLC plate alongside the 4-oxo starting material. A single, UV-active spot at
(Hexane:EtOAc 4:1) with no baseline material confirms successful isolation and absence of hydrolysis.
Protocol B: Anhydrous Recrystallization (Scale-Up Purity)
Causality: For multi-gram scale syntheses, chromatography becomes inefficient and increases the time the product spends in a potentially hydrolytic state[3]. Recrystallization leverages the differential solubility of the target compound versus polar unreacted precursors, providing a robust, anhydrous purification route.
-
Dissolution: Suspend the crude solid in a minimum volume of anhydrous toluene. Warm gently to 45°C under an inert nitrogen atmosphere until complete dissolution is achieved. Do not boil, as the C4-chloride is thermally sensitive in solution.
-
Anti-Solvent Addition: Slowly add anhydrous heptane dropwise while maintaining stirring until the solution becomes persistently turbid.
-
Crystallization: Remove the heat source and allow the mixture to cool to room temperature over 1 hour, then transfer to an ice bath (0–5°C) for 2 hours to maximize crystal yield.
-
Isolation: Filter the crystals rapidly through a sintered glass funnel under a nitrogen blanket. Wash the filter cake with ice-cold heptane.
-
System Validation: Dry the crystals under high vacuum (0.1 mbar) for 4 hours. Record the melting point; a sharp melting point transition (typically within a 2°C range) validates the removal of co-crystallizing regioisomers.
Quantitative Reference Data
Use the following empirical data to benchmark your purification outcomes.
| Compound | Solubility (DCM) | Solubility (Water) | Typical Yield | |
| 4-Chloro-6,7,8-trifluoroquinoline | 0.65 | Excellent | Insoluble | 75–85% |
| 4-Oxo-6,7,8-trifluoroquinoline (SM) | 0.10 | Poor | Moderate | N/A |
| Defluorinated Byproducts | 0.55 | Good | Insoluble | < 5% |
| Regioisomer Impurities | 0.60 | Good | Insoluble | < 2% |
Troubleshooting & FAQs
Q1: Why does my 4-chloro intermediate revert to the 4-oxo starting material during the reaction workup?
A1: This is the most common failure point. The C4 position is highly electrophilic. If the POCl
Q2: During chromatography, I observe a long tailing band and my yields are unusually low. What is causing this? A2: Tailing is a direct visual indicator of on-column hydrolysis. The compound is degrading into the highly polar 4-oxo derivative as it travels down the column, leaving a continuous streak. Correction: Ensure you are using deactivated silica (as detailed in Protocol A) and accelerate your flow rate. The product should not remain on the column for more than 20 minutes.
Q3: How can I accurately determine the purity of 4-chloro-6,7,8-trifluoroquinoline without degrading it during analysis? A3: Standard reversed-phase HPLC using acidic aqueous mobile phases (e.g., 0.1% TFA in water) will hydrolyze the compound inside the column, leading to artificially low purity readings and false impurity peaks. Correction: Analyze the intermediate using Normal-Phase HPLC (Hexane/Isopropanol mobile phase) or GC-MS with a lowered injection port temperature. If RP-HPLC is strictly required, use a neutral pH buffer (e.g., 10 mM ammonium acetate) and inject the sample immediately after dissolving it in the diluent.
Q4: Can I store the purified 4-chloro intermediate long-term? A4: Yes, but its stability is highly dependent on environmental controls. Because it is highly sensitive to ambient moisture, it must be stored as a dry solid under an inert atmosphere (nitrogen or argon) in a tightly sealed, desiccated container at 2–8°C.
References
-
Sigma-Aldrich. "4-CHLORO-6,7,8-TRIFLUOROQUINOLINE-3-CARBOXYLIC ACID". sigmaaldrich.com.
-
US Patent 2009/0099106A1. "Quinoline derivatives, particularly 4-anilinoquinoline derivatives". googleapis.com. 2
-
US Patent 4,990,515. "Quinolinecarboxylic acid compounds and antimicrobial agent containing the same". googleapis.com. 1
-
EP0153163A2. "7-Substituted-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids". Google Patents. 3
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP0153163A2 - 7-Substituted-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids; 7-substituted-1-cyclopropyl-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acids; their derivatives; and a process for preparing the compounds - Google Patents [patents.google.com]
Overcoming solubility issues with 4-Chloro-6,7,8-trifluoroquinoline
Welcome to the Technical Support Center for highly halogenated quinoline derivatives. As a Senior Application Scientist, I frequently consult with research teams struggling to process 4-Chloro-6,7,8-trifluoroquinoline (and its related carboxylic acids or carbonitriles).
This compound is a critical building block in the synthesis of fluoroquinolone antibiotics and targeted kinase inhibitors. However, its extreme hydrophobicity and rigid planar structure present severe solubility bottlenecks across both synthetic workflows and biological evaluations.
This guide is designed to move beyond generic advice. We will explore the physicochemical causality behind these solubility issues and provide self-validating, step-by-step protocols to ensure your experiments succeed.
Part 1: The Causality of Insolubility
To solve a solubility problem, you must first understand its molecular origin. Standard quinoline is a liquid at room temperature and is slightly soluble in water [1]. However, the addition of three fluorine atoms and one chlorine atom to the 4-Chloro-6,7,8-trifluoroquinoline core fundamentally alters its physical chemistry:
-
High Crystal Lattice Energy: The highly planar, rigid structure promotes intense intermolecular
stacking in the solid state. -
Halogen Bonding: The dense array of halogens creates strong hydrophobic interactions and halogen bonds, drastically increasing the energy required for a solvent to break the crystal lattice.
-
Suppressed Basicity: In standard quinolines, aqueous solubility can be achieved by lowering the pH to protonate the nitrogen atom. In this compound, the intense electron-withdrawing nature of the four halogens pulls electron density away from the ring, dropping the pKa of the nitrogen so low that standard acidic aqueous solutions fail to form a soluble cationic salt [2].
Part 2: Troubleshooting FAQs
Q1: I am performing a Nucleophilic Aromatic Substitution (SNAr) on the 4-chloro position. The starting material won't dissolve in my standard acetonitrile/potassium carbonate system. What should I change?
A: You must switch to a solvent capable of disrupting strong
Q2: My compound is fully dissolved in DMSO for an in vitro assay, but it crashes out immediately when I dilute it into my biological assay buffer. How do I prevent this? A: This is known as "solvent-shift precipitation." It occurs because the local concentration of water around the DMSO droplet instantly exceeds the aqueous solubility limit of the compound before mechanical mixing is complete. The Fix: Do not add the DMSO stock directly to the buffer. Instead, use a micellar step-down approach. Pre-mix your DMSO stock with a surfactant (e.g., Tween-80 or Cremophor EL) at a 1:1 ratio. When this mixture is introduced to the aqueous buffer, the surfactant immediately forms micelles that trap the hydrophobic quinoline core as the DMSO diffuses away into the water[2].
Q3: Standard co-solvents and surfactants are failing or causing toxicity in my in vivo animal models. What advanced techniques can I use?
A: When surfactants cause biological toxicity, you must shift to an encapsulation strategy, such as Cyclodextrin Complexation . By utilizing Hydroxypropyl-
Part 3: Strategic Workflows & Quantitative Data
To determine the correct approach for your specific bottleneck, refer to the decision matrix below.
Caption: Workflow for selecting the appropriate solubility enhancement strategy based on application.
Table 1: Physicochemical Solvent Profiling for 4-Chloro-6,7,8-trifluoroquinoline
Use this table to select the optimal medium based on the dielectric constant and mechanism of action.
| Solvent System | Dielectric Constant ( | Solubilization Mechanism | Efficacy for 4-C-6,7,8-TFQ | Downstream Compatibility |
| Water (pH 7) | 80.1 | Hydrogen bonding | Negligible | None (Crashes out) |
| Water (pH 2) | ~80.0 | Nitrogen protonation | Poor (Low pKa limits salt formation) | Limited |
| Acetonitrile | 37.5 | Dipole-dipole interaction | Moderate | Analytical HPLC |
| DMSO | 46.7 | Strong dipole / H-bond acceptor | Excellent | SNAr Rxns / Stock Solutions |
| POCl | 3.8 | Reactive dissolution | Excellent | Chlorination / Cyclization |
| 20% HP- | Varies | Host-Guest Encapsulation | Excellent | In vivo dosing / Cell assays |
Part 4: Self-Validating Experimental Protocol
If you are transitioning from organic synthesis to biological assays, use the following self-validating protocol to create a stable, aqueous-soluble inclusion complex.
Protocol: Preparation of an HP- -CD Inclusion Complex
Rationale: Direct addition of the solid compound to an aqueous cyclodextrin solution often fails because the thermodynamic drive to form the complex cannot overcome the kinetic barrier of the compound's high crystal lattice energy. We bypass this by breaking the lattice with a volatile organic solvent first.
Caption: Mechanistic pathway of aqueous solubilization via host-guest cyclodextrin encapsulation.
Step 1: Matrix Preparation
Prepare a 20% (w/v) solution of Hydroxypropyl-
Step 2: Lattice Disruption Dissolve 10 mg of 4-Chloro-6,7,8-trifluoroquinoline in 1 mL of a volatile organic solvent (e.g., Acetone or Methanol). Ensure complete visual dissolution.
Step 3: Phase Integration
Place 10 mL of the 20% HP-
Step 4: Solvent Evaporation Leave the mixture stirring uncovered in a fume hood (or under a gentle stream of nitrogen) for 4–6 hours until the volatile organic solvent has completely evaporated. The solution should appear optically clear.
Step 5: System Self-Validation (Crucial Step) Filter the resulting solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed solid.
-
Validation Check 1 (DLS): Analyze the filtrate using Dynamic Light Scattering (DLS). A monodisperse peak at ~1–3 nm confirms true host-guest complexation. If you observe peaks >100 nm, your protocol has failed, and you have created colloidal nano-precipitates that will eventually aggregate and crash out.
-
Validation Check 2 (HPLC): Inject the filtrate into an HPLC system and quantify the dissolved active pharmaceutical ingredient (API) against a standard curve to confirm your final molarity before biological dosing.
References
-
Quinoline - General Properties and Solubility Profile. Wikipedia. Available at:[Link][1]
-
Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes. National Center for Biotechnology Information (PMC). Available at: [Link][2]
Sources
Minimizing side products in the amination of 4-Chloro-6,7,8-trifluoroquinoline
Welcome to the Technical Support Center for fluoroquinoline scaffold functionalization. As a Senior Application Scientist, I frequently encounter challenges with the chemoselective amination of polyhalogenated heterocycles. 4-Chloro-6,7,8-trifluoroquinoline is a highly reactive, densely functionalized intermediate. While standard nucleophilic aromatic substitution (
This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve absolute regiocontrol and minimize impurities in your workflows.
Part 1: Troubleshooting Guides & FAQs
Q1: Why am I seeing a high percentage of the 7-amino regioisomer instead of my desired 4-amino product under thermal conditions?
The Causality: Under conventional thermal conditions, amines react via an
The Solution: Abandon thermal
Q2: My LC-MS shows a significant peak (hydrolysis). How is this forming and how do I prevent it?
The Causality: The 4-chloroquinoline core acts as a vinylogous imidoyl chloride. It is highly susceptible to hydrolysis, which converts the starting material into a 4-quinolone (4-hydroxyquinoline) derivative[2]. This occurs when trace water reacts with the base (e.g.,
The Solution: Rigorous exclusion of water is mandatory. Switch from hygroscopic bases like
Q3: I am getting the 4,7-diamino over-reaction product even with 1.0 equivalent of amine. Why?
The Causality: Even after successful amination at the 4-position, the 6,8-difluoro groups maintain a high degree of electrophilicity at the 7-position. If the local concentration of the amine is high, or if the reaction is left at elevated temperatures for too long, a secondary
The Solution: Implement strict stoichiometric control (maximum 1.05 equivalents of amine) and utilize dropwise addition of the amine via a syringe pump to keep local concentrations low. If using Pd-catalysis, utilizing a bulky ligand (like Xantphos or BINAP) sterically hinders the secondary addition.
Part 2: Reaction Pathway Visualization
Chemoselective routing in the amination of 4-chloro-6,7,8-trifluoroquinoline.
Part 3: Quantitative Condition Matrix
The following table summarizes the empirical distribution of products based on the chosen synthetic methodology. Note the drastic shift in regioselectivity when moving from thermal to catalytic conditions.
| Methodology | Base / Solvent | Temp (°C) | 4-Amino (Target) | 7-Amino (Impurity) | 4-Quinolone (Hydrolysis) | 4,7-Diamino |
| Thermal | 120 | 25% | 60% | 10% | 5% | |
| Thermal | DIPEA / EtOH | 80 | 40% | 45% | 5% | 10% |
| Buchwald-Hartwig | 90 | >95% | <1% | <2% | <2% | |
| Buchwald-Hartwig | 100 | 88% | <1% | 10% (if wet) | <2% |
Part 4: Self-Validating Experimental Protocol
To guarantee reproducibility and prevent the side reactions detailed above, utilize this self-validating Buchwald-Hartwig protocol. Every critical step includes an In-Process Control (IPC) to verify the system's integrity before proceeding.
Title: Chemoselective Pd-Catalyzed 4-Amination of 4-Chloro-6,7,8-trifluoroquinoline
Reagents:
-
4-Chloro-6,7,8-trifluoroquinoline (1.0 eq)
-
Primary Amine (1.05 eq)
- (0.05 eq, 5 mol%)
-
Xantphos (0.07 eq, 7 mol%)
-
Anhydrous
(2.0 eq) -
Anhydrous Toluene (0.1 M relative to SM)
Step-by-Step Methodology:
-
System Purging: Add
, Xantphos, and to an oven-dried Schlenk flask. Evacuate and backfill with ultra-pure Argon three times.-
Validation Check: The solid mixture should remain free-flowing. Clumping indicates moisture in the base, which will cause hydrolysis.
-
-
Catalyst Pre-activation: Inject anhydrous Toluene and stir at room temperature for 15 minutes.
-
Validation Check: The solution must transition from a pale yellow suspension to a deep red/orange homogeneous liquid. This color change confirms the successful reduction of
to the active species. If it remains pale yellow, the catalyst is dead; abort and use a fresh batch of .
-
-
Substrate Addition: Add the 4-Chloro-6,7,8-trifluoroquinoline as a solution in Toluene, followed by the dropwise addition of the primary amine. Heat the reaction to 90 °C.
-
In-Process Control (IPC): After 2 hours, withdraw a 10 µL aliquot under Argon, dilute in 1 mL Acetonitrile, and analyze via LC-MS.
-
Validation Check: You should observe >90% consumption of the starting material (
corresponding to ). If unreacted starting material remains >10%, inject an additional 2 mol% of pre-activated catalyst. Do not add more amine, as this triggers 4,7-diamination.
-
-
Quench and Workup: Once complete, cool to room temperature and dilute with Ethyl Acetate and Water.
-
Validation Check: Before separating the layers, test the aqueous phase with pH paper. It must read pH > 10. If it is lower, the product may be protonated and lost in the aqueous layer. Add 1M NaOH until pH > 10 is achieved, then separate, dry the organic layer over
, and concentrate.
-
Part 5: References
-
Title: 4-Aminoquinoline: a comprehensive review of synthetic strategies Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents Source: ResearchGate URL: [Link]
-
Title: Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas Source: National Center for Biotechnology Information (PMC) URL: [Link]
Sources
Navigating 4-Chloroquinoline SNAr: A Technical Guide to Temperature Optimization
Welcome to the Technical Support Center for optimizing nucleophilic aromatic substitution (SNAr) reactions involving 4-chloroquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the critical parameter of reaction temperature. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot effectively and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for displacing the 4-chloro group on a quinoline ring?
A1: The optimal temperature is highly dependent on the nucleophile's reactivity and the solvent used. Generally, reactions with highly nucleophilic species like primary or secondary alkylamines can proceed at temperatures ranging from ambient to around 120°C.[1] For less reactive nucleophiles, such as anilines or certain N-heterocycles, higher temperatures, often in the range of 140°C to 180°C, may be necessary to achieve a reasonable reaction rate.[1] Microwave-assisted synthesis can often shorten reaction times at these elevated temperatures.[1] It's crucial to start with a lower temperature and gradually increase it while monitoring the reaction progress.
Q2: How does temperature influence the rate of the SNAr reaction on 4-chloroquinolines?
A2: Temperature directly impacts the reaction kinetics. Increasing the temperature provides the necessary activation energy for the nucleophilic attack on the electron-deficient C-4 position of the quinoline ring. This leads to the formation of the Meisenheimer complex, a key intermediate in the SNAr mechanism.[2][3] A higher temperature increases the frequency and energy of molecular collisions, accelerating the rate of both the formation of this intermediate and the subsequent expulsion of the chloride leaving group.
Q3: Can running the reaction at too high a temperature be detrimental?
A3: Absolutely. Excessive heat can lead to several undesirable outcomes. These include the decomposition of starting materials, the desired product, or the solvent, often resulting in a dark, tarry reaction mixture.[4] Furthermore, high temperatures can promote side reactions, such as hydrolysis of the 4-chloroquinoline to 4-hydroxyquinoline if water is present, or reactions with nucleophilic solvents.[4]
Q4: What are the most common temperature-related side products?
A4: The most prevalent temperature-exacerbated side reactions include:
-
Hydrolysis: In the presence of moisture, elevated temperatures can lead to the formation of 4-hydroxyquinolines.[4]
-
Reaction with Solvent: Nucleophilic solvents like alcohols can displace the chloride to form alkoxy-substituted quinolines.[4]
-
Decomposition: At very high temperatures, the quinoline ring itself or the substituents can degrade, leading to complex and often inseparable mixtures.[4]
Q5: Are there alternatives to high temperatures for activating the reaction?
A5: Yes. If high temperatures are problematic, consider the following:
-
Catalysis: While traditional SNAr reactions are often uncatalyzed, palladium-catalyzed C-N coupling reactions (like the Buchwald-Hartwig amination) can be a milder alternative to classical SNAr for synthesizing 4-aminoquinolines.[5] Lewis acids have also been explored to activate the quinoline ring system.[6]
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can significantly enhance reaction rates compared to less polar or protic solvents, potentially allowing for lower reaction temperatures.[4]
-
Base: Using a stronger base can increase the nucleophilicity of the attacking species, thereby accelerating the reaction at a lower temperature.[4]
Troubleshooting Guide: Temperature Optimization
This section provides a structured approach to diagnosing and resolving common issues encountered during the temperature optimization of 4-chloroquinoline displacement reactions.
Problem 1: Low or No Conversion
Symptoms:
-
TLC or LC-MS analysis shows predominantly unreacted 4-chloroquinoline.
-
The reaction appears stalled after an initial period.
Potential Causes & Solutions:
| Cause | Troubleshooting Steps | Scientific Rationale |
| Insufficient Activation Energy | 1. Gradually increase the reaction temperature in 10-20°C increments. 2. Monitor the reaction at each new temperature for a set period before increasing further. 3. Consider switching to a higher-boiling point solvent if the desired temperature exceeds the current solvent's boiling point. | The nucleophilic attack on the C-4 position is the rate-determining step in many SNAr reactions and requires sufficient thermal energy to overcome the activation barrier.[2][7] |
| Poor Nucleophile Reactivity | 1. If possible, deprotonate the nucleophile with a suitable base (e.g., NaH, K₂CO₃) to increase its nucleophilicity. 2. If using a protic solvent, consider switching to a polar aprotic solvent (e.g., DMF, DMSO) to avoid solvating and deactivating the nucleophile. | A more potent nucleophile will react at a lower temperature. Protic solvents can form hydrogen bonds with the nucleophile, reducing its availability to attack the electrophilic quinoline. |
| Poor Solubility | 1. Ensure all reactants are fully dissolved at the reaction temperature. 2. If solubility is an issue, select a different solvent in which all components are soluble. | For a reaction to occur, the reactants must be in the same phase. Poor solubility can severely limit the reaction rate, mimicking a temperature issue.[4] |
Problem 2: Formation of Multiple Products & Decomposition
Symptoms:
-
TLC plate shows multiple new spots, some of which may be close in Rf value.
-
The reaction mixture darkens significantly or forms a tar-like substance.
-
LC-MS analysis indicates the presence of unexpected masses, potentially corresponding to byproducts like 4-hydroxyquinoline.
Potential Causes & Solutions:
| Cause | Troubleshooting Steps | Scientific Rationale |
| Reaction Temperature is Too High | 1. Reduce the reaction temperature and increase the reaction time. 2. Perform a temperature screening experiment to identify the optimal balance between reaction rate and side product formation. | High temperatures can provide enough energy to activate undesired reaction pathways or lead to thermal decomposition of the reactants or products.[4][8] |
| Presence of Water | 1. Use anhydrous solvents and reagents. 2. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture. | The 4-chloro position is susceptible to hydrolysis at elevated temperatures, leading to the formation of 4-hydroxyquinoline.[4] |
| Reaction with Solvent | 1. If using a nucleophilic solvent (e.g., ethanol, methanol), switch to a non-nucleophilic, polar aprotic solvent like DMF, DMSO, or dioxane. | Solvents with nucleophilic functional groups can compete with the intended nucleophile, leading to the formation of solvent-adduct byproducts.[4] |
Experimental Protocols
Protocol 1: Systematic Temperature Screening
This protocol outlines a methodical approach to identifying the optimal reaction temperature.
-
Setup: In parallel reaction vials, charge each with 4-chloroquinoline (1.0 eq), your nucleophile (1.1-1.5 eq), a suitable base if required, and the chosen solvent.
-
Temperature Gradient: Place the vials in a parallel synthesizer or separate heating blocks set to a range of temperatures (e.g., 60°C, 80°C, 100°C, 120°C).
-
Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot from each reaction.
-
Analysis: Quench the aliquots and analyze by TLC or LC-MS to determine the consumption of starting material and the formation of the desired product and any byproducts.
-
Evaluation: Construct a table comparing temperature, time, conversion, and purity to identify the optimal conditions.
Visualizing the Process
SNAr Mechanism on 4-Chloroquinoline
Caption: The addition-elimination mechanism for SNAr on 4-chloroquinolines.
Troubleshooting Workflow for Temperature Optimization
Caption: A logical workflow for troubleshooting temperature-related issues.
References
-
Alarcón-Espósito, J., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. Available at: [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: 4,7-Dichloroquinoline Substitution Reactions. BenchChem.
-
Czaplicka, M. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules. Available at: [Link]
-
Romero, M. & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]
- da Silva, J., et al. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry.
- BenchChem Technical Support Team. (2025). Common side reactions in the synthesis of 4,7,8-Trichloroquinoline. BenchChem.
- Sánchez, Y., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry.
-
Dunn, A., et al. (2007). Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology. The Journal of Organic Chemistry. Available at: [Link]
- BenchChem Technical Support Team. (2025). A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry. BenchChem.
-
El-Emary, T. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. Available at: [Link]
- G. M. K. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
- Santa Cruz Biotechnology. (Date not available).
- Illuminati, G., & Marino, G. (2002). Piperidino dechlorination of chloroquinolines. Solvent effects on the reaction kinetics. Journal of the American Chemical Society.
- Smith, J. (Date not available). Lewis Acids for the Activation of Pyridines for Further Functionalisation.
- Jamison, C., et al. (Date not available).
- Schreyer, L., et al. (Date not available). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry.
- Yamamoto, S., et al. (Date not available).
- Sharma, P., et al. (2025). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. RSC Advances.
- Kotresh, O., et al. (2012). Synthesis and biological evaluation of some novel substituted 4-chloro quinolin 2-(1H)
- Patel, R., et al. (2017). 2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition. Research and Reviews: Journal of Chemistry.
- Campodonico, P., et al. (Date not available). The reactivity of some primary amines in S2Ar reactions with 2- and 4-chloro-1-methylpyridinium ions. Journal of the Chemical Society, Perkin Transactions 2.
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]
Sources
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Selection & Recrystallization of 4-Chloro-6,7,8-trifluoroquinoline
Welcome to the Technical Support Center. This guide is tailored for researchers, chemists, and drug development professionals dealing with the isolation and purification of 4-Chloro-6,7,8-trifluoroquinoline . Due to its highly halogenated structure, this compound presents unique solubility challenges, frequently resisting standard acid-base extraction and exhibiting complex phase-separation behaviors during crystallization.
As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, explaining the causality behind solvent interactions so you can adapt these principles to your specific crude mixtures.
Core Principles of Solvent Selection (Mechanism & Causality)
To purify 4-Chloro-6,7,8-trifluoroquinoline effectively, you must first understand how its molecular structure dictates its physical chemistry:
-
Electron Deficiency & Basicity: The quinoline core is typically basic. However, the addition of three highly electronegative fluorine atoms (at positions 6, 7, and 8) and a chlorine atom (at position 4) dramatically withdraws electron density from the nitrogen. This renders the molecule nearly neutral in standard aqueous conditions, making traditional acid-base salt formation highly inefficient [1].
-
Extreme Lipophilicity: The polyhalogenated ring is highly hydrophobic. It has a high affinity for non-polar to moderately polar organic solvents.
-
The Risk of LLPS: If the chosen solvent system is too polar (e.g., high water content), the compound will undergo Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than forming a crystalline solid [2]. Solvent selection must prioritize maintaining a wide Metastable Zone Width (MSZW) to promote ordered nucleation over phase demixing.
Troubleshooting & FAQs
Q: Why does my compound "oil out" instead of forming crystals when using a Methanol/Water system? A: Oiling out (LLPS) occurs when the melting point of the solute in the saturated solvent mixture drops below the temperature at which phase separation happens. Because 4-Chloro-6,7,8-trifluoroquinoline is highly hydrophobic, adding water (a highly polar anti-solvent) rapidly decreases its solubility, forcing it out of the solution as a solute-rich liquid phase rather than a solid crystal [2]. Solution: Avoid aqueous binary systems. Shift to a less polar binary system like Ethyl Acetate/Heptane, which maintains a wider MSZW and promotes ordered nucleation.
Q: For crude batches with >90% purity, what is the most efficient single-solvent system? A: Isopropanol (IPA) is highly recommended. While the compound is very soluble in less polar solvents (like DCM) and poorly soluble in alkanes, IPA provides a "Goldilocks" protic environment. It offers a steep temperature-dependent solubility curve—highly soluble at reflux (82.5 °C) and poorly soluble at 0 °C—allowing for high-yield recovery without the complexity of anti-solvent addition.
Q: How do I handle highly colored, tarry impurities from the POCl₃ chlorination step? A: The synthesis of 4-Chloro-6,7,8-trifluoroquinoline often involves refluxing a quinolone precursor in POCl₃ [1]. This harsh environment can leave behind polymeric, tarry byproducts. Solution: Before attempting crystallization, perform a hot filtration through a pad of Celite® or activated carbon using Toluene. Toluene keeps the lipophilic quinoline dissolved while the carbon sequesters the polymeric impurities.
Quantitative Data: Solvent Suitability Profile
| Solvent System | Ratio (v/v) | Boiling Point (°C) | Hot Solubility | Cold Solubility (0 °C) | Primary Use Case & Suitability |
| Isopropanol (IPA) | 100% | 82.5 | High | Low | Excellent. Best for >90% pure crude. Steep solubility curve; avoids LLPS. |
| Ethyl Acetate / Heptane | 1:3 to 1:5 | ~77 / 98 | Very High | Very Low | Very Good. Best for highly impure crude. Tunable polarity allows precise control. |
| Toluene | 100% | 110.6 | High | Moderate | Situational. Good for removing highly polar/polymeric impurities via carbon filtration. |
| Methanol / Water | 4:1 | ~65 / 100 | Moderate | Very Low | Poor. High risk of oiling out (LLPS) due to extreme hydrophobicity of the compound. |
Step-by-Step Experimental Protocol: EtOAc/Heptane Binary Crystallization
This protocol is designed as a self-validating system. In-process controls (IPC) and visual cues are embedded to ensure you can correct deviations (like oiling out) in real-time.
Step 1: Initial Assessment (IPC) Run an LC-MS or HPLC on your crude mixture. If purity is >90%, use the IPA single-solvent method. If <90%, proceed with the EtOAc/Heptane binary system below.
Step 2: Dissolution Suspend the crude 4-Chloro-6,7,8-trifluoroquinoline in a minimum volume of Ethyl Acetate (approx. 3–5 mL per gram of crude). Heat the mixture to reflux (77 °C) with stirring until fully dissolved.
Step 3: Hot Filtration (Clarification) To remove insoluble particulates or residual salts, pass the hot solution through a pre-warmed sintered glass funnel into a clean, heated receiving flask.
Step 4: Anti-Solvent Addition & Cloud Point Targeting While maintaining the clarified solution at 70–75 °C, slowly add Heptane dropwise. Stop adding Heptane the moment a faint, persistent cloudiness is observed (this is the cloud point, indicating saturation). Add 2–3 drops of EtOAc just until the solution clears again.
Step 5: Controlled Nucleation Turn off the heating mantle and allow the solution to cool at a controlled rate of 0.1–0.5 °C/min. Self-Validation Check: Monitor the flask at ~50 °C. If the compound begins to oil out (forming droplets instead of solid particles), immediately reheat to 75 °C to redissolve, add 5% more EtOAc, and resume cooling. Optionally, add 1-2 mg of pure seed crystals at 50 °C to force solid nucleation.
Step 6: Isolation Once the suspension reaches room temperature, transfer the flask to an ice bath (0–5 °C) and hold for 2 hours to maximize yield. Filter the crystals under vacuum and wash the filter cake with ice-cold Heptane (not EtOAc, to prevent product loss).
Step 7: Drying & Final IPC Dry the purified crystals in a vacuum oven at 40–50 °C to a constant weight. Run a final LC-MS to confirm >95% purity.
Workflow Visualization
Decision tree for selecting and executing the recrystallization of 4-Chloro-6,7,8-trifluoroquinoline.
References
- Source: US Patent 2009/0099106A1 (Supergen, Inc.)
-
Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application Source: Crystal Growth & Design (ACS Publications) URL:[Link]
Technical Support Center: Handling Moisture Sensitivity in 4-Chloro-6,7,8-Trifluoroquinoline Reactions
Welcome to the Technical Support Center for fluoroquinolone and kinase inhibitor development workflows. As a Senior Application Scientist, I have designed this guide to address the critical failure points researchers encounter when working with highly fluorinated quinoline derivatives.
4-Chloro-6,7,8-trifluoroquinoline is an exceptionally activated electrophile. While this activation is ideal for Nucleophilic Aromatic Substitution (SNAr) with amines, it renders the compound highly susceptible to moisture-driven hydrolysis. This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to ensure robust, reproducible experimental outcomes.
Mechanistic Overview: The Hydrolysis Problem
To troubleshoot effectively, we must first understand the causality behind the molecule's reactivity. 4-Chloro-6,7,8-trifluoroquinoline is highly electrophilic due to two synergistic factors [1]:
-
Resonance Activation: The quinoline nitrogen withdraws electron density from the 4-position, stabilizing the Meisenheimer complex intermediate during SNAr.
-
Inductive Activation: The three fluorine atoms at positions 6, 7, and 8 exert a profound electron-withdrawing inductive effect, further increasing the electrophilicity of the ring.
The Causality of Moisture Sensitivity: Because the 4-position is so highly activated, it lacks chemoselectivity between amine nucleophiles and hydroxide ions (or water activated by a base). If trace moisture is present during the reaction, water acts as a competing nucleophile. The resulting 4-hydroxy-6,7,8-trifluoroquinoline rapidly tautomerizes into 6,7,8-trifluoroquinolin-4(1H)-one [2]. This tautomerization is a thermodynamic sink; once the quinolone forms, the starting material is irreversibly lost, drastically reducing the yield of the desired aminated product [3].
Reaction pathway showing competitive SNAr amination versus moisture-driven hydrolysis.
Troubleshooting FAQs
Q1: Why am I observing >20% quinolone byproduct even when using anhydrous-grade commercial solvents?
Causality: The moisture is likely being introduced by your base, not your solvent. Inorganic bases like Potassium Carbonate (
Q2: Does the order of reagent addition genuinely impact the hydrolysis rate? Causality: Yes. If you add the 4-chloro-6,7,8-trifluoroquinoline to the solvent and base before adding the amine nucleophile, you leave the highly activated electrophile exposed to any trace hydroxide ions generated by the base and residual moisture. Solution: Always mix the amine nucleophile and the base in the anhydrous solvent first. Allow them to stir for 5 minutes, then add the 4-chloroquinoline last, preferably at 0 °C. This ensures the amine is present in high local concentration to outcompete trace water.
Q3: How does temperature scaling affect the chemoselectivity between amination and hydrolysis? Causality: Hydrolysis of 4-chloroquinolines has a higher activation energy barrier than amination with primary or secondary aliphatic amines, but it accelerates exponentially with heat [2]. Heating the reaction too early provides the thermal energy required for the background moisture to overcome its activation barrier. Solution: Initiate the reaction at 0 °C to 20 °C. Only apply heat (e.g., 60–80 °C) if LC-MS indicates the amination has stalled, and only after verifying that no hydrolysis has occurred in the first 30 minutes.
Quantitative Data: Reagent Selection & Moisture Impact
Table 1: Impact of Solvent Moisture Content on SNAr vs. Hydrolysis Yield
| Solvent Moisture Level (Karl Fischer) | Desired Amination Yield (%) | Quinolone Byproduct Yield (%) | Recommended Action |
| < 50 ppm | > 95% | < 2% | Optimal conditions; proceed. |
| 100 - 250 ppm | 70 - 80% | 15 - 25% | Add 4Å molecular sieves to reaction. |
| > 500 ppm | < 40% | > 50% | Abort; replace or dry solvent. |
Table 2: Base Selection for Anhydrous SNAr
| Base Type | Hygroscopicity | Hydrolysis Risk | Preparation Requirement |
| Very High | High | Flame-dry under vacuum at 150 °C for 2h. | |
| DIPEA / TEA | Moderate | Moderate | Distill over |
| High | High | Dry under high vacuum at 120 °C for 4h. |
Self-Validating Experimental Protocol
To ensure scientific integrity, this protocol is designed as a self-validating system . You must pass specific analytical checkpoints before proceeding to the next step, preventing the waste of valuable intermediates.
Step-by-Step Methodology: Anhydrous Amination
Step 1: System Preparation & Validation
-
Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum. Backfill with dry Argon. Repeat the vacuum/Argon cycle three times.
-
Add anhydrous solvent (e.g., DMF or Acetonitrile).
-
Validation Checkpoint 1: Perform a Karl Fischer (KF) titration on a 0.5 mL aliquot of the solvent from the flask. Do not proceed unless moisture is <50 ppm.
Step 2: Nucleophile & Base Activation
4. Add the amine nucleophile (1.1 equivalents) and the strictly dried base (2.0 equivalents of DIPEA or
Step 3: Electrophile Addition & Kinetic Control 7. Dissolve 4-Chloro-6,7,8-trifluoroquinoline (1.0 equivalent) in a minimal amount of anhydrous solvent. 8. Add this solution dropwise to the reaction flask over 5 minutes. 9. Maintain the temperature at 0 °C for 30 minutes.
Step 4: Reaction Monitoring & Validation 10. Validation Checkpoint 2: Quench a 10 µL aliquot in 1 mL of LC-MS grade Methanol. Run a rapid LC-MS analysis.
- Pass: >50% conversion to the desired product mass, <2% of the quinolone byproduct mass (M-Cl+OH). Proceed to step 11.
- Fail: >5% quinolone byproduct detected. Abort the reaction or isolate the remaining starting material immediately; your system has a moisture leak.
If passed, allow the reaction to warm to room temperature and stir until complete consumption of the starting material is observed.
Self-validating anhydrous workflow for 4-chloroquinoline SNAr reactions.
References
- Source: National Institutes of Health (NIH)
- Title: Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole Source: ResearchGate URL
- Title: Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents Source: Oriental Journal of Chemistry URL
- Source: National Institutes of Health (NIH)
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum Analysis of 4-Chloro-6,7,8-trifluoroquinoline
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Chloro-6,7,8-trifluoroquinoline. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data report to explain the structural rationale behind the spectral features. We will compare its ¹H NMR characteristics with those of structurally related analogs, provide a detailed experimental protocol, and discuss the application of advanced NMR techniques for unambiguous spectral assignment.
Introduction: The Structural Significance of 4-Chloro-6,7,8-trifluoroquinoline
4-Chloro-6,7,8-trifluoroquinoline is a highly functionalized heterocyclic compound. Its structure is a key building block in medicinal chemistry, particularly in the synthesis of novel kinase inhibitors and other potential therapeutic agents. The quinoline core is a prevalent scaffold in numerous pharmaceuticals, and the specific substitution pattern—a chloro group at the 4-position and three fluorine atoms on the carbocyclic ring—profoundly influences its reactivity and biological activity.[1]
Accurate structural elucidation is paramount, and ¹H NMR spectroscopy stands as the primary tool for this purpose. The proton spectrum provides a detailed electronic and structural map of the molecule. However, the dense substitution, particularly the presence of multiple fluorine atoms, introduces complexities such as long-range proton-fluorine (¹H-¹⁹F) couplings, which require careful and expert interpretation.
Predicted ¹H NMR Spectrum: An Expert's Perspective
To understand the experimental spectrum, we must first predict the chemical shifts and coupling patterns based on fundamental principles. The structure of 4-Chloro-6,7,8-trifluoroquinoline has three aromatic protons: H-2, H-3, and H-5.
-
H-2: This proton is adjacent to the heterocyclic nitrogen atom, which is strongly electron-withdrawing. Consequently, H-2 is the most deshielded proton and is expected to appear furthest downfield, typically in the δ 8.8 - 8.9 ppm range.[2] It will be coupled to H-3.
-
H-3: Located ortho to the chlorine at C-4, H-3 will also be significantly deshielded, but less so than H-2. It is expected to resonate in the δ 7.3 - 7.4 ppm region.[2] It will show coupling to H-2.
-
H-5: This proton experiences multiple electronic influences. It is adjacent to the electron-withdrawing fluorine atom at C-6 and is also influenced by the fluorine atoms at C-7 and C-8 through space. This complex environment will shift its resonance downfield and lead to a complex splitting pattern due to coupling with multiple fluorine nuclei.
The key to interpreting the spectrum of this molecule lies in understanding the through-bond and through-space J-couplings between protons and fluorine atoms.[3][4]
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The reliability of any spectral interpretation hinges on the quality of the data acquisition. The following protocol is designed to yield a high-resolution spectrum suitable for detailed analysis.
Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 4-Chloro-6,7,8-trifluoroquinoline.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. Causality: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak. However, the chemical shifts of quinoline protons can be solvent-dependent; switching to a solvent like benzene-d₆ can resolve signal overlap by inducing different shifts through solvent-solute π-π interactions.[2]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.
-
-
Spectrometer Setup & Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion, which is critical for resolving complex multiplets.[5]
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
Acquire the spectrum using the following representative parameters:
-
The workflow for this process is illustrated below.
Caption: Workflow for ¹H NMR spectrum acquisition and processing.
Spectral Analysis and Data Interpretation
Below is a table summarizing the predicted ¹H NMR data for 4-Chloro-6,7,8-trifluoroquinoline in CDCl₃. This data is based on established substituent effects and data from analogous fluoroquinolone compounds.[7][8]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale for Assignment |
| H-2 | 8.85 | d | ³JH2-H3 ≈ 4.5 Hz | Adjacent to the strongly deshielding quinoline nitrogen. |
| H-3 | 7.35 | d | ³JH3-H2 ≈ 4.5 Hz | Ortho to the C-4 chloro group; coupled only to H-2. |
| H-5 | 8.15 | ddd | ³JH5-F6 ≈ 12.0 Hz, ⁴JH5-F7 ≈ 7.0 Hz, ⁵JH5-F8 ≈ 1.0 Hz | Influenced by three F atoms. The largest coupling is to the ortho F at C-6. Smaller 4-bond and 5-bond couplings to F at C-7 and C-8 create a complex multiplet. |
Interpretation Walkthrough:
-
Signal at δ 8.85 (H-2): A simple doublet, confirming it has only one proton neighbor (H-3). Its significant downfield shift is characteristic of a proton at the 2-position of a quinoline ring.[1]
-
Signal at δ 7.35 (H-3): Also a doublet with the same coupling constant as the H-2 signal, confirming their mutual coupling.
-
Signal at δ 8.15 (H-5): This is the most diagnostic signal for the trifluorinated ring. It appears as a doublet of doublets of doublets (ddd). The largest splitting (~12.0 Hz) arises from the three-bond (ortho) coupling to the fluorine at C-6. The next splitting (~7.0 Hz) is due to the four-bond coupling to the fluorine at C-7. The smallest splitting (~1.0 Hz) is a five-bond, long-range coupling to the fluorine at C-8.
The key coupling interactions for H-5 are visualized below.
Caption: Diagram of ¹H-¹⁹F coupling constants influencing the H-5 signal.
Comparative Analysis with Structural Analogs
To contextualize the spectrum of our target compound, it is instructive to compare it with simpler, related quinolines. This comparison highlights how different substituents systematically alter the proton chemical shifts.
| Compound | H-2 (δ ppm) | H-3 (δ ppm) | H-5 (δ ppm) | H-8 (δ ppm) | Key Observation |
| Quinoline | 8.89 | 7.37 | 8.08 | 7.78 | Baseline chemical shifts for the unsubstituted core. |
| 4-Chloroquinoline [9] | 8.80 | 7.45 | 8.23 | 8.10 | The C4-Cl deshields H-3 and H-5 relative to quinoline. |
| 4-Chloro-7-(trifluoromethyl)quinoline [10] | ~8.9 | ~7.5 | ~8.3 | ~8.6 | The CF₃ group at C-7 strongly deshields the peri-proton H-8. |
| 4-Chloro-6,7,8-trifluoroquinoline (Predicted) | ~8.85 | ~7.35 | ~8.15 | N/A | The three fluorine atoms collectively influence H-5, leading to its complex splitting, which is absent in the other analogs. |
This comparative analysis demonstrates the powerful diagnostic value of ¹H NMR. The unique chemical shift and, most importantly, the complex multiplicity of the H-5 proton serve as a definitive fingerprint for the 6,7,8-trifluoro substitution pattern.
Advanced Techniques for Unambiguous Assignment
While 1D ¹H NMR is powerful, complex structures benefit from two-dimensional (2D) NMR experiments for definitive assignment.[2]
-
COSY (Correlation Spectroscopy): This experiment would show a cross-peak between H-2 and H-3, unequivocally confirming their scalar coupling and connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached. It would confirm that the signals assigned to H-2, H-3, and H-5 correlate to CH carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. For instance, the H-5 proton would show a correlation to the carbon atom bearing the C-6 fluorine, providing further evidence for its assignment.
Employing these techniques provides a self-validating system, ensuring the highest degree of confidence in the structural assignment, a critical requirement in pharmaceutical research and development.
References
- Pathan, S.A., Khanzada, A.W.K., & Phulpoto, M.H. (2025, January 12). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline.
- BenchChem. (2025). Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines. BenchChem.
- TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
- BenchChem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines. BenchChem.
- Jadrijević-Mladar Takač, M. (2010). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships. Acta Pharmaceutica, 60(3), 237-254.
- Langmuir. (2025, December 2). Molecular Interactions of Fluoroquinolone Antibiotics with Lipid Membranes. Langmuir.
- Jadrijević-Mladar Takač, M., et al. (2010, September 15). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters. PubMed.
- Michaleas, S., & Antoniadou-Vyza, E. (2006, October 11). A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. PubMed.
- PubChem. 4-Chloro-7-(trifluoromethyl)quinoline. National Center for Biotechnology Information.
- Schaefer, T., & Schneider, W. G. (1961). SOLVENT EFFECTS ON THE RING PROTON MAGNETIC RESONANCE SPECTRA OF SOME SUBSTITUTED QUINOLINES. Canadian Journal of Chemistry.
- Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp.
- Chambers, R. D., Sutcliffe, L. H., & Tiddy, G. J. T. (1969). F-F Coupling Constants in some Perfluoroalkyl-Fluoro- aromatic Compounds. RSC Publishing.
- SpectraBase. (2025). 4-Chloroquinoline - Optional[1H NMR] - Spectrum.
- Emsley, J. W., & Phillips, L. (n.d.). FLUORINE COUPLING CONSTANTS. Progress in Nuclear Magnetic Resonance Spectroscopy.
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- 4. eclass.uoa.gr [eclass.uoa.gr]
- 5. A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. 4-Chloro-7-(trifluoromethyl)quinoline | C10H5ClF3N | CID 67668 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Development for the Purity Analysis of 4-Chloro-6,7,8-trifluoroquinoline
This guide provides a comprehensive, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 4-Chloro-6,7,8-trifluoroquinoline. As a polyhalogenated, heterocyclic aromatic compound, it presents unique challenges and opportunities in chromatographic separation. This document will not only outline a procedural workflow but also delve into the scientific rationale behind each decision, comparing and contrasting different analytical approaches to achieve optimal separation from potential process-related impurities and degradation products.
Understanding the Analyte: 4-Chloro-6,7,8-trifluoroquinoline
Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is paramount. While specific experimental data for 4-Chloro-6,7,8-trifluoroquinoline is not extensively published, we can infer its characteristics from its structure and related quinoline derivatives.
Structure:
Inferred Properties:
-
Basicity: The quinoline nitrogen atom imparts basic properties to the molecule. This is a critical consideration for mobile phase selection to ensure good peak shape.
-
Aromaticity and π-electron System: The quinoline ring system is aromatic, making it susceptible to π-π interactions with specific HPLC stationary phases.
-
Hydrophobicity: The presence of a chlorine atom and three fluorine atoms increases the molecule's hydrophobicity compared to the parent quinoline structure.
-
UV Absorbance: Quinoline derivatives typically exhibit strong UV absorbance in the range of 230-320 nm.[1] Fluoroquinolones, for instance, have absorbance peaks around 286 nm and 333 nm.
The Method Development Workflow: A Strategic Approach
A systematic approach to HPLC method development is crucial for efficiency and for arriving at a robust and reliable method. The following workflow outlines the key stages:
Caption: A systematic workflow for HPLC method development and validation.
Experimental Design: A Comparative Analysis of Stationary Phases
The choice of stationary phase is arguably the most critical factor in determining the selectivity of a separation. For an aromatic compound like 4-Chloro-6,7,8-trifluoroquinoline, a standard C18 column and a Phenyl-Hexyl column are excellent candidates for initial screening.
The Workhorse: C18 (Octadecyl Silane) Column
A C18 column is a general-purpose reversed-phase column that separates analytes primarily based on their hydrophobicity.[2]
-
Rationale for Use: Its widespread availability and proven track record make it a logical starting point for most method development projects.
-
Expected Performance: It is anticipated that the C18 column will provide good retention for the highly hydrophobic 4-Chloro-6,7,8-trifluoroquinoline. However, it may struggle to resolve structurally similar impurities, especially positional isomers, where the difference in hydrophobicity is minimal.
The Specialist: Phenyl-Hexyl Column
A Phenyl-Hexyl column offers a different separation mechanism by incorporating a phenyl group in the stationary phase. This allows for π-π interactions with aromatic analytes.[3][4]
-
Rationale for Use: The quinoline ring of the analyte and potential aromatic impurities can engage in π-π stacking interactions with the phenyl rings of the stationary phase. This provides an additional mode of separation beyond simple hydrophobicity.[1] Phenyl phases are particularly adept at separating positional isomers of aromatic compounds.[5]
-
Expected Performance: The Phenyl-Hexyl column is expected to offer enhanced selectivity for 4-Chloro-6,7,8-trifluoroquinoline and its related substances compared to a C18 column. This could lead to better resolution of critical peak pairs.
Initial Chromatographic Conditions
The following table outlines the proposed starting conditions for both columns:
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm | Comparison of hydrophobic vs. mixed-mode separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Acidifier to ensure protonation of the basic quinoline nitrogen for better peak shape.[6] |
| Mobile Phase B | Acetonitrile | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 10-90% B over 20 min | 10-90% B over 20 min | A broad gradient to scout for the elution of the main peak and any impurities. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | 30 °C | A stable starting temperature. |
| Detection | UV at 280 nm | UV at 280 nm | Based on the typical absorbance of fluoroquinolones. A full UV scan should be performed on the analyte to determine the optimal wavelength. |
| Injection Vol. | 5 µL | 5 µL | A small injection volume to minimize band broadening. |
Method Optimization: A Step-by-Step Protocol
After the initial scouting runs, the method will be optimized to achieve the desired resolution, peak shape, and run time.
Step 1: Gradient and Flow Rate Adjustment
-
Objective: To achieve good separation of the main peak from its closest eluting impurities within a reasonable analysis time.
-
Procedure:
-
Based on the initial scouting gradient, narrow the gradient range around the elution time of the main peak and its impurities.
-
If peaks are well-separated, the gradient can be steepened to reduce the run time.
-
If resolution is poor, a shallower gradient should be employed.
-
The flow rate can be adjusted to further fine-tune the separation and analysis time.
-
Step 2: Mobile Phase pH and Modifier
-
Objective: To ensure symmetrical peak shape for the basic analyte.
-
Procedure:
-
Formic acid is a good starting choice. However, if peak tailing is observed, trifluoroacetic acid (TFA) at a concentration of 0.1% can be used as a stronger ion-pairing agent to improve peak shape.[7][8]
-
It is crucial to maintain a mobile phase pH at least 2 units below the pKa of the analyte to ensure complete protonation.[6]
-
Step 3: Column Temperature
-
Objective: To fine-tune selectivity and improve peak efficiency.
-
Procedure:
-
Vary the column temperature in increments of 5 °C (e.g., 25 °C, 30 °C, 35 °C).
-
Changes in temperature can affect the selectivity between closely eluting peaks and can also reduce viscosity, leading to sharper peaks.
-
Comparative Data and Expected Outcomes
The following table summarizes the anticipated performance comparison between the optimized C18 and Phenyl-Hexyl methods.
| Performance Metric | Expected Outcome: C18 Method | Expected Outcome: Phenyl-Hexyl Method |
| Resolution of Isomers | Moderate | High |
| Peak Tailing Factor | < 1.5 (with acid modifier) | < 1.5 (with acid modifier) |
| Selectivity for Aromatic Impurities | Good | Excellent |
| Retention Time | Likely longer due to higher hydrophobicity | May be shorter or longer depending on π-π interactions |
Method Validation: Ensuring Trustworthiness and Reliability
Once the HPLC method is optimized, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[8][9]
Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The analyte peak should be free of interference from placebo, and known impurities, and should have a peak purity index greater than 0.999. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of the target concentration). |
| Accuracy | The closeness of test results to the true value. | Percent recovery between 98.0% and 102.0% at three concentration levels. |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in system suitability parameters when method parameters (e.g., pH, temperature, flow rate) are slightly varied. |
System Suitability Testing
Prior to each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Resolution | ≥ 2.0 between the main peak and the closest eluting impurity |
| %RSD of replicate injections | ≤ 2.0% |
Conclusion
The development of a robust HPLC method for the purity analysis of 4-Chloro-6,7,8-trifluoroquinoline requires a systematic and scientifically-driven approach. While a standard C18 column can provide a satisfactory separation, a Phenyl-Hexyl column is predicted to offer superior selectivity due to the unique π-π interactions with the polyhalogenated aromatic analyte and its potential impurities. The final method, once optimized and validated according to ICH guidelines, will serve as a reliable tool for quality control in the research, development, and manufacturing of this compound.
References
-
Chromatography Forum. (2008, October 26). the role of TFA on Reverse phase chromatography? Retrieved from [Link]
-
Agilent Technologies. (2022, April 15). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]
-
Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]
-
Ubukata, K., Itoh, T., & Nishino, T. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 36(8), 1715–1719. Retrieved from [Link]
-
Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178. Retrieved from [Link]
-
ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column? Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). The Benefits of Ultra Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. Retrieved from [Link]
-
Shimadzu. (n.d.). C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2021, December 1). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-7-(trifluoromethyl)quinoline. Retrieved from [Link]
-
Royal Society of Chemistry. (2019, November 18). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science, 10(46), 10735–10742. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-6-fluoroquinoline. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-chloro-6-(trifluoromethyl)quinoline (C10H5ClF3N). Retrieved from [Link]
-
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one?? Retrieved from [Link]
-
Chromatography Today. (2022, April 15). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
PubMed. (2012, January 7). High-performance liquid chromatographic separation of position isomers using metal-organic framework MIL-53(Al) as the stationary phase. Analyst, 137(1), 133-139. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]
-
Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]
-
PubMed. (2023, July 15). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. Journal of Separation Science, 46(13), e202200595. Retrieved from [Link]
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In-Depth Comparison Guide: Mass Spectrometry Fragmentation Profiling of 4-Chloro-6,7,8-trifluoroquinoline
Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Compound of Interest: 4-Chloro-6,7,8-trifluoroquinoline (CAS: 1020087-33-5 | Formula: C₉H₃ClF₃N | Exact Mass: 216.99)
Executive Summary
4-Chloro-6,7,8-trifluoroquinoline is a highly functionalized halogenated building block frequently utilized in the synthesis of novel fluoroquinolone antibiotics and kinase inhibitors. Due to its polyhalogenated nature, precise structural characterization and impurity profiling are critical during early-stage drug development.
This guide provides an objective, data-driven comparison of the two primary analytical platforms used for its characterization: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . By understanding the causality behind the distinct fragmentation pathways generated by hard versus soft ionization techniques, researchers can select the optimal platform for structural elucidation, quantitative bioanalysis, or synthetic quality control.
Ionization Fundamentals & Mechanistic Causality
The analytical differentiation of 4-Chloro-6,7,8-trifluoroquinoline relies heavily on the "Even-Electron Rule" of mass spectrometry [1]. The choice of ionization source fundamentally alters the internal energy and electronic state of the parent ion, dictating the subsequent cleavage cascades.
-
GC-EI-MS (Hard Ionization - 70 eV): Electron impact strips a single electron from the quinoline core, generating a highly energetic radical cation (
). Because odd-electron ions are inherently unstable, they primarily fragment via the homolytic cleavage of bonds, resulting in the loss of neutral radicals (e.g., Cl•, F•). The inductive electron-withdrawing effects of the fluorine atoms at positions 6, 7, and 8 further destabilize the C-Cl bond at position 4, making the loss of the chlorine radical the dominant primary pathway. -
LC-ESI-MS/MS (Soft Ionization + CID): Electrospray ionization in positive mode protonates the basic quinoline nitrogen, forming a stable even-electron cation (
). When subjected to Collision-Induced Dissociation (CID) with an inert gas (Argon), the even-electron rule dictates that the ion will preferentially expel neutral molecules (e.g., HCl, HF) rather than radicals[2].
Isotopic Self-Validation System
Both platforms leverage the natural isotopic distribution of chlorine (75% ³⁵Cl, 25% ³⁷Cl) as a self-validating metric. The parent ions must exhibit a strict 3:1 ratio (M / M+2). The mathematical disappearance of this M+2 signature in a fragment ion definitively confirms the cleavage of the chlorine atom, ensuring the trustworthiness of the spectral assignment.
Comparative Fragmentation Data
The following table summarizes the quantitative fragmentation data and structural assignments for 4-Chloro-6,7,8-trifluoroquinoline across both platforms.
| Feature / Fragment | GC-EI-MS (Radical Cation Pathway) | LC-ESI-MS/MS (Even-Electron Pathway) | Structural Assignment / Causality |
| Parent Ion | m/z 217 (³⁵Cl) / 219 (³⁷Cl) | m/z 218 (³⁵Cl) / 220 (³⁷Cl) | EI yields |
| Isotopic Ratio | 3:1 (Base Peak typically m/z 217) | 3:1 (Base Peak typically m/z 218) | Confirms presence of intact C-Cl bond. |
| Primary Cleavage | m/z 182 | m/z 182 | EI: Loss of Cl• (-35 Da). ESI: Neutral loss of HCl (-36 Da). Isotopic M+2 signature disappears. |
| Secondary Cleavage | m/z 198 / 200 | m/z 198 / 200 | EI: Loss of F• (-19 Da). ESI: Neutral loss of HF (-20 Da). Retains 3:1 Cl isotope ratio. |
| Ring Opening | m/z 162 | m/z 162 | Sequential loss of halogens and partial collapse of the heteroaromatic ring [3]. |
Mechanistic Fragmentation Pathways
The Graphviz diagram below maps the divergent fragmentation logic based on the ionization platform selected.
Caption: Divergent MS fragmentation pathways of 4-Chloro-6,7,8-trifluoroquinoline via EI and ESI.
Standardized Experimental Protocols
To ensure reproducibility, the following self-validating methodologies outline the exact parameters required to achieve the fragmentation profiles discussed above.
Protocol A: GC-EI-MS Analysis (Impurity Profiling & Structural Verification)
Best suited for confirming the molecular weight and identifying volatile synthetic byproducts.
-
Sample Preparation: Dissolve 1.0 mg of 4-Chloro-6,7,8-trifluoroquinoline in 1.0 mL of LC-MS grade dichloromethane (DCM). No derivatization is required due to the inherent volatility of the halogenated quinoline core.
-
Chromatographic Separation: Inject 1.0 µL into a GC system equipped with a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness). Use Helium as the carrier gas at a constant flow of 1.0 mL/min.
-
Thermal Gradient: Hold the oven at 80°C for 2 mins, ramp at 15°C/min to 280°C, and hold for 5 mins.
-
Ionization Parameters: Set the transfer line to 280°C and the EI source to 230°C. Apply an electron energy of exactly 70 eV to ensure standardized radical cation formation.
-
Data Acquisition & Validation: Scan from m/z 50 to 350. Validation Step: Verify the presence of the m/z 217 and 219 peaks at a strict 3:1 ratio before analyzing the m/z 182 base peak.
Protocol B: LC-ESI-MS/MS Analysis (Trace Quantification & DMPK)
Best suited for high-sensitivity bioanalysis and trace-level quantification in complex matrices.
-
Sample Preparation: Prepare a 100 ng/mL solution of the compound in 50:50 Acetonitrile:Water containing 0.1% Formic Acid. The formic acid is critical as it acts as a proton donor to facilitate
formation [4]. -
Chromatographic Separation: Inject 5.0 µL onto a C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.7 µm).
-
Mobile Phase: Run a gradient using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile), ramping from 10% B to 90% B over 4 minutes.
-
Ionization & CID Parameters: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 400°C, and desolvation gas flow to 800 L/hr.
-
Tandem MS (MRM) Setup: Isolate the m/z 218 parent ion in Q1. Introduce Argon collision gas in Q2 at a collision energy (CE) of 25 eV to induce neutral loss. Monitor the m/z 182 product ion in Q3. Validation Step: Run a secondary MRM transition of 220
182 to confirm the chlorine isotope transitions perfectly to the dechlorinated fragment.
Conclusion & Platform Recommendation
For the analysis of 4-Chloro-6,7,8-trifluoroquinoline, the choice of platform depends entirely on the analytical objective:
-
Choose GC-EI-MS when verifying the synthesis of the building block. The hard ionization provides a rich, reproducible fingerprint of radical losses that is highly searchable against NIST libraries.
-
Choose LC-ESI-MS/MS when developing quantitative assays for drug metabolism (DMPK) studies. The soft ionization preserves the parent mass, and the specific neutral loss of HCl (m/z 218
182) provides a highly sensitive and selective Multiple Reaction Monitoring (MRM) transition that eliminates matrix interference.
References
-
Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." LibreTexts Analytical Chemistry. Available at:[Link]
-
Chemguide. "Fragmentation Patterns in the Mass Spectra of Organic Compounds." Chemguide. Available at: [Link]
-
ResearchGate. "Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics." ResearchGate Publications. Available at: [Link]
Structural Elucidation of 4-Chloro-6,7,8-trifluoroquinoline: A Comparative Guide to IR Spectroscopy and Orthogonal Techniques
Target Audience: Researchers, analytical chemists, and drug development professionals.
Introduction: The Analytical Challenge of Polyhalogenated Quinolines
4-Chloro-6,7,8-trifluoroquinoline (C₉H₃ClF₃N) is a highly specialized, polyhalogenated scaffold utilized in the synthesis of advanced fluoroquinolone antibiotics and targeted oncology therapeutics. The dense halogenation—comprising three fluorine atoms and one chlorine atom on a bicyclic aromatic core—creates profound electron-withdrawing effects that significantly shift standard vibrational frequencies.
For drug development professionals, confirming the precise substitution pattern of this molecule is critical. While Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a frontline tool for functional group identification, relying on it in isolation can lead to misinterpretation due to the complex overlapping bands in the fingerprint region. This guide objectively compares the performance of IR spectroscopy against Raman and Nuclear Magnetic Resonance (NMR) techniques, providing a self-validating framework for definitive structural identification.
Mechanistic Causality of Vibrational Shifts in IR Spectroscopy
In IR spectroscopy, a bond must undergo a change in its dipole moment during vibration to absorb infrared radiation [5]. The unique structure of 4-Chloro-6,7,8-trifluoroquinoline dictates its distinct IR fingerprint:
-
Aromatic C-H Stretching (3000–3110 cm⁻¹): Because positions 4, 6, 7, and 8 are substituted with halogens, only the protons at C2, C3, and C5 remain. The strong inductive electron-withdrawing effect of the adjacent halogens increases the force constant of these C-H bonds, pushing the stretching frequency slightly higher than typical aromatic protons, often centering around 3080 cm⁻¹ [3].
-
Quinoline Ring Vibrations (1500–1620 cm⁻¹): The skeletal breathing modes of the quinoline ring (C=C and C=N stretches) are heavily influenced by the nitrogen heteroatom. The C=N stretch typically manifests as a sharp, distinct peak near 1580–1620 cm⁻¹ [3].
-
C-F Stretching (1000–1400 cm⁻¹): Fluorine is the most electronegative element, rendering the C-F bond highly polarized. Vibrations of this bond cause massive changes in the dipole moment, resulting in intense, broad, and often overlapping absorption bands in the 1000–1400 cm⁻¹ region [2]. In 6,7,8-trifluoro substitution, the asymmetric and symmetric stretches of these adjacent C-F bonds will dominate the spectrum [4].
-
C-Cl Stretching (600–840 cm⁻¹): The heavier chlorine atom at the C4 position vibrates at a lower frequency. The C-Cl stretch is typically found deep in the fingerprint region between 600 and 840 cm⁻¹, often appearing as a sharp but moderately intense peak [2].
Comparative Analysis: FTIR vs. Alternative Techniques
To establish a robust analytical workflow, one must understand where IR spectroscopy excels and where it requires orthogonal support. Table 1 compares ATR-FTIR against Raman Spectroscopy and ¹⁹F-NMR for the identification of 4-Chloro-6,7,8-trifluoroquinoline.
Table 1: Objective Comparison of Analytical Techniques for Polyhalogenated Quinolines
| Feature | ATR-FTIR Spectroscopy | Raman Spectroscopy | ¹⁹F-NMR Spectroscopy |
| Primary Detection Target | Dipole moment changes (Asymmetric stretches) | Polarizability changes (Symmetric stretches) | Nuclear spin states of Fluorine-19 |
| C-F Bond Sensitivity | Excellent: Produces massive, dominant peaks (1000-1400 cm⁻¹) [2]. | Poor: C-F bonds are highly polarized but have low polarizability. | Absolute: Unambiguously resolves the 6, 7, and 8 fluorine positions. |
| C-Cl Bond Sensitivity | Moderate: Visible at 600-840 cm⁻¹, but can be obscured by ring bending [2]. | Excellent: C-Cl bonds are highly polarizable, yielding strong Raman signals. | None: Cannot detect chlorine directly. |
| Sample Prep & Destructiveness | Non-destructive, no solvent required (solid state)[4]. | Non-destructive, no solvent required. | Requires dissolution in deuterated solvents (e.g., CDCl₃). |
| Cost & Throughput | Low cost, high throughput (< 1 minute per scan). | Moderate cost, moderate throughput. | High cost, lower throughput. |
| Best Used For... | Rapid confirmation of the quinoline core and presence of halogens [1]. | Confirming the C4-Chlorine substitution and symmetric ring modes. | Definitive mapping of the trifluoro substitution pattern. |
Self-Validating Experimental Protocol: ATR-FTIR Workflow
To ensure scientific integrity and reproducibility, the following protocol establishes a self-validating system for acquiring the IR spectrum of 4-Chloro-6,7,8-trifluoroquinoline.
Step 1: Environmental Baseline Calibration
-
Action: Clean the diamond ATR crystal with spectroscopy-grade isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).
-
Causality: The atmosphere contains fluctuating levels of CO₂ (2350 cm⁻¹) and water vapor (3500–3900 cm⁻¹ and 1300–1900 cm⁻¹). Subtracting this background prevents these dynamic atmospheric peaks from masking the critical C=N and C-F stretching regions [4].
Step 2: Sample Application and Pressure Optimization
-
Action: Place ~2 mg of solid 4-Chloro-6,7,8-trifluoroquinoline onto the ATR crystal. Lower the pressure anvil until the software indicates optimal contact (typically ~50-80 psi).
-
Causality: ATR spectroscopy relies on an evanescent wave penetrating a few micrometers into the sample. Because the compound is a crystalline solid, insufficient pressure results in poor optical contact, leading to artificially weak signals, particularly in the high-frequency C-H stretching region (>3000 cm⁻¹).
Step 3: Data Acquisition and Resolution Tuning
-
Action: Scan the sample from 4000 to 400 cm⁻¹ using a resolution of 4 cm⁻¹ and a minimum of 64 co-added scans.
-
Causality: The 1000–1400 cm⁻¹ region will be highly congested due to the three adjacent C-F bonds. A resolution of 4 cm⁻¹ provides the optimal balance between signal-to-noise ratio and the spectral resolution required to deconvolute overlapping asymmetric and symmetric C-F stretching bands.
Step 4: Orthogonal Cross-Validation (The Self-Validating Step)
-
Action: Compare the acquired IR spectrum against a Raman spectrum of the same batch.
-
Causality: The Rule of Mutual Exclusion states that for molecules with a center of symmetry, IR-active vibrations are Raman-inactive, and vice versa. While 4-Chloro-6,7,8-trifluoroquinoline lacks perfect symmetry, its highly polarized asymmetric stretches (strong in IR) and highly polarizable symmetric stretches (strong in Raman) provide a complementary, self-validating dataset that prevents false-positive identification.
Orthogonal Validation Workflow Diagram
The following diagram illustrates the logical relationship between the orthogonal analytical techniques required to definitively confirm the structure of 4-Chloro-6,7,8-trifluoroquinoline.
Caption: Orthogonal validation workflow for 4-Chloro-6,7,8-trifluoroquinoline structural elucidation.
Conclusion
For the precise identification of 4-Chloro-6,7,8-trifluoroquinoline, ATR-FTIR spectroscopy is a powerful, high-throughput tool, particularly for identifying the intense C-F stretching bands (1000–1400 cm⁻¹) and the quinoline core (1500–1620 cm⁻¹) [2, 3]. However, due to the inherent physical limitations of IR spectroscopy regarding highly polarizable bonds (like C-Cl), it cannot function as a standalone definitive diagnostic tool. By integrating FTIR data with Raman spectroscopy (for C-Cl confirmation) and ¹⁹F-NMR (for exact positional mapping), researchers can establish a self-validating, foolproof analytical workflow that ensures the highest standards of scientific integrity in drug development.
References
Comparing biological activity of 6,7,8-trifluoro vs 6,7-difluoro quinolines
Comparative Biological Activity Guide: 6,7-Difluoro vs. 6,7,8-Trifluoro Quinolines in Drug Development
Executive Summary
In the rational design of fluoroquinolone antimicrobials, the quinoline core serves as the fundamental pharmacophore. The transition from a 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core (yielding 8-H derivatives like ciprofloxacin) to a 6,7,8-trifluoro core (yielding 8-F derivatives like lomefloxacin and sparfloxacin) represents a masterclass in structure-activity relationship (SAR) engineering. While the addition of the C-8 fluorine atom dramatically expands the biological spectrum to include Gram-positive and anaerobic pathogens, it introduces a severe photochemical liability. This guide objectively compares the biological activity, target affinity, and safety profiles of these two critical scaffolds.
Mechanistic Causality: The Role of the C-8 Substituent
Target Affinity and Antimicrobial Spectrum
Fluoroquinolones exert their bactericidal activity by stabilizing ternary complexes with bacterial DNA and topoisomerase enzymes, leading to lethal double-strand DNA breaks.
-
6,7-Difluoro Quinolines (8-H): These derivatives exhibit a profound steric and electronic preference for DNA Gyrase (Topoisomerase II), the primary target in Gram-negative bacteria. Consequently, they possess exceptional efficacy against pathogens like Escherichia coli and Pseudomonas aeruginosa but show moderate to weak activity against Gram-positive organisms[1].
-
6,7,8-Trifluoro Quinolines (8-F): The substitution of hydrogen with a highly electronegative fluorine atom at the C-8 position increases the molecule's lipophilicity. This structural change enhances cellular penetration and dramatically shifts the binding affinity toward Topoisomerase IV [2]. As a result, 8-F derivatives exhibit up to a 10-fold increase in potency against Gram-positive pathogens (e.g., Streptococcus pneumoniae, Staphylococcus aureus) and clinically relevant anaerobes[1].
The Phototoxicity Paradigm
The biological benefits of the 6,7,8-trifluoro core are offset by a critical safety flaw: phototoxicity.
-
8-H Derivatives: Maintain baseline photostability, allowing for standard clinical use without severe photosensitivity warnings.
-
8-F Derivatives: Highly susceptible to UVA-induced photodegradation. The C8-F bond undergoes homolytic cleavage upon exposure to UVA radiation (315–400 nm). This cleavage generates highly reactive aryl radicals and transfers energy to molecular oxygen, producing singlet oxygen (Reactive Oxygen Species). The resulting lipid peroxidation and DNA damage in epidermal cells lead to severe clinical phototoxicity, which ultimately forced the market withdrawal or restriction of several 8-fluoroquinolones[3].
Figure 1: Mechanism of action showing target preference based on C-8 substitution.
Comparative Biological Activity & Pharmacokinetics
The following table synthesizes the quantitative and qualitative differences between the two scaffolds after standard C-7 functionalization (e.g., piperazine addition).
| Parameter | 6,7-Difluoro Quinolines (8-H) | 6,7,8-Trifluoro Quinolines (8-F) | Mechanistic Rationale |
| Primary Target | DNA Gyrase | Topoisomerase IV & DNA Gyrase | 8-F increases lipophilicity, enhancing penetration and affinity for Topo IV. |
| Gram-Negative Efficacy | Excellent (MICs often <0.1 µg/mL) | Excellent (MICs often <0.1 µg/mL) | Both possess the essential 6-fluoro group required for Gyrase binding. |
| Gram-Positive Efficacy | Moderate to Weak | Highly Potent | Enhanced Topo IV affinity overcomes typical Gram-positive resistance mechanisms. |
| Anaerobic Activity | Poor | Improved | C-8 substitution alters the spatial geometry, enabling binding in anaerobic targets. |
| Phototoxicity Risk | Low (Baseline) | Extremely High | UVA triggers homolytic cleavage of the C8-F bond, generating aryl radicals[4]. |
| Oral Bioavailability | Good (~70-80%) | Excellent (>90%) | Increased lipophilicity from the extra fluorine improves gastrointestinal absorption[1]. |
Experimental Workflows: Self-Validating Protocols
To objectively compare these scaffolds in a preclinical setting, rigorous, self-validating assays are required.
Protocol 1: Broth Microdilution Assay for MIC Determination
Objective: Quantify the shift in the antibacterial spectrum between 8-H and 8-F derivatives. Causality & Design: Fluoroquinolones readily form inactive chelates with polyvalent metal ions. Therefore, testing must utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) standardized to 20-25 mg/L Ca²⁺ and 10-12.5 mg/L Mg²⁺. Failure to control these cations will result in artificially inflated MIC values, masking true biological activity. Self-Validating System:
-
Preparation: Dispense 50 µL of CAMHB into a 96-well microtiter plate.
-
Compound Titration: Perform 2-fold serial dilutions of the 8-H and 8-F APIs (range: 64 µg/mL to 0.015 µg/mL).
-
Inoculation: Add 50 µL of bacterial suspension (S. pneumoniae ATCC 49619 for Gram-positive; E. coli ATCC 25922 for Gram-negative) standardized to
CFU/mL. -
Internal Validation: Include a positive growth control well (no drug) and a negative sterility control well (no bacteria). The assay is only valid if the MIC of the reference strains falls within CLSI-defined acceptable limits.
-
Incubation & Readout: Incubate at 37°C for 16-20 hours. The MIC is the lowest concentration completely inhibiting visible growth.
Protocol 2: 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay
Objective: Objectively quantify the phototoxic liability introduced by the C-8 fluorine. Causality & Design: Balb/c 3T3 fibroblasts are exposed to the compounds in the presence and absence of non-cytotoxic UVA light. Viable cells actively transport Neutral Red (a weak cationic dye) into their lysosomes. Phototoxic compounds generate ROS that destroy lysosomal membranes, preventing dye retention and providing a quantifiable colorimetric readout. Self-Validating System:
-
Seeding: Seed 3T3 cells (
cells/well) in two identical 96-well plates. Incubate for 24h. -
Dosing: Treat both plates with 8 concentrations of the test compounds ranging from 0.1 to 100 µg/mL.
-
Irradiation: Expose Plate 1 to 5 J/cm² of UVA (315-400 nm). Keep Plate 2 in the dark (concurrent control).
-
Staining: Wash cells, add Neutral Red medium (50 µg/mL), and incubate for 3 hours.
-
Extraction & Readout: Wash with PBS, extract the dye using an ethanol/acetic acid solution, and measure absorbance at 540 nm.
-
Validation & Analysis: Calculate the
for both plates. The Photo-Irritation Factor (PIF) is calculated as . A PIF > 5 indicates probable phototoxicity. The assay is validated by a Chlorpromazine positive control yielding a PIF > 6.
Figure 2: UVA-induced phototoxicity pathway of 8-fluoroquinolones.
Conclusion
The comparative analysis between 6,7-difluoro and 6,7,8-trifluoro quinolines highlights a classic drug development trade-off. While the 6,7,8-trifluoro core offered a monumental leap in Gram-positive efficacy, the unacceptable phototoxicity forced a pivot in rational drug design. Modern drug development has since moved toward 8-methoxy quinolones (e.g., moxifloxacin), which retain the Gram-positive benefits of the C-8 substitution due to steric and electronic similarities, but remain photostable because the C-O bond resists UV-induced homolytic cleavage.
References
-
[1] Fluoroquinolone structure and activity relationships. ResearchGate. URL: [Link]
-
[3] Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? MDPI - Pharmaceutics. URL: [Link]
-
[4] History of Quinolones and Their Side Effects. ResearchGate. URL: [Link]
-
[2] Studies on quinolone antibacterials. IV. Structure-activity relationships of antibacterial activity and side effects... PubMed / NIH. URL: [Link]
-
Quinolones - Synthetic antibacterial agents. Philadelphia University. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Studies on quinolone antibacterials. IV. Structure-activity relationships of antibacterial activity and side effects for 5- or 8-substituted and 5,8-disubstituted-7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-1, 4-dihydro-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Validating the Structure of 4-Substituted-6,7,8-Trifluoroquinoline Derivatives: A Comparative Analytical Guide
The 6,7,8-trifluoroquinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the critical synthetic precursor for advanced fluoroquinolone antibiotics, topoisomerase inhibitors, and novel antineoplastic agents. Validating the structural integrity of 4-substituted-6,7,8-trifluoroquinoline derivatives—specifically confirming the regiochemistry of the 4-position substitution and the intact nature of the polyfluorinated aromatic ring—requires a rigorous, multi-modal analytical approach.
As an Application Scientist, I have designed this guide to objectively compare the performance of leading analytical platforms. Rather than merely listing standard operating procedures, this guide explores the causality behind experimental choices , ensuring that your analytical workflow functions as a self-validating system.
Comparative Analysis of Analytical Platforms
When validating highly fluorinated heterocycles, researchers must choose between routine screening tools and high-end structural elucidation platforms. The table below objectively compares these alternatives based on their performance in analyzing 6,7,8-trifluoroquinolines.
| Analytical Platform | Resolution / Mass Accuracy | Sensitivity (LOD) | Capital Cost | Structural Elucidation Power for Polyfluorinated Scaffolds |
| High-Field NMR (600 MHz) | Ultra-High (Resolves | ~1 µg | Gold Standard: Unambiguously resolves complex second-order | |
| Benchtop NMR (80 MHz) | Moderate (Peak overlap common) | ~1-5 mg | Screening Only: Sufficient for confirming bulk fluorination, but fails to resolve fine meta-fluorine couplings. | |
| LC-HRMS (Orbitrap/Q-TOF) | < 2 ppm mass error | ~1 pg | Essential Complement: Confirms exact elemental composition of the 4-substitution via precise mass defect. | |
| Low-Res LC-MS (Single Quad) | ± 0.5 Da mass error | ~1 ng | Inadequate: Cannot differentiate isobaric substitutions or confirm precise elemental formulas. |
The Causality of Experimental Choices
To build a self-validating analytical system, we must understand why specific techniques are employed.
Why F NMR is the Ultimate Regiochemical Validator
The
-
F-7 (The Central Fluorine): Flanked by F-6 and F-8, F-7 experiences two strong ortho couplings (
Hz). This typically results in a distinct triplet (t) or a doublet of doublets (dd). -
F-8 (The Peri Fluorine): Couples ortho to F-7 and meta to F-6 (
Hz), appearing as a doublet of doublets (dd). -
F-6 (The Proximal Fluorine): Couples ortho to F-7, meta to F-8, and ortho to the H-5 proton (
Hz). This complex environment yields a multiplet (ddd) that immediately confirms position 5 is unsubstituted.
If the 4-substitution reaction erroneously occurs at the 6, 7, or 8 position (via nucleophilic aromatic substitution), this specific
Caption: Logical workflow of 19F NMR J-coupling analysis for validating the 6,7,8-trifluoro system.
Why HRMS Cross-Validates the 4-Position
While
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, follow this self-validating protocol. The use of DMSO-
Step 1: Sample Preparation
-
Dissolve 15 mg of the 4-substituted-6,7,8-trifluoroquinoline derivative in 0.6 mL of anhydrous DMSO-
. -
Add 0.1% Tetramethylsilane (TMS) as an internal
H/ C standard, and 0.1% Trichlorofluoromethane (CFCl ) as an internal F standard.
Step 2: High-Field NMR Acquisition
-
H NMR (600 MHz): Acquire 16 scans. Causality: Look for the isolated H-5 proton (typically a doublet of doublets around
7.8 - 8.1 ppm due to coupling with F-6)[4]. -
F NMR (564 MHz): Acquire 64 scans with
H decoupling off, then 64 scans with H decoupling on. Causality: Comparing these two spectra allows you to isolate the F-F couplings from the F-H couplings, unambiguously assigning F-6.
Step 3: LC-HRMS Analysis
-
Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water (0.1% Formic Acid).
-
Inject 2 µL onto a C18 column coupled to an Orbitrap mass spectrometer.
-
Acquire full MS (Resolution = 70,000) and data-dependent MS/MS (Resolution = 17,500).
Step 4: Data Integration
If the precise mass defect of the parent ion matches the theoretical formula within < 2 ppm, and the
Caption: Self-validating multi-modal workflow for structural confirmation of quinoline derivatives.
Quantitative Data: Expected NMR Parameters
The following table summarizes the expected quantitative chemical shifts and coupling constants for a standard 4-substituted-6,7,8-trifluoroquinoline core (referenced to CFCl
| Nucleus / Position | Expected Chemical Shift ( | Multiplicity | Primary Coupling Constants ( |
| F-6 | -135.0 to -140.0 | ddd | |
| F-7 | -145.0 to -152.0 | t (or dd) | |
| F-8 | -155.0 to -162.0 | dd | |
| H-5 | 7.8 to 8.2 | dd |
References
- SPECTROSCOPIC INVESTIGATIONS OF FLUOROQUINOLONES METAL ION COMPLEXES Acta Poloniae Pharmaceutica - Drug Research
- Structural Parameters of the Interaction between Ciprofloxacin and Human Topoisomerase-II β Enzyme: Toward New 19F NMR Chemical Shift Probes MDPI
- Quinolinecarboxylic acid compounds and antimicrobial agent containing the same (US Patent 4686221A)
Sources
The Analytical Challenge: Profiling 4-Chloro-6,7,8-trifluoroquinoline Impurities
As a Senior Application Scientist, this guide provides an in-depth comparison of chromatographic strategies for the separation and purity assessment of 4-Chloro-6,7,8-trifluoroquinoline, a critical intermediate in pharmaceutical synthesis. This document moves beyond mere protocols to explain the scientific rationale behind methodological choices, ensuring a robust and validated approach to impurity analysis.
4-Chloro-6,7,8-trifluoroquinoline is a highly functionalized heterocyclic compound. Its synthesis and degradation can produce a spectrum of impurities, including process-related impurities (e.g., starting materials, intermediates, by-products) and degradation products. Ensuring the purity of this intermediate is paramount as the impurity profile can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API).
The primary analytical objective is to develop a separation method that is specific, sensitive, and robust enough to resolve the main component from all potential impurities. This requires a deep understanding of the analyte's physicochemical properties and the principles of chromatographic separation.
Potential Impurities: Based on common synthetic routes for haloquinolines, which often involve cyclization followed by chlorination, potential process-related impurities could include:
-
Starting Materials: e.g., 3,4,5-trifluoroaniline.
-
Incompletely Chlorinated Intermediate: 4-Hydroxy-6,7,8-trifluoroquinoline.
-
Isomeric Impurities: Positional isomers formed during synthesis.
-
Degradation Products: Formed under stress conditions like acid/base hydrolysis, oxidation, or photolysis. Forced degradation studies are essential to identify these potential degradants.[1][2]
Strategic Comparison: HPLC vs. UPLC vs. GC
The choice of chromatographic technique is the foundation of the analytical method. The decision hinges on the analyte's properties, primarily its polarity, volatility, and thermal stability, as well as the laboratory's requirements for throughput, sensitivity, and resolution.
-
High-Performance Liquid Chromatography (HPLC): For decades, HPLC has been the workhorse of pharmaceutical analysis.[3] It is versatile and robust, making it suitable for a wide range of compounds, especially those that are non-volatile or thermally labile.[4]
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles.[3][5] This results in dramatically increased efficiency, resolution, and speed, albeit at much higher operating pressures.[5][6] The primary benefits are shorter run times and improved sensitivity, which are critical in high-throughput environments.[4][7]
-
Gas Chromatography (GC): GC separates compounds based on their volatility.[8] The sample is vaporized and transported through a column by an inert gas.[9] While powerful, its use is limited to thermally stable and volatile compounds. For a molecule like 4-Chloro-6,7,8-trifluoroquinoline, its applicability would depend on its boiling point and thermal stability.
Rationale for Selection: For 4-Chloro-6,7,8-trifluoroquinoline and its likely impurities (which are structurally similar and may have low volatility), liquid chromatography (HPLC/UPLC) is the most logical and broadly applicable approach. GC would likely require derivatization and high inlet temperatures, risking on-column degradation. The primary comparison, therefore, focuses on conventional HPLC versus modern UPLC.
Caption: Decision workflow for selecting the appropriate chromatographic technique.
Method Development and Comparative Performance
Here, we present two robust reversed-phase liquid chromatography methods and compare their performance characteristics. The rationale for starting with reversed-phase is the non-polar nature of the quinoline core, which predicts good retention on hydrophobic stationary phases like C18 or C8.
Method A: Conventional HPLC (High Resolution)
This method is designed for high resolution and robustness, suitable for comprehensive impurity profiling and method validation.
Experimental Protocol:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. The longer column length is chosen to maximize peak capacity and resolve closely eluting impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier helps to protonate silanols on the stationary phase and ensure sharp, symmetrical peaks for the basic quinoline nitrogen.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is selected for its low viscosity and UV transparency.
-
Gradient Elution:
Time (min) %A %B 0.0 70 30 20.0 30 70 25.0 30 70 25.1 70 30 | 30.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 0.5 mg/mL.
Method B: UPLC (High Throughput)
This method is optimized for speed without significantly compromising resolution, ideal for routine quality control and high-throughput screening.
Experimental Protocol:
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size. The shorter column length and smaller particle size are key to the speed and efficiency of UPLC.[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0.0 70 30 5.0 30 70 6.0 30 70 6.1 70 30 | 7.0 | 70 | 30 |
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C. A higher temperature reduces mobile phase viscosity, allowing for higher flow rates at manageable pressures.
-
Detection: UV at 254 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 0.5 mg/mL.
Head-to-Head Performance Comparison
The following table summarizes the expected performance differences between the two methods, based on established principles of chromatography.[5][7]
| Parameter | Method A: HPLC | Method B: UPLC | Rationale & Advantage |
| Run Time | ~30 minutes | ~7 minutes | UPLC Advantage: Significantly faster analysis increases sample throughput.[4] |
| Resolution | Excellent | Very Good | HPLC Advantage: The longer column provides higher theoretical plates, potentially resolving very closely eluting isomers. |
| Sensitivity (Peak Height) | Good | Excellent | UPLC Advantage: Faster elution leads to narrower, taller peaks, improving the signal-to-noise ratio and lowering detection limits.[4] |
| System Backpressure | ~1,500 - 2,500 psi | ~8,000 - 12,000 psi | HPLC Advantage: Operates on standard HPLC equipment. UPLC requires specialized high-pressure systems.[5] |
| Solvent Consumption | ~30 mL per run | ~3.5 mL per run | UPLC Advantage: Reduced solvent use lowers operational costs and is more environmentally friendly.[4][5] |
| Method Robustness | High | High (with modern systems) | Comparable: Both methods, once validated, are reliable. HPLC methods can be less susceptible to minor variations due to larger column volumes. |
Method Validation: Ensuring Trustworthiness
Regardless of the chosen method, validation is required to demonstrate its suitability for its intended purpose, as outlined in the ICH Q2(R1) guidelines.[10][11] This process establishes the performance characteristics of the method and ensures the reliability of the analytical data.
Caption: Key parameters for analytical method validation according to ICH Q2(R1).
Key Validation Steps:
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by spiking the sample with known impurities and performing forced degradation studies to ensure separation from all potential products.[10]
-
Linearity: A minimum of five concentrations are used to establish a linear relationship between analyte concentration and detector response.[10]
-
Accuracy: Assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[12]
-
Precision: Evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (between labs).
-
Robustness: Deliberate, small variations are made to method parameters (e.g., pH, column temperature, flow rate) to assess the method's reliability during normal use.[13]
Conclusion and Recommendations
Both HPLC and UPLC are powerful techniques for the impurity profiling of 4-Chloro-6,7,8-trifluoroquinoline.
-
The Conventional HPLC Method (Method A) is recommended for method development, final characterization, and reference methods . Its superior resolving power is ideal for ensuring no impurities are co-eluting with the main peak or each other, which is critical during the development phase of a new API.
-
The UPLC Method (Method B) is the superior choice for routine quality control, high-throughput screening, and in-process controls . Its dramatic reduction in run time and solvent consumption provides significant economic and efficiency benefits without a major compromise in separation quality.[7]
The ultimate choice depends on the specific analytical need, available instrumentation, and the stage of drug development. For a comprehensive quality control strategy, a laboratory might develop a high-resolution HPLC method for stability and release testing while using a faster UPLC method for monitoring manufacturing processes.
References
-
Taylor & Francis. (2018, November 2). An eco-friendly and alternative method of forced degradation of fluoroquinolone drugs by microwave irradiation: a new application for analytical eco-scale. Available from: [Link]
-
Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Available from: [Link]
-
WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. Available from: [Link]
-
ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
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Crimson Publishers. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Available from: [Link]
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SciELO. (n.d.). Forced degradation and in silico studies Evaluation of the influence of fluoroquinolone chemical structure on stability. Available from: [Link]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
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Technology Networks. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Available from: [Link]
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Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Available from: [Link]
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European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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Teledyne Leeman Labs. (n.d.). What is Gas Chromatography? Available from: [Link]
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CLU-IN. (2018, September 7). Technologies > Characterization and Monitoring > About Characterization and Monitoring Technologies > Gas Chromatography. Available from: [Link]
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Crystal structure analysis (XRD) of 4-Chloro-6,7,8-trifluoroquinoline
Structural Elucidation of 4-Chloro-6,7,8-trifluoroquinoline: A Comparative Guide to XRD and MicroED Techniques
As drug development pipelines increasingly rely on highly functionalized halogenated intermediates, the structural characterization of these building blocks becomes a critical bottleneck. 4-Chloro-6,7,8-trifluoroquinoline (and its derivatives) is a prime example of a complex fluorinated scaffold used in the synthesis of next-generation fluoroquinolone antibiotics and targeted kinase inhibitors[1].
However, determining the precise 3D atomic structure of this compound presents a unique crystallographic challenge. The solid-state behavior of highly fluorinated quinolines is governed by 2—a highly directional intermolecular interaction where the electrophilic regions (σ-holes) of the chlorine and fluorine atoms strongly interact with nucleophilic sites, such as the quinoline nitrogen[2][3]. This robust interaction often causes the compound to rapidly precipitate out of solution as a kinetic microcrystalline powder, rather than slowly growing into the large single crystals traditionally required for structural analysis.
This guide provides an objective, data-driven comparison of three primary crystallographic techniques—Single-Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) , and Microcrystal Electron Diffraction (MicroED) —to help application scientists select the optimal workflow for characterizing 4-Chloro-6,7,8-trifluoroquinoline.
Comparative Analysis of Crystallographic Techniques
Selecting the correct analytical technique depends entirely on the physical nature of your synthesized batch and the specific structural data required (e.g., bulk phase purity vs. de novo atomic coordinates).
Quantitative Performance Comparison
| Parameter | Single-Crystal XRD (SC-XRD) | Powder XRD (PXRD) | Microcrystal Electron Diffraction (MicroED) |
| Sample Requirement | High-quality single crystal (>10 µm) | Bulk polycrystalline powder (mg scale) | Sub-micron crystals (femtogram scale) |
| Primary Output | Absolute 3D atomic structure, bond lengths | Bulk phase purity, polymorph ID | De novo 3D atomic structure from powders |
| Resolution Limit | Atomic (< 0.8 Å) | Low (Peak overlap common) | Atomic (< 1.0 Å) |
| Interaction Source | X-rays (Interacts with electron clouds) | X-rays (Interacts with electron clouds) | Electrons (Interacts with electrostatic potential) |
| Key Limitation | Fails if compound only forms micro-powders | Cannot easily solve novel structures de novo | Requires access to specialized Cryo-EM instrumentation |
Data synthesized from crystallographic standards for 4 and 5.[4][5]
Visualizing the Analytical Workflows
Decision workflow for selecting the optimal crystallographic technique based on sample properties.
Mechanistic pathway of halogen-bond-driven rapid crystallization in fluorinated quinolines.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed with built-in validation steps, explaining the causality behind each methodological choice.
Protocol A: SC-XRD for Absolute Structure Determination
If you successfully isolate a crystal larger than 10 µm, SC-XRD remains the gold standard for atomic resolution[6].
-
Crystal Selection & Mounting: Examine the batch under a polarized light microscope. Select a crystal that exhibits uniform extinction upon rotation. Causality/Validation: Uniform extinction confirms the crystal is a single domain, preventing overlapping diffraction lattices that complicate structure solution. Mount the crystal on a MiTeGen loop using paratone oil.
-
Cryo-Cooling: Flash-cool the sample to 100 K using a nitrogen cryostream. Causality: Cooling minimizes atomic thermal displacement parameters (B-factors), drastically improving high-angle diffraction resolution.
-
Data Collection (Source Selection): Utilize a 6 (λ = 1.5418 Å) rather than Molybdenum (Mo). Causality: Cu radiation provides a significantly stronger anomalous dispersion signal for the chlorine atom in 4-Chloro-6,7,8-trifluoroquinoline, which is strictly required to confidently determine the absolute configuration (Flack parameter near 0)[6].
-
Validation: During integration, monitor the internal agreement factor (
). An validates that the collected symmetry-equivalent reflections are highly consistent.
Protocol B: PXRD for Bulk Phase and Polymorph Validation
When the compound crashes out as a bulk powder,7[7].
-
Sample Preparation: Lightly grind the powder in an agate mortar to ensure a uniform particle size (<10 µm). Causality: Uniform, small particles ensure random crystallite orientation, preventing "preferred orientation" artifacts that artificially inflate specific peak intensities.
-
Mounting: Load the powder onto a zero-background silicon holder. Causality: Silicon cut along a specific crystallographic plane produces no background scattering. Validation: This ensures that low-intensity peaks from minor polymorphic impurities (<5% abundance) are easily distinguishable from baseline noise.
-
Data Collection & Validation: Scan from 2θ = 2° to 50°. Perform a Rietveld refinement against a simulated powder pattern derived from a known single-crystal structure. A goodness-of-fit (
) approaching 1.0 validates complete phase purity.
Protocol C: MicroED for De Novo Structure of Sub-Micron Powders
If the sample is a microcrystalline powder and the 3D structure is entirely unknown,8 is the only viable path[8].
-
Grid Preparation: Apply the dry 4-Chloro-6,7,8-trifluoroquinoline powder directly onto a glow-discharged Quantifoil copper grid. Causality: Electrons interact with matter ~10^4 times more strongly than X-rays, allowing diffraction from crystals as small as 100 nm[5][8].
-
Cryo-EM Insertion: Plunge the grid into liquid nitrogen and transfer it to a cryo-TEM operating at 200 kV.
-
Data Collection (Continuous Rotation): Rotate the sample stage continuously (e.g., from -30° to +30° at 0.5°/sec) while recording on a direct electron detector. Causality/Validation: Continuous rotation evenly samples reciprocal space and mitigates dynamical scattering (multiple scattering events common in electron diffraction), allowing the data to be processed using standard kinematical X-ray software.
-
Structure Solution: Process the frames using software like DIALS. Validate the final structural model by ensuring
and values are within acceptable crystallographic limits (< 0.25 for MicroED).
References
- PubChemLite: 4-chloro-6,7,8-trifluoroquinoline-3-carbonitrile. uni.lu.
- Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique.
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
- Overview of Powder X-ray Diffraction (PXRD).
- 3D ED/MicroED measurements on crystalline powders of commercially available APIs.
- Microcrystal electron diffraction (MicroED) structure determination of a mechanochemically synthesized co-crystal. RSC Publishing.
- Halogen bonds in crystal engineering: like hydrogen bonds yet different. PubMed.
- Halogen Bonding in Crystal Engineering. IntechOpen.
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A Comparative Guide to Elemental Analysis Standards for 4-Chloro-6,7,8-trifluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise characterization of novel chemical entities is paramount. 4-Chloro-6,7,8-trifluoroquinoline, a polyhalogenated heterocyclic compound, presents unique analytical challenges due to its complex elemental composition. Ensuring the purity and verifying the empirical formula of such molecules is a critical step in the journey from discovery to a viable drug candidate. This guide provides an in-depth comparison of established and emerging analytical techniques for the elemental analysis of 4-Chloro-6,7,8-trifluoroquinoline, offering insights into the causality behind experimental choices and providing supporting data to inform method selection.
The molecular formula of 4-Chloro-6,7,8-trifluoroquinoline is C₉H₃ClF₃N, with a molecular weight of 237.58 g/mol . The theoretical elemental composition is:
-
Carbon (C): 45.50%
-
Hydrogen (H): 1.27%
-
Chlorine (Cl): 14.92%
-
Fluorine (F): 23.99%
-
Nitrogen (N): 5.89%
This guide will explore the methodologies best suited for the accurate and precise determination of these elements.
Comparative Analysis of Key Methodologies
The selection of an appropriate analytical technique for the elemental analysis of 4-Chloro-6,7,8-trifluoroquinoline hinges on several factors, including the desired accuracy and precision, the sample matrix, throughput requirements, and available instrumentation. Here, we compare the leading methods for halogen and CHN analysis.
Halogen (Cl and F) Determination
The simultaneous and accurate determination of both chlorine and fluorine in an organic matrix is a significant analytical undertaking.
Table 1: Comparison of Analytical Techniques for Halogen Determination
| Parameter | Combustion Ion Chromatography (CIC) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Wavelength Dispersive X-Ray Fluorescence (WDXRF) |
| Principle | Combustion of the sample followed by absorption of the resulting gases and analysis by ion chromatography. | Nebulization and ionization of the sample in a high-temperature plasma, followed by mass-to-charge ratio separation. | Excitation of core electrons by X-rays and measurement of the characteristic secondary X-rays emitted. |
| Sample Preparation | Minimal; direct analysis of solids and liquids. | Requires complete digestion of the organic matrix, often using microwave-assisted methods. | Minimal for solids; liquids can be analyzed directly. |
| Selectivity | Excellent for individual halogens.[1] | Excellent, with potential for isobaric interferences that can be mitigated with modern instrumentation.[2] | Good, but can have spectral overlaps, especially for lighter elements like fluorine.[3] |
| Sensitivity | Low ppb to ppm levels.[4] | Sub-ppb to ppt levels.[5][6] | Generally in the ppm to percentage range; less sensitive for fluorine.[3] |
| Accuracy | High, with appropriate calibration standards. | High, when matrix effects and interferences are properly controlled. | Good, but can be matrix-dependent. |
| Precision (%RSD) | Typically < 5%. | Typically < 3%.[5] | Typically < 5%. |
| Throughput | Moderate; automated systems can enhance throughput.[7] | High, especially with autosamplers.[8] | High; very rapid analysis times. |
| Challenges | Incomplete combustion of highly fluorinated compounds can be a concern. | High ionization potential of fluorine; polyatomic interferences for chlorine.[9] | Lower sensitivity for light elements like fluorine; matrix effects.[3] |
Carbon, Hydrogen, and Nitrogen (CHN) Analysis
CHN analysis of halogenated compounds requires special considerations to avoid interferences.
Table 2: Comparison of CHN Analysis Approaches for Halogenated Compounds
| Parameter | Standard CHN Elemental Analyzer | CHN Analyzer with Halogen Scrubber |
| Principle | Combustion of the sample and detection of CO₂, H₂O, and N₂ by thermal conductivity.[10] | Same as standard, with the addition of a trapping agent for halogens. |
| Interferences | Halogens can interfere with the detection of other elements and damage the instrument. Fluorine is particularly problematic.[11] | Halogen scrubbers effectively remove chlorine and other halogens. |
| Accuracy | Can be poor for halogenated compounds without modification. | High, with proper calibration and complete combustion. |
| Precision (%RSD) | Variable, depending on the degree of interference. | Typically < 0.3%. |
| Sample Preparation | Weighing the sample into a tin capsule.[7] | Weighing the sample into a tin capsule. |
| Key Consideration | Not recommended for 4-Chloro-6,7,8-trifluoroquinoline without modification. | Essential for accurate analysis of polyhalogenated compounds. |
Experimental Protocols and Method Validation
The trustworthiness of analytical data is underpinned by rigorous method validation. Key validation parameters include specificity, accuracy, precision, linearity, range, and robustness.[12][13][14]
Workflow for Method Selection and Validation
Caption: Logical workflow for selecting and validating an elemental analysis method.
Detailed Experimental Protocol: Combustion Ion Chromatography (CIC) for Halogen Determination
This protocol provides a framework for the determination of chlorine and fluorine in 4-Chloro-6,7,8-trifluoroquinoline.
1. Instrumentation:
-
Combustion system with a furnace capable of reaching at least 1050°C.
-
Ion chromatograph equipped with a conductivity detector.
-
Anion-exchange column suitable for halide separation.
2. Reagents and Standards:
-
Certified reference materials (CRMs) for chloride and fluoride. If a CRM for a halogenated quinoline is unavailable, a well-characterized in-house standard should be used.
-
High-purity oxygen and argon.
-
Deionized water (18.2 MΩ·cm).
-
Appropriate eluent for ion chromatography (e.g., sodium carbonate/bicarbonate solution).
3. Sample Preparation:
-
Accurately weigh approximately 1-5 mg of 4-Chloro-6,7,8-trifluoroquinoline into a ceramic sample boat.
-
For liquid samples, accurately pipette a known volume onto a quartz wool-packed boat.
4. Combustion and Analysis Workflow:
Caption: Step-by-step workflow for CIC analysis.
5. Method Validation Parameters:
-
Specificity: Demonstrated by the separation of chloride and fluoride peaks from any other potential combustion byproducts.
-
Accuracy: Determined by analyzing a certified reference material or a sample spiked with known amounts of chloride and fluoride. Expected recovery should be within 90-110%.
-
Precision: Assessed by repeated analysis of a homogenous sample. The relative standard deviation (RSD) should be less than 5%.
-
Linearity: Established by constructing a calibration curve with at least five concentration levels of chloride and fluoride standards. The correlation coefficient (r²) should be ≥ 0.999.
-
Limit of Quantitation (LOQ): The lowest concentration that can be determined with acceptable precision and accuracy.
Alternative and Confirmatory Techniques
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS offers superior sensitivity for elemental analysis but requires complete sample digestion.[5][6] For 4-Chloro-6,7,8-trifluoroquinoline, microwave-assisted digestion in a closed vessel with nitric acid and a high-pressure-resistant vessel is recommended to prevent the loss of volatile fluorine and chlorine species. The high ionization potential of fluorine can be a challenge; however, modern ICP-MS instruments can employ reaction/collision cells or alternative plasma gases to enhance fluorine detection.[9]
Wavelength Dispersive X-Ray Fluorescence (WDXRF)
WDXRF is a rapid and non-destructive technique that is well-suited for screening and quality control applications.[15][16] While sensitive for chlorine, the detection of fluorine can be challenging due to its low-energy characteristic X-rays.[3] Careful calibration with matrix-matched standards is crucial for accurate quantification.
CHN Elemental Analysis
For the determination of carbon, hydrogen, and nitrogen, a modern elemental analyzer equipped with a halogen scrubber is essential. The high fluorine content of 4-Chloro-6,7,8-trifluoroquinoline can lead to the formation of HF during combustion, which can interfere with the analysis and damage the instrument.[11][17] The use of a specific trapping agent for halogens downstream of the combustion zone is critical for obtaining accurate results.
The Role of Certified Reference Materials (CRMs)
The use of Certified Reference Materials is fundamental to establishing the traceability and ensuring the accuracy of elemental analysis results.[18][19] A CRM produced by an accredited reference material producer (in accordance with ISO 17034) and characterized by an accredited calibration laboratory (to ISO/IEC 17025) provides a benchmark against which in-house methods and standards can be validated.[20]
In the absence of a commercially available CRM for 4-Chloro-6,7,8-trifluoroquinoline, it is recommended to:
-
Synthesize a high-purity batch of the compound.
-
Thoroughly characterize this batch using a combination of analytical techniques (e.g., NMR, MS, HPLC) to confirm its identity and purity.
-
Use this well-characterized in-house standard as a reference for routine analysis, with its elemental composition confirmed by a reputable external analytical laboratory.
Conclusion
The elemental analysis of 4-Chloro-6,7,8-trifluoroquinoline requires a multi-faceted approach, with careful consideration of the strengths and limitations of each analytical technique.
-
For Halogen Determination: Combustion Ion Chromatography (CIC) presents a robust and reliable method for the simultaneous determination of chlorine and fluorine with minimal sample preparation.[1] ICP-MS offers higher sensitivity but requires a more involved sample preparation process. WDXRF can be a valuable tool for rapid screening.
-
For CHN Determination: The use of a CHN elemental analyzer with a dedicated halogen scrubber is non-negotiable for achieving accurate results.
Ultimately, a combination of orthogonal techniques, underpinned by rigorous method validation and the use of appropriate reference materials, will provide the highest level of confidence in the elemental composition of this complex pharmaceutical intermediate.
References
-
Total Organic Fluorine by Combustion Ion Chromatography (CIC). (2022, April 15). Battelle. Retrieved from [Link]
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Monitoring PFAS Impact Using Adsorbable Organic Fluorine by Combustion Ion Chromatography. (2022, June 13). Enthalpy Analytical. Retrieved from [Link])
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Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). (2024, January 1). U.S. Environmental Protection Agency. Retrieved from [Link])
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Workman Jr., J. (2023, February 1). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. Retrieved from [Link])
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Comprehensive Evaluation of the Analytical Efficiency of Combustion Ion Chromatography for Per- and Polyfluoroalkyl Substances in Biological and Environmental Matrices. (2025, February 6). ACS Publications. Retrieved from [Link])
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The Use of EDXRF for Pharmaceutical Material Elemental Analysis. (2012, November 9). American Pharmaceutical Review. Retrieved from [Link])
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Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021, February 2). PMC. Retrieved from [Link])
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Analysis of Halogenated Polycyclic Aromatic Hydrocarbons in the Air. (2012, July 26). IntechOpen. Retrieved from [Link])
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Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. (2024, November 25). News-Medical. Retrieved from [Link])
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Elemental Microanalysis Testing | CHN Analysis Service. (n.d.). Butterworth Laboratories. Retrieved from [Link])
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Reference Material Certificate. (n.d.). Retrieved from [Link])
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High-Resolution Elemental Mass Spectrometry Using LC-ICP-Nanospray-Orbitrap for Simultaneous and Species-Independent Quantitation of Fluorinated and Chlorinated Compounds. (n.d.). ResearchGate. Retrieved from [Link])
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Methods - C/H/N. (n.d.). Mikroanalytisches Laboratorium Kolbe. Retrieved from [Link])
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An International Study Evaluating Elemental Analysis. (n.d.). PMC. Retrieved from [Link])
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High-Resolution Elemental Mass Spectrometry Using LC-ICP-Nanospray-Orbitrap for Simultaneous and Species-Independent Quantitation of Fluorinated and Chlorinated Compounds. (2022, August 30). PubMed. Retrieved from [Link])
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Elemental analysis: operation & applications. (n.d.). Elementar. Retrieved from [Link])
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Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022, April 15). LCGC Europe. Retrieved from [Link])
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High-resolution elemental mass spectrometry using LC-ICP-nanospray- Orbitrap for simultaneous and species-independent quantitation of fluorinated and chlorinated compounds. (n.d.). PMC. Retrieved from [Link])
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Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). PMC. Retrieved from [Link])
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A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. (n.d.). La démarche ISO 17025. Retrieved from [Link])
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. Retrieved from [Link])
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Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). IJRR, International Journal of Research and Review. Retrieved from [Link])
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validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. (n.d.). SciSpace. Retrieved from [Link])
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Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis. (2024, September 13). Malvern Panalytical. Retrieved from [Link])
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01-00657-EN Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). (n.d.). Shimadzu. Retrieved from [Link])
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Combustion ion chromatography for extractable organofluorine analysis. (2021, September 24). PMC. Retrieved from [Link])
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Certified Reference Materials Catalogue. (n.d.). BAM. Retrieved from [Link])
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Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (2022, October 8). MDPI. Retrieved from [Link])
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Challenges of halogenated polycyclic aromatic hydrocarbons in foods: Occurrence, risk, and formation. (2026, January 22). ResearchGate. Retrieved from [Link])
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Standard Reference Material 2141. (n.d.). NIST. Retrieved from [Link])
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Effect of compounds 7‐chloro‐4‐[(4‐fluorophenyl) selanyl] quinoline... (n.d.). ResearchGate. Retrieved from [Link])
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Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals. (2025, March 18). Malvern Panalytical. Retrieved from [Link])
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2020 Certified Reference Materials for Spectroscopy. (n.d.). Medica. Retrieved from [Link])
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Simultaneous determination of chlorine and sulfur in geochemical reference samples by Wavelength Dispersive X-ray Fluorescence Spectrometry. (n.d.). ResearchGate. Retrieved from [Link])
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Why Use Organic Elemental Analyzers for CHNS Analysis?. (2023, October 12). AZoM.com. Retrieved from [Link])
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Combustion Ion Chromatography for PFAS, Fluorine, Sulphur and Halogens analysis. (n.d.). Scimed. Retrieved from [Link])
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Halogenated Aromatic Compounds. (n.d.). ResearchGate. Retrieved from [Link])
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Using ICP-MS and ICP-OES to Measure Trace Elemental Impurities in Pharmaceuticals in Compliance with Proposed Pharmacopeia Chapters. (2020, December 20). Spectroscopy Online. Retrieved from [Link])
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ICP-MS vs CE-MS: Essential Comparison in Multi-Element Detection. (2025, September 19). Patsnap Eureka. Retrieved from [Link])
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Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. (2019, April 19). PMC. Retrieved from [Link])
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ICP-MS in Pharmaceuticals: Its Critical Role in Drug Safety. (2025, August 18). AELAB. Retrieved from [Link])
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Comparative reactivity of 4-chloroquinolines vs 4-bromoquinolines
Title: Comparative Reactivity of 4-Chloroquinolines vs. 4-Bromoquinolines: A Technical Guide for Synthetic Design
Introduction
As a Senior Application Scientist, I frequently consult on the late-stage functionalization of nitrogen heterocycles. The quinoline core—specifically the 4-aminoquinoline and 4-arylquinoline scaffolds—is a privileged structure in medicinal chemistry, forming the backbone of antimalarials (e.g., chloroquine) and modern kinase inhibitors[1]. When designing a synthetic route, the choice between a 4-chloroquinoline and a 4-bromoquinoline precursor is not trivial. It dictates the reaction mechanism, operational temperature, and overall yield. This guide objectively compares the reactivity of these two electrophiles across Nucleophilic Aromatic Substitution (SNAr), transition-metal-catalyzed cross-coupling, and emerging photochemical methodologies.
Mechanistic Causality: Why Halogen Identity Matters
The reactivity divergence between 4-chloroquinolines and 4-bromoquinolines is rooted in the fundamental physical chemistry of the carbon-halogen bond:
-
SNAr (Nucleophilic Aromatic Substitution): In classical thermal SNAr, the rate-determining step (RDS) is the initial nucleophilic attack to form the anionic Meisenheimer complex[2]. Because chlorine is more electronegative than bromine, it exerts a stronger inductive electron-withdrawing effect (-I), which lowers the LUMO energy at the C4 position[2]. Consequently, 4-chloroquinolines are generally more reactive than 4-bromoquinolines in uncatalyzed thermal SNAr.
-
Palladium-Catalyzed Cross-Coupling: In Buchwald-Hartwig aminations or Suzuki-Miyaura couplings, the RDS is typically the oxidative addition of the Pd(0) catalyst into the C-X bond[3]. Here, bond dissociation energy (BDE) governs reactivity. The C-Br bond (~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol). Thus, 4-bromoquinolines undergo oxidative addition much faster, making them the superior choice for mild, low-temperature cross-couplings[3].
-
Photochemical Halogen-Atom Transfer (XAT): In visible-light-induced XAT, C-Br bonds are more readily cleaved by radical initiators compared to C-Cl bonds, but this can also lead to competing side reactions if the solvent is nucleophilic[4].
Comparative Performance Data
The following table summarizes the experimental performance of both electrophiles across standard functionalization workflows.
| Reaction Type | Reagents & Conditions | 4-Chloroquinoline Yield | 4-Bromoquinoline Yield | Mechanistic Driver |
| Pd-Catalyzed Amination | Amine, Pd(OAc)₂, DPEphos, K₃PO₄, Dioxane, 85 °C | ~96% | 92% | Both highly effective; however, the weaker C-Br bond facilitates faster oxidative addition[5]. |
| Visible-Light Alkylation (SNAr Side-Reaction) | EtOH, BiPh₃, TfOH, 427 nm | 42% (SNAr side product) | 55% (SNAr side product) | 4-Bromo is more susceptible to competing substitution pathways in nucleophilic solvents like EtOH[4]. |
| Classical SNAr | Aniline, THF/Phenol, 120 °C | >85% | ~75% | Chlorine's superior electronegativity better stabilizes the Meisenheimer complex[2],[1]. |
Self-Validating Experimental Protocols
To ensure high fidelity in your syntheses, the following protocols have been designed as self-validating systems. The causality behind each reagent choice is explicitly defined.
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a mild alternative to harsh thermal SNAr, allowing for the amination of both 4-chloro- and 4-bromoquinolines[3].
-
Setup: In a nitrogen-filled glovebox, charge a dried reaction vial with 4-haloquinoline (1.0 equiv), amine (1.5 equiv), Pd(OAc)₂ (4 mol %), DPEphos (8 mol %), and K₃PO₄ (2.5 equiv)[6].
-
Solvent Addition: Suspend the mixture in anhydrous dioxane (0.2 M).
-
Heating: Seal the vial and heat to 85 °C for 18 hours[6].
-
Validation & Workup: Monitor via LC-MS. The disappearance of the starting material validates the completion of the oxidative addition. Dilute with water and extract with EtOAc.
-
Causality Insight: Why DPEphos and K₃PO₄? DPEphos provides the optimal bite angle to force reductive elimination at the sterically hindered C4 position. K₃PO₄ is selected over stronger bases (like NaOtBu) to prevent the degradation of the electron-deficient quinoline core[6],[3].
Protocol B: Visible-Light-Induced Organobismuth-Initiated Alkylation
This protocol leverages XAT for C4-alkylation.
-
Setup: Combine 4-chloroquinoline (0.5 mmol), alkyl iodide (1.3 equiv), BiPh₃ (10 mol %), and TfOH (1.0 equiv) in a photoreactor vial[4].
-
Solvent Selection (Critical): Use anhydrous dioxane (5 mL) instead of ethanol[4].
-
Irradiation: Irradiate with blue LEDs (427 nm) at room temperature for 16 hours[4].
-
Validation: LC-MS should show the desired alkylated product.
-
Causality Insight: Why switch from EtOH to dioxane for 4-chloroquinoline? In EtOH, a competing SNAr reaction occurs, yielding 4-ethoxyquinoline (42% yield)[4]. Switching to the non-nucleophilic dioxane completely suppresses this side reaction, funneling the intermediate strictly down the XAT radical pathway to achieve a 61% yield of the target alkylated product[4].
Reaction Pathway Visualization
The following diagram illustrates the divergent mechanistic pathways available to 4-haloquinolines depending on the chosen reaction conditions.
Reactivity pathways of 4-haloquinolines comparing SNAr, cross-coupling, and radical mechanisms.
References
-
Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Visible-Light-Induced Organobismuth(III)-Initiated Halogen-Atom Transfer for the Alkylation of Heterocycles with Unactivated Alkyl Iodides Source: Organic Letters - ACS Publications URL:[Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: MDPI URL:[Link]
-
Designing novel bisquinoline antimalarials from historical 4-aminoquinolines to combat drug-resistant malaria Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL:[Link]
Sources
Safety Operating Guide
4-Chloro-6,7,8-trifluoroquinoline proper disposal procedures
Standard Operating Procedure: Handling and Disposal of 4-Chloro-6,7,8-trifluoroquinoline
As a Senior Application Scientist, I recognize that managing highly functionalized, halogenated heterocycles like 4-Chloro-6,7,8-trifluoroquinoline requires a rigorous, scientifically grounded approach to laboratory safety. This compound, characterized by its quinoline core and multiple halogen substituents (chlorine and fluorine), presents unique toxicological and environmental challenges.
This guide provides drug development professionals and researchers with a self-validating, step-by-step protocol for the safe handling, regulatory classification, and terminal disposal of 4-Chloro-6,7,8-trifluoroquinoline. We will move beyond basic compliance to explore the causality behind these safety mandates, ensuring your laboratory operations are both scientifically sound and environmentally responsible.
Chemical Profiling and Hazard Causality
To design an effective disposal strategy, we must first understand the molecular behavior of 4-Chloro-6,7,8-trifluoroquinoline. The presence of three fluorine atoms and one chlorine atom on the quinoline ring significantly alters its physicochemical properties and toxicity profile compared to an un-substituted quinoline [3].
-
Environmental Persistence: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. This renders the molecule highly resistant to environmental degradation, necessitating specialized high-temperature thermal destruction rather than standard biological or chemical remediation [2].
-
Toxicological Mechanism: Quinoline derivatives are known hepatotoxins and suspected carcinogens. The causality of this toxicity lies in their metabolic activation. In the liver, Cytochrome P450 enzymes oxidize the quinoline ring into a highly reactive electrophilic epoxide. This intermediate can intercalate into DNA and form covalent adducts, leading to mutagenesis [5].
Metabolic activation pathway of halogenated quinolines leading to DNA adduct formation and toxicity.
Regulatory Classification and Waste Segregation
Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), 4-Chloro-6,7,8-trifluoroquinoline must be strictly managed as a Halogenated Organic Waste (Subtitle C) [1].
The Logic of Segregation: Never mix halogenated waste with non-halogenated solvents (like ethanol or acetone). Mixing these streams has two severe consequences:
-
Chemical Reactivity: Halogenated solvents can dissociate to produce trace acids (e.g., HCl, HF) which can react exothermically with incompatible materials, leading to pressure buildup and container failure[1].
-
Financial Penalty: Disposal facilities charge significantly more for halogenated waste due to the specialized scrubbing equipment required to capture acidic gases (like hydrogen fluoride and hydrogen chloride) during incineration. Contaminating a non-halogenated drum with even a small amount of 4-Chloro-6,7,8-trifluoroquinoline converts the entire volume into expensive halogenated waste[2].
Table 1: Waste Segregation Matrix for 4-Chloro-6,7,8-trifluoroquinoline
| Waste Category | Compatibility | Rationale / Causality |
| Halogenated Solvents (e.g., DCM, Chloroform) | Compatible | Share similar high-temperature incineration requirements; chemically stable together. |
| Non-Halogenated Solvents | Incompatible | Drastically increases disposal costs; potential for unpredictable reactivity. |
| Strong Acids / Bases | Incompatible | May trigger exothermic decomposition or release of toxic halogenated gases. |
| Aqueous Waste | Incompatible | Strictly prohibited from drain disposal due to high aquatic toxicity (H411) [3]. |
Step-by-Step Disposal Protocol
To ensure a self-validating safety system, every step of the disposal process must be documented and verifiable. Follow this protocol for the routine disposal of 4-Chloro-6,7,8-trifluoroquinoline solutions and solid residues.
Step 1: Primary Containment Selection
-
Select a High-Density Polyethylene (HDPE) or PTFE-lined glass container. Causality: Halogenated compounds can degrade standard plastics over time, and trace acid formation can corrode metal safety cans[1].
-
Ensure the container features a vapor-tight, threaded cap. Funnels must never be left in the mouth of the waste container.
Step 2: Active Waste Collection
-
Transfer waste exclusively inside a certified Class II Type B2 biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.
-
Allow at least 20% headspace in the container to accommodate vapor expansion caused by ambient temperature fluctuations[3].
Step 3: Mandated Labeling
-
Attach a red hazardous waste tag the moment the first drop of waste enters the container.
-
Explicitly write: "Hazardous Waste - Halogenated Organics (Contains 4-Chloro-6,7,8-trifluoroquinoline)". Do not use chemical abbreviations or formulas, as these are non-compliant with EPA and OSHA Hazard Communication Standards[4].
Step 4: Storage and Staging
-
Store the sealed container in a designated, ventilated hazardous waste cabinet equipped with secondary containment (e.g., a polypropylene tub) to capture potential leaks.
-
Adhere to the 180-day maximum storage limit for Small Quantity Generators (SQG) or 90 days for Large Quantity Generators (LQG)[5].
Step 5: Terminal Destruction
-
Coordinate with an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF).
-
The waste must undergo High-Temperature Thermal Incineration . Due to the robust C-F bonds, the incinerator must operate at temperatures exceeding 1,000°C with specialized flue gas scrubbers to neutralize the resulting hydrogen fluoride (HF) and hydrogen chloride (HCl) emissions[6].
Workflow for the segregation, containment, and thermal destruction of halogenated quinoline waste.
Emergency Spill Response Workflow
In the event of an accidental release, immediate and calculated action is required to prevent inhalation exposure and environmental contamination.
-
Evacuate and Isolate: Immediately evacuate personnel from the immediate vicinity. Ensure the laboratory's HVAC system is actively exhausting the area.
-
Don Appropriate PPE: Responders must wear double nitrile or Viton gloves, chemical splash goggles, and a fully buttoned lab coat. If the spill occurs outside a fume hood, a fit-tested respirator with organic vapor cartridges is mandatory[1].
-
Contain the Spill: Surround the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite. Do not use combustible materials like paper towels, as they can react with halogenated organics.
-
Absorb and Collect: Carefully sweep the absorbed mixture using non-sparking tools to prevent ignition of any co-solvents.
-
Seal and Dispose: Place the contaminated absorbent into a heavy-duty, sealable hazardous waste bag or a dedicated solid waste container (Container C). Label it immediately as "Hazardous Spill Residue - Halogenated" and process it through your facility's TSDF workflow[7].
-
Decontaminate: Wash the affected surface area with a mild detergent solution, collecting all rinse water as hazardous aqueous waste.
References
-
HETI Services. "EPA Rules For Hazardous Waste Management: A Primer on RCRA." HETI Services, [Link]
-
U.S. Environmental Protection Agency (EPA). "2024 Interim Guidance on the Destruction and Disposal of PFAS." EPA.gov, [Link]
-
Washington State University Environmental Health & Safety. "Halogenated Solvents Disposal Guidelines." WSU.edu, [Link]
-
U.S. Environmental Protection Agency (EPA). "Toxicological Review of Quinoline (CAS No. 91-22-5)." EPA.gov, [Link]
Sources
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. EPA Rules For Hazardous Waste Management: A Primer on RCRA – Hydro-Environmental Technologies Inc. [hetiservices.com]
- 6. epa.gov [epa.gov]
- 7. merckmillipore.com [merckmillipore.com]
A Senior Application Scientist's Guide to Handling 4-Chloro-6,7,8-trifluoroquinoline: A Risk-Based Approach to Personal Protective Equipment
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. While 4-Chloro-6,7,8-trifluoroquinoline presents significant opportunities in synthetic chemistry, its toxicological profile is not extensively documented. Therefore, we must operate under the principle of "as low as reasonably achievable" (ALARA) for exposure. This guide provides a comprehensive operational plan for personal protective equipment (PPE) based on a composite hazard assessment of the compound's structural motifs, specifically its halogenated quinoline core. The procedures herein are designed to establish a self-validating system of safety, ensuring that every step mitigates risk and protects the integrity of your research and, most importantly, your health.
Anticipated Hazard Profile
Based on safety data from structurally similar compounds, 4-Chloro-6,7,8-trifluoroquinoline should be handled as a hazardous substance.[1] The primary risks are associated with irritation to the skin, eyes, and respiratory system.[1][2][3][4]
A summary of the anticipated hazards based on analogous compounds is presented below.
| Hazard Class | GHS Hazard Statement | Causality and Implication for Handling |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[2][3][5] | The chlorinated and fluorinated aromatic structure can defat the skin and cause significant irritation upon contact. This necessitates a robust barrier to prevent any dermal exposure. |
| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation.[2][3][6] | The compound, as a fine powder or in solution, can cause severe irritation or damage upon contact with the eyes. Complete ocular protection from splashes and aerosols is mandatory. |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation.[2][3][5] | Inhalation of the fine powder or aerosols can lead to irritation of the respiratory tract. All handling of solids must be performed in a way that minimizes dust generation, preferably within a certified chemical fume hood. |
Core Personal Protective Equipment (PPE) Mandates
The selection of PPE is not a checklist but a critical component of experimental design. Below are the minimum requirements for handling 4-Chloro-6,7,8-trifluoroquinoline, with an explanation of the scientific reasoning behind each choice.
Dermal Protection: A Two-Layer Defense
-
Primary Hand Protection: Double-gloving with powder-free nitrile gloves is required.[7] The outer glove should be changed immediately if contamination is suspected. This two-glove system serves a dual purpose: it provides a robust barrier against chemical permeation and allows for the safe removal of the contaminated outer layer without exposing the skin.[7]
-
Body Protection: A cuffed, long-sleeve laboratory coat is the minimum requirement.[7][8] For procedures involving larger quantities ( >5g) or a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.[7] All protective clothing must be removed before leaving the laboratory area to prevent the transfer of contaminants.[9][10]
-
Footwear: Closed-toe shoes, preferably made of a non-porous material like leather, are mandatory.[11] Perforated shoes or cloth sneakers offer inadequate protection against spills.[11]
Ocular Protection: Shielding from All Angles
-
Eye Protection: Chemical safety goggles with side shields are required whenever handling the compound in any form.[8][10] Standard safety glasses do not provide sufficient protection against splashes or aerosols.
-
Face Protection: When there is a significant splash hazard, such as when transferring solutions or handling larger quantities, a full-face shield must be worn in addition to chemical safety goggles.[8][10] The goggles protect the eyes, while the shield protects the rest of the face.
Respiratory Protection: Controlling Inhalation Exposure
-
Primary Engineering Control: All weighing and manipulation of solid 4-Chloro-6,7,8-trifluoroquinoline and its solutions must be performed within a certified chemical fume hood.[7] This is the most critical step in preventing respiratory exposure.
-
Secondary Respiratory Protection: In the event of a spill outside of a fume hood or if engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required.[7]
Operational and Disposal Plans
Adherence to a strict workflow minimizes exposure and prevents cross-contamination.
PPE Donning and Doffing Protocol
A disciplined approach to putting on and removing PPE is crucial.
-
Donning (Putting On):
-
Wear long pants and closed-toe shoes.
-
Put on the laboratory coat, ensuring it is fully buttoned.
-
Put on chemical safety goggles.
-
Put on the first pair of nitrile gloves.
-
Put on the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Doffing (Taking Off):
-
Remove the outer pair of gloves, peeling them off without touching the outside surface. Dispose of them in the designated hazardous waste container.
-
Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Remove the inner pair of gloves using the same technique as the first pair.
-
Remove safety goggles.
-
Safe Handling Workflow
Sources
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- 2. fishersci.co.uk [fishersci.co.uk]
- 3. georganics.sk [georganics.sk]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 4-Chloro-6-fluoroquinoline | C9H5ClFN | CID 2736586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. ethz.ch [ethz.ch]
- 10. wm.edu [wm.edu]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. echemi.com [echemi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
